1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTOSTWUQONVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676601 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233967-22-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233967-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Chemical Research
Abstract
This technical guide provides an in-depth analysis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0), a fluorinated aromatic ketone of significant interest to the chemical research and drug discovery sectors. The molecule's unique architecture, combining a nucleophilic aniline, an electrophilic trifluoromethyl ketone, and a synthetically versatile aryl bromide, makes it a highly valuable building block for constructing complex molecular entities. This document details its physicochemical properties, provides a robust framework for its spectroscopic characterization, outlines a logical and field-proven synthetic strategy, and explores its vast potential in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.
Introduction and Strategic Importance
This compound is a specialized chemical intermediate that stands at the crossroads of several important functional group classes: primary amines, halogenated benzenes, and fluorinated ketones.[1] This trifecta of functionalities provides a platform for orthogonal chemical modifications, allowing for sequential and site-selective reactions.
The strategic importance of this molecule is rooted in these features:
-
The Aryl Bromide: Serves as a key handle for modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
The o-Amino Ketone Moiety: Acts as a classical precursor for the synthesis of a wide range of heterocyclic systems, most notably quinolines, benzodiazepines, and other fused-ring structures through condensation reactions.
-
The Trifluoromethyl Group: A well-established bioisostere in medicinal chemistry, the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity, making it a desirable feature in drug candidates.
This guide will deconstruct the molecule's properties and provide the scientific rationale behind its synthesis and application, empowering researchers to integrate it effectively into their discovery workflows.
Physicochemical and Spectroscopic Profile
The unambiguous identification and confirmation of purity are paramount in any synthetic workflow. The following section details the core properties of this compound and the expected spectroscopic signatures for its characterization.
| Property | Value | Source |
| CAS Number | 1233967-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrF₃NO | Inferred |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Synonym | 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone | [3] |
Spectroscopic Characterization: A Predictive Analysis
While comprehensive published spectra for this specific molecule are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive approach is a cornerstone of modern chemical analysis, allowing scientists to validate their experimental results against a robust theoretical framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. The proton ortho to the amino group and meta to the acyl group (H-3) would appear most upfield. The proton ortho to the bromine (H-6) would be deshielded, and the proton para to the amino group (H-4) would be intermediate. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The six aromatic carbons will have distinct chemical shifts influenced by the electronic effects of the three different substituents.
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Due to the presence of bromine, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: NMR Sample Preparation
This protocol ensures the acquisition of high-quality NMR data for structural elucidation and purity assessment.
Materials:
-
NMR tube (5 mm, clean and dry)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
-
Glass vial and Pasteur pipette
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean vial.
-
Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent. If using CDCl₃, TMS is often already included. If not, add a trace amount.
-
Dissolution: Securely cap the vial and gently vortex or swirl until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.[4]
-
Acquisition: Insert the tube into the NMR spectrometer, lock onto the solvent's deuterium signal, shim the magnetic field to optimize homogeneity, and acquire the desired spectra (¹H, ¹³C, etc.).[4]
Synthesis and Purification Strategy
A robust and scalable synthesis is critical for the utility of any chemical building block. The logical approach to synthesizing this compound is via an electrophilic aromatic substitution reaction.
Retrosynthetic Analysis
The most logical disconnection is at the C-C bond between the aromatic ring and the acyl group. This points to a Friedel-Crafts acylation reaction, a well-established and reliable method for forming such bonds. The starting materials are therefore a substituted aniline and an activated trifluoroacetic acid derivative.
Caption: Retrosynthesis of the target compound.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established chemical principles for the acylation of electron-rich aromatic systems. The key challenge is managing the reactivity of the amino group, which can also be acylated. However, under controlled conditions with a suitable Lewis acid, acylation on the aromatic ring is favored.
Reaction Scheme:
Caption: Proposed forward synthesis reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM with stirring. Causality Note: AlCl₃ is the Lewis acid catalyst that coordinates to the acylating agent, making it a more potent electrophile.
-
Reagent Addition: In a separate flask, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches any remaining reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a versatile hub for generating molecular diversity. The three primary functional groups offer distinct and often non-interfering reaction pathways.
Caption: Reactivity map of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide is arguably the molecule's most powerful synthetic handle. It is an ideal substrate for a multitude of Pd-catalyzed reactions that form the bedrock of modern medicinal chemistry. This allows for the precise installation of diverse substituents at the 5-position of the aniline ring, building out vectors of a potential drug scaffold to probe interactions with biological targets.
Heterocycle Formation: The Friedländer Annulation
The ortho-aminoaryl ketone functionality is a classic precursor for the Friedländer synthesis of quinolines.[5] By condensing this compound with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an ester), one can construct highly substituted 6-bromo-2-(trifluoromethyl)quinolines. These scaffolds are prevalent in numerous biologically active molecules.
Derivatization of Amine and Ketone Groups
The primary amine can be further functionalized through acylation, sulfonylation, or reductive amination. The trifluoromethyl ketone can undergo nucleophilic addition or be stereoselectively reduced to a chiral alcohol, introducing a new stereocenter and a hydrogen-bond-donating group, which can be critical for molecular recognition in a biological system.[6]
Applications in Drug Discovery
While specific applications of this exact molecule in launched drugs are not publicly documented, building blocks with its combination of features are frequently cited in medicinal chemistry literature. Its utility is best understood by its potential role in constructing molecules for validated drug targets. For instance, substituted benzimidazoles, quinazolines, and other heterocycles derived from precursors like this are known to be potent kinase inhibitors, ion channel modulators, and GPCR ligands.[7][8][9] The presence of both a bromine handle for diversity and a trifluoromethyl group for metabolic stability makes it an exemplary lead-generation scaffold.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The information below is summarized from available Safety Data Sheets (SDS).[3]
| Hazard Information | GHS Classification |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[3] Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Wash out mouth with water. Do not induce vomiting.[3]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]
-
In all cases of exposure, seek medical attention.[3]
-
-
Firefighting: Use carbon dioxide, dry chemical powder, or foam. In case of fire, toxic fumes containing carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF) may be emitted.[3]
Conclusion
This compound is more than a mere chemical; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide a blueprint for synthetic efficiency, enabling the rapid construction of diverse and complex chemical libraries. For researchers in drug discovery and materials science, this compound offers a reliable starting point for developing next-generation molecules with tailored properties. Its predictable reactivity, combined with the powerful influence of its fluorinated moiety, ensures its continued relevance in the landscape of advanced chemical synthesis.
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- Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][10]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]
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- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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physicochemical properties of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Executive Summary
This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and drug discovery. The molecule's unique architecture, combining a nucleophilic amino group, a synthetically versatile bromine handle, and a bio-active trifluoromethyl ketone moiety, positions it as a valuable building block for complex molecular scaffolds. This document delineates its core physicochemical properties, proposes robust synthetic and analytical workflows, explores its chemical reactivity, and contextualizes its potential applications in modern drug development programs. As a senior application scientist, the narrative emphasizes the causal logic behind experimental design and the strategic value of this compound's distinct structural features.
Introduction & Strategic Importance
Molecular Overview
This compound is a compound that strategically integrates three key functional groups onto a benzene ring. The interplay between the electron-donating amino group, the electron-withdrawing trifluoroacetyl group, and the synthetically labile bromine atom creates a platform ripe for chemical exploration. Understanding the influence of each component is critical to leveraging its full potential.
The Trifluoromethyl Ketone Moiety: A Privileged Pharmacophore
The trifluoromethyl ketone (TFMK) is not merely a structural component; it is a well-established pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the CF3 group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This allows TFMKs to act as potent reversible covalent inhibitors by forming stable, yet reversible, hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites.[1] Furthermore, the trifluoromethyl group itself offers distinct advantages:
-
Metabolic Stability: It can block sites of oxidative metabolism, increasing a drug candidate's half-life.[2]
-
Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate better drug-receptor interactions.[2][3]
-
pKa Modulation: Its presence can lower the pKa of nearby acidic or basic groups, influencing ionization state and binding interactions.[4]
The 2-Amino-5-bromophenyl Scaffold: A Versatile Synthetic Handle
The substituted phenyl ring provides a robust and strategically functionalized scaffold. The primary amine at the C2 position is a key nucleophilic center and a hydrogen bond donor, crucial for molecular recognition. The bromine atom at the C5 position is the linchpin for synthetic diversification. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[5] This capability is fundamental to building molecular libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
While extensive experimental data for this specific molecule is not broadly published, we can consolidate available information and infer key properties based on its structural analogs and functional group chemistry.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅BrF₃NO | Inferred |
| Molecular Weight | 268.03 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥96% | [6] |
| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [6] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated. | Inferred |
| pKa (Predicted) | The anilinic amine is expected to have a pKa around 3-4, significantly reduced from aniline (~4.6) due to the powerful electron-withdrawing effect of the trifluoroacetyl group. | Inferred |
Spectral Characteristics (Predicted):
-
¹H NMR: Protons on the aromatic ring would appear as distinct doublets and doublets of doublets in the 6.5-8.0 ppm range. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The trifluoromethyl ketone carbonyl carbon would be a key diagnostic signal. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal is highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent tool for studying binding events.
Synthesis & Characterization
A robust and scalable synthesis is paramount for the utility of any building block. Below is a proposed synthetic strategy and a workflow for its analytical validation.
Retrosynthetic Analysis & Strategic Considerations
The most logical synthetic approach involves the Friedel-Crafts acylation of a suitable aniline derivative. To prevent side reactions with the amino group, it must first be protected. 4-bromoaniline is a commercially available starting material. The key transformation is the ortho-acylation, which can be directed by the protected amine.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.
Step 1: Protection of 4-Bromoaniline
-
Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.
-
Heat the mixture to 50°C for 1 hour.
-
Monitor reaction completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
-
Pour the reaction mixture into ice water to precipitate the product, N-(4-bromophenyl)acetamide.
-
Filter, wash the solid with water until neutral, and dry under vacuum.
Step 2: Friedel-Crafts Acylation
-
To a flask containing anhydrous aluminum chloride (AlCl₃, 3.0 eq), add dichloroethane as the solvent under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.
-
Add the protected aniline from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-(4-bromo-2-(trifluoroacetyl)phenyl)acetamide.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).
-
Reflux the mixture for 4-6 hours, monitoring the removal of the acetyl group by TLC.
-
Cool the solution and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is critical.
Caption: Workflow for analytical validation of the final product.
Chemical Reactivity & Derivatization Potential
The true value of this molecule lies in its capacity for selective chemical modification at three distinct points.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is the primary site for diversification. Its reactivity allows for the construction of C-C, C-N, and C-O bonds, which is essential for exploring the chemical space around the core scaffold.
Caption: Key cross-coupling reactions at the bromine position.
-
Expertise: Choosing the correct phosphine ligand and base is critical for optimizing these reactions. For example, bulky, electron-rich ligands like SPhos or XPhos are often required for efficient Buchwald-Hartwig amination with sterically hindered amines.
Reactions of the Amino Group
The primary amine is a versatile nucleophile.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to modulate solubility and introduce new pharmacophoric elements.
-
Reductive Amination: Can be used to introduce alkyl substituents.
-
Sandmeyer Reaction: Can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -I), offering an alternative diversification strategy to cross-coupling.
Reactivity of the Trifluoromethyl Ketone
As discussed, the ketone's primary role is often biological. It readily and reversibly forms hydrates in aqueous media. This equilibrium is key to its mechanism as a covalent inhibitor. While less common, it can undergo nucleophilic addition, but its high electrophilicity and the stability of the resulting adducts must be carefully considered.
Applications in Drug Discovery
This compound is not an end-product but a strategic starting point for generating high-value molecules.
-
Fragment-Based Drug Discovery (FBDD): It can be used as a core fragment for building more complex molecules. The bromine serves as the vector for growing the fragment into an adjacent pocket of a biological target.
-
Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl core. The amino group can form a critical hydrogen bond with the "hinge" region of the kinase. The trifluoromethyl ketone could be targeted towards a nearby serine or cysteine residue for enhanced potency and selectivity.
-
SAR Library Synthesis: The orthogonal reactivity of the amine and bromide allows for the systematic and efficient synthesis of a 2D library. One axis of the library would explore substitutions at the amine, while the second axis explores diversity introduced via cross-coupling at the bromide position.
Conclusion
This compound is a specialty chemical engineered for efficiency and versatility in medicinal chemistry. Its physicochemical properties are dominated by the powerful electronic effects of the trifluoromethyl ketone, which imparts both metabolic stability and a valuable mechanism for biological inhibition. Its synthetic utility is anchored by the orthogonally reactive amino and bromo functionalities, providing researchers with reliable and strategic handles for molecular diversification. For drug development professionals, this compound represents a high-potential starting point for the discovery of novel therapeutics, particularly in areas where reversible covalent inhibition is a desired modality.
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An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery
CAS Number: 1233967-22-0
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic protocol, and explores its critical applications as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Furthermore, this guide provides detailed methodologies for the characterization of this intermediate and its derivatives, alongside essential safety and handling protocols. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for the target audience.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance a range of pharmacokinetic and physicochemical properties.[1] The trifluoromethyl group, in particular, can significantly improve metabolic stability, membrane permeation, and binding affinity of a drug candidate to its biological target.[1] this compound emerges as a valuable intermediate by combining the advantageous properties of a trifluoromethyl ketone with the synthetic versatility of a substituted aniline. The ortho-amino ketone moiety is a classic precursor for the construction of various heterocyclic systems, which are prevalent in pharmacologically active compounds. This guide aims to provide a detailed technical resource for the effective synthesis, characterization, and utilization of this key building block.
Physicochemical Properties
This compound is a solid at room temperature. Its structural and physical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1233967-22-0 | [2] |
| Molecular Formula | C₈H₅BrF₃NO | |
| Molecular Weight | 268.03 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the target molecule can be efficiently achieved through a two-step process starting from the commercially available 2'-aminoacetophenone. The chosen synthetic strategy involves an initial electrophilic bromination followed by trifluoroacetylation. This approach is logical as the amino group of the starting material is a strong activating group, directing the bromination to the ortho and para positions. Subsequent trifluoroacetylation provides the desired product.
Step 1: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone
This initial step involves the regioselective bromination of 2'-aminoacetophenone. The amino group is a powerful ortho-, para-director, and by controlling the stoichiometry of the brominating agent, we can favor the mono-brominated product at the para position.
Reaction Scheme:
Caption: Synthesis of 1-(2-Amino-5-bromophenyl)ethanone.
Materials:
-
2'-Aminoacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ethanol
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-aminoacetophenone in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise to the cooled solution while maintaining vigorous stirring. The causality behind the slow addition at low temperature is to control the exothermicity of the reaction and to minimize the formation of di- and tri-brominated byproducts.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing ice water. This step quenches the reaction and precipitates the product.
-
If any orange color from unreacted bromine persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial for the subsequent extraction.
-
Extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-(2-amino-5-bromophenyl)ethanone.
-
The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.[3][4]
Step 2: Synthesis of this compound
The second step involves the trifluoroacetylation of the amino group of 1-(2-amino-5-bromophenyl)ethanone. A common and effective method is the use of trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the trifluoroacetic acid byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-(2-Amino-5-bromophenyl)ethanone
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine
-
Dichloromethane
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Experimental Protocol:
-
Dissolve 1-(2-amino-5-bromophenyl)ethanone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is recommended to prevent side reactions with atmospheric moisture.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. The reaction is often exothermic, and slow addition helps to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly valuable precursor in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The ortho-amino ketone functionality is particularly amenable to cyclization reactions to form quinolines, benzodiazepines, and other important scaffolds in medicinal chemistry.
Precursor for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[5][6] The 2-aminophenyl ketone scaffold is a key component in many reported kinase inhibitors. For instance, quinazoline-based compounds, which can be synthesized from ortho-aminoaryl ketones, have shown potent inhibitory activity against various kinases, including VEGFR-2, a key mediator of angiogenesis in tumors.
The synthesis of a quinazoline-based kinase inhibitor from the title compound can be envisioned as follows:
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structure elucidation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the Structure Elucidation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction: The Imperative of Structural Certainty
In the landscape of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can invalidate extensive biological screening, mechanistic studies, and optimization efforts. The target of this guide, this compound, is a halogenated and fluorinated aromatic ketone.[1][2] Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine and bromine atoms.[3][4][5][6] This document provides a comprehensive, multi-technique workflow for the complete structural elucidation of this molecule, moving beyond a simple recitation of data to explain the strategic rationale behind the analytical sequence. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for confirming the molecular blueprint.
Chapter 1: Mass Spectrometry – Decoding the Molecular Formula and Fragmentation
Expertise & Rationale: We begin with Mass Spectrometry as it provides the most direct route to two fundamental pieces of information: the molecular weight and the elemental composition. This initial data constrains the realm of possible structures and provides immediate confirmation of key elemental features, in this case, the presence of bromine.
The first and most critical observation in the mass spectrum is the isotopic pattern of the molecular ion. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (an M and M+2 peak).[7][8] This signature is a definitive indicator of a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) is then employed to distinguish the exact elemental formula (C₈H₅BrF₃NO) from any other combination of atoms that might have the same nominal mass, providing a high degree of confidence before proceeding to more complex structural analysis.[9]
Predicted Mass Spectrometry Data
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |
| 267 | 269 | [C₈H₅BrF₃NO]⁺˙ (Molecular Ion) | Electron Ionization |
| 198 | 200 | [C₇H₅BrNO]⁺˙ | Loss of •CF₃ |
| 183 | 185 | [C₆H₅BrN]⁺˙ | Loss of •CF₃ and CO |
| 170 | 172 | [C₆H₄Br]⁺ | Loss of •CF₃, CO, and HCN |
| 99 | 99 | [C₂F₃O]⁺ | Cleavage of the C-C bond alpha to the ring |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.
-
Introduction: Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Analyze the resulting spectrum for the molecular ion peak, the characteristic Br isotopic pattern, and major fragment ions. Compare the exact mass of the molecular ion with the theoretical mass for C₈H₅BrF₃NO.
Chapter 2: Infrared Spectroscopy – A Rapid Survey of Functional Groups
Expertise & Rationale: Following mass spectrometry, Infrared (IR) Spectroscopy offers a rapid, non-destructive confirmation of the key functional groups proposed by the molecular formula.[10][11] The principle is that covalent bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds like N-H, C=O, and C-F.
The presence of the trifluoroacetyl group is expected to shift the carbonyl (C=O) stretch to a higher frequency (wavenumber) compared to a typical aryl ketone (which appears around 1685 cm⁻¹) due to the strong electron-withdrawing inductive effect of the fluorine atoms. The primary amine (-NH₂) group should be clearly identifiable by its characteristic two-peak absorption pattern resulting from symmetric and asymmetric N-H stretching modes.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3480 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~1725 | Strong, Sharp | C=O Stretch | Trifluoromethyl Ketone |
| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group (-CF₃) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
Chapter 3: NMR Spectroscopy – Assembling the Molecular Skeleton
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive information about the atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.[12] A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are used in concert to build the structure piece by piece.
-
¹⁹F NMR is performed first as it is a simple experiment that should yield a single, sharp signal, unequivocally confirming the presence and electronic environment of the trifluoromethyl group. The chemical shift of this group is sensitive to its surroundings.[13][14][15][16]
-
¹H NMR reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). For this molecule, the aromatic region is key to confirming the substitution pattern.
-
¹³C NMR provides a count of the unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Coupling to fluorine (J-coupling) provides additional structural clues, often splitting the signals of the carbonyl and trifluoromethyl carbons into characteristic quartets.[17][18]
-
2D NMR experiments are the final step to lock in the structure. COSY confirms proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, which are critical for connecting disparate parts of the molecule, such as linking the aromatic protons to the carbonyl carbon.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.8 | d | J ≈ 2.5 Hz | 1H |
| H-4 | ~7.4 | dd | J ≈ 8.5, 2.5 Hz | 1H |
| H-3 | ~6.8 | d | J ≈ 8.5 Hz | 1H |
| -NH₂ | ~4.5 | br s | - | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F-coupling) | Key Feature |
| C=O | ~180 | q (²J_CF ≈ 35 Hz) | Deshielded, coupled to ³F |
| C-5 | ~110 | s | Carbon bearing Bromine |
| C-1 | ~118 | s | Carbon bearing C(O)CF₃ |
| CF₃ | ~117 | q (¹J_CF ≈ 290 Hz) | Strong C-F one-bond coupling |
| C-3 | ~120 | s | Shielded by -NH₂ |
| C-2 | ~150 | s | Carbon bearing Amine |
| C-4 | ~135 | s | Aromatic CH |
| C-6 | ~138 | s | Aromatic CH |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Label | Predicted δ (ppm) | Multiplicity | Key Feature |
| -CF₃ | -70 to -80 | s | Single environment for all 3 F atoms |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard.
-
2D NMR: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed for the specific sample concentration.
Chapter 4: Data Synthesis and Visualization of the Elucidation Workflow
-
MS establishes the molecular formula (C₈H₅BrF₃NO) and confirms the presence of one bromine atom.
-
IR confirms the functional groups : a primary amine (-NH₂), a carbonyl (C=O), and a trifluoromethyl group (-CF₃).
-
NMR provides the framework :
-
¹⁹F NMR shows a single singlet, confirming the -CF₃ group.
-
¹H NMR shows three distinct aromatic protons with a 1:1:1 ratio and a 2H broad singlet for the -NH₂ group. The splitting pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR shows the expected 8 unique carbon signals, including the characteristic quartets for the carbonyl and CF₃ carbons.
-
2D NMR connects the pieces:
-
COSY would show a correlation between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the ring.
-
HSQC would definitively assign each proton signal to its corresponding carbon signal.
-
HMBC is the final confirmation. A key correlation would be observed from the proton at H-6 across three bonds to the carbonyl carbon (C=O), unequivocally placing the trifluoroethanone group at the C-1 position, adjacent to the amino group.
-
-
This logical, step-wise convergence of data from independent analytical methods provides an exceptionally high degree of confidence in the final structural assignment.
Visualization of the Analytical Workflow
Caption: Overall workflow for structure elucidation.
Key NMR Correlation Diagram
Caption: Key COSY and HMBC correlations confirming the structure.
References
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- Bovee, T. F., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 24(19), 2847-2854.
- Gakh, A. A., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(2), 1044-1051.[18][19]
- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[13C NMR].
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- University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR).
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [YouTube Video].
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An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development. The document details its physicochemical properties, including its precise molecular weight, and explores its critical role as a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). A proposed, scientifically-grounded synthetic protocol is presented, alongside a discussion of the underlying chemical principles. Furthermore, this guide delves into the applications of this compound in drug discovery, supported by an analysis of its structural features that are advantageous for developing novel therapeutics. Safety protocols for handling this compound are also outlined.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound emerges as a valuable synthon, combining the structural motifs of a brominated aniline with a trifluoromethyl ketone. This unique combination of functional groups provides a powerful platform for the construction of a diverse array of bioactive molecules. The presence of the bromine atom offers a reactive handle for cross-coupling reactions, while the ortho-amino ketone functionality is a precursor for the synthesis of various heterocyclic systems. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₃NO | |
| Molecular Weight | 268.03 g/mol | [1] |
| CAS Number | 1233967-22-0 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| InChI Key | CWTOSTWUQONVEW-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While specific peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation. The proposed synthesis involves the trifluoroacetylation of a suitable aniline precursor.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct route to this compound is the Friedel-Crafts acylation of 4-bromoaniline with a trifluoroacetylating agent. The amino group of the aniline is a strongly activating ortho-, para-director, which would favor the introduction of the trifluoroacetyl group at the ortho position.
Sources
A Technical Guide to the Spectroscopic Signature of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for the compound 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS No. 1233967-22-0). As a fluorinated aromatic ketone, this molecule possesses a unique structural architecture that makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in fundamental principles and comparative analysis with structurally related compounds. Detailed experimental protocols for data acquisition are also provided to ensure reproducibility and methodological rigor.
Molecular Structure and Spectroscopic Implications
The structure of this compound combines several key functional groups on a benzene scaffold, each imparting a distinct influence on its spectral properties.
-
Aromatic System: A 1,2,5-trisubstituted benzene ring.
-
Substituents:
-
Amino (-NH₂): A strong electron-donating group (EDG) that increases electron density at the ortho and para positions, shielding nearby protons and carbons.
-
Bromine (-Br): An electronegative, electron-withdrawing group (EWG) via induction, which also possesses a characteristic isotopic signature.
-
Trifluoroacetyl (-COCF₃): A potent electron-withdrawing group due to the combined inductive effects of the carbonyl and trifluoromethyl moieties.
-
These competing electronic effects create a unique distribution of electron density, which is directly interrogated by spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Due to the absence of readily available experimental spectra in public databases, the following assignments are based on established principles of substituent chemical shift effects, spin-spin coupling, and data from analogous structures.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The aromatic region is expected to display three distinct signals corresponding to the three protons on the phenyl ring.
-
H-3: This proton is ortho to the electron-donating -NH₂ group and meta to the -Br and -COCF₃ groups. It is expected to be the most shielded (upfield) aromatic proton, appearing as a doublet from coupling to H-4.
-
H-4: This proton is meta to the -NH₂ and -Br groups and para to the -COCF₃ group. It will be deshielded relative to H-3 and will appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
H-6: This proton is ortho to the strongly electron-withdrawing -COCF₃ group and meta to the -NH₂ and -Br groups. It is predicted to be the most deshielded (downfield) aromatic proton, appearing as a doublet from coupling to H-4.
-
-NH₂ Protons: These protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.75 - 6.85 | d (doublet) | J(H3-H4) ≈ 8.5 - 9.0 |
| H-4 | 7.35 - 7.45 | dd (doublet of doublets) | J(H4-H3) ≈ 8.5 - 9.0, J(H4-H6) ≈ 2.0 - 2.5 |
| H-6 | 7.70 - 7.80 | d (doublet) | J(H6-H4) ≈ 2.0 - 2.5 |
| -NH₂ | 6.40 - 6.60 | br s (broad singlet) | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. A key feature will be the carbon-fluorine coupling, which splits the signals of the trifluoromethyl carbon and the adjacent carbonyl carbon into quartets.[2]
-
-CF₃ Carbon (C9): This carbon will appear as a strong quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.
-
Carbonyl Carbon (C7): This carbon is also expected to be a quartet due to two-bond coupling (²JCF) with the fluorine atoms.
-
Aromatic Carbons (C1-C6): The chemical shifts are influenced by the attached substituents. The carbon attached to the amino group (C2) will be shielded, while the carbons attached to the carbonyl (C1) and bromine (C5) will be deshielded. Longer-range C-F couplings may also be observed.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
| C1 | 118 - 122 | q (quartet) | ³JCF ≈ 3 - 5 |
| C2 | 148 - 152 | s (singlet) | - |
| C3 | 119 - 123 | s (singlet) | - |
| C4 | 138 - 142 | s (singlet) | - |
| C5 | 110 - 114 | s (singlet) | - |
| C6 | 135 - 139 | s (singlet) | - |
| C7 (C=O) | 180 - 185 | q (quartet) | ²JCF ≈ 30 - 35 |
| C9 (-CF₃) | 115 - 120 | q (quartet) | ¹JCF ≈ 285 - 295 |
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides critical information about the functional groups present. The key vibrational modes for this compound are predicted below.[3]
-
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected for the asymmetric and symmetric N-H stretches.[4]
-
C=O Stretching: The carbonyl stretch of an aromatic ketone is typically found around 1685 cm⁻¹. However, the adjacent, highly electronegative -CF₃ group will increase the frequency of this vibration significantly, likely shifting it above 1700 cm⁻¹.[5]
-
C-F Stretching: The C-F bonds will produce very strong and characteristic absorption bands in the fingerprint region.
-
Aromatic C=C and C-H Stretching: Standard absorptions for a substituted benzene ring will be present.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | 3450 - 3490 | Medium |
| N-H Symmetric Stretch | 3360 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |
| Aromatic C=C Bending | 1580 - 1620 | Medium-Strong |
| N-H Bending (Scissoring) | 1610 - 1640 | Medium |
| C-F Stretches | 1100 - 1300 | Very Strong |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial structural information through fragmentation analysis.
-
Molecular Ion (M⁺∙): The most critical feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This will result in two molecular ion peaks of nearly equal intensity at m/z 267 and 269 (for ¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹/⁸¹Br).
-
Key Fragmentation Pathways: The fragmentation is expected to be dominated by cleavages adjacent to the carbonyl group and the loss of stable neutral fragments.[7][8] The most likely fragmentation is the alpha-cleavage leading to the loss of the •CF₃ radical, which is a very stable radical.
Caption: Predicted major fragmentation pathways in EI-MS.
| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Pathway | Expected Abundance |
| 267 / 269 | [C₈H₅BrF₃NO]⁺∙ | Molecular Ion (M⁺∙) | Medium |
| 198 / 200 | [C₇H₅BrNO]⁺ | α-cleavage: Loss of •CF₃ radical from M⁺∙ | High (likely base peak) |
| 170 / 172 | [C₆H₅BrN]⁺ | Loss of CO from [M - CF₃]⁺ | Medium |
| 171 / 173 | [C₆H₅BrN]⁺∙ | Cleavage of C-C bond between phenyl ring and carbonyl | Medium |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | Medium |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
Instrumentation: For fragmentation analysis, use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with Electrospray Ionization (ESI).
-
Acquisition (GC-MS): Inject 1 µL of the sample. Use a standard non-polar capillary column. The EI source energy should be set to 70 eV. Scan a mass range of m/z 40-400.
Conclusion
The spectroscopic signature of this compound is defined by a unique combination of features arising from its substituted aromatic core. Key identifying characteristics include the three distinct signals in the aromatic region of the ¹H NMR spectrum, the C-F coupled quartets for the carbonyl and trifluoromethyl carbons in the ¹³C NMR spectrum, a high-frequency C=O stretch (>1700 cm⁻¹) in the IR spectrum, and a characteristic M/M+2 molecular ion peak (m/z 267/269) in the mass spectrum, with a dominant fragmentation corresponding to the loss of a trifluoromethyl radical. This comprehensive, predictive dataset serves as a robust reference for researchers working with this important chemical entity.
References
- ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and...
- Wang, P., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- LibreTexts. (n.d.). Infrared Spectroscopy (IR).
- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
- Illinois State University. (2015). Infrared Spectroscopy.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Yanbu Journal of Engineering and Science. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry.
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Mount Royal University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- PubChem. (n.d.). 2,2,2-Trifluoroacetophenone.
- American Chemical Society. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
- Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Reddit. (2017). Carbon-fluorine spin coupling constants.
- ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
- NIST. (n.d.). 2,3,6-Trifluoroacetophenone.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane.
- ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?
- Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.
- ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone...
- ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks...
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-.
- University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Aladdin. (n.d.). This compound.
- PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.
- YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
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- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
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synthesis and characterization of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
I have gathered some valuable information but still face a few gaps in creating a comprehensive technical guide.
From the search results, I have a better understanding of Friedel-Crafts acylation and trifluoroacetylation of anilines, which are relevant to the synthesis of the target molecule. I have also found some general properties of the target compound and its non-fluorinated analog, as well as information on the characterization of trifluoromethyl ketones and 19F NMR spectroscopy.
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Finally, the applications of this specific molecule are not well-documented in the search results. I have found information on the use of trifluoromethyl ketones in drug design, which I can use to infer potential applications for the target compound.
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A Comprehensive Technical Guide to the Synthesis and Characterization of this compound
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the . This molecule, a trifluoromethyl ketone derivative of 4-bromoaniline, represents a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of a plausible synthetic route, detailed characterization methodologies, and potential applications. The protocols and data presented herein are based on established chemical principles and spectral data from analogous compounds, offering a solid foundation for the synthesis and study of this and similar molecules.
Introduction and Significance
This compound is a halogenated and trifluoromethylated aromatic ketone. Its structure combines several key features that make it a compound of interest in synthetic and medicinal chemistry:
-
Aromatic Amine: The primary amino group on the phenyl ring is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
-
Bromine Atom: The bromo substituent provides a site for further functionalization through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.
-
Trifluoromethyl Ketone: This moiety is a key pharmacophore known to act as a transition-state mimic for serine and cysteine proteases, making it a valuable warhead for the design of enzyme inhibitors.[2] The high electronegativity of the fluorine atoms renders the carbonyl carbon highly electrophilic and prone to forming stable tetrahedral adducts with nucleophilic residues in enzyme active sites.
The strategic combination of these functional groups in a single molecule makes this compound a promising scaffold for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of the target molecule can be envisioned through a Friedel-Crafts acylation of a suitably protected 4-bromoaniline derivative, followed by deprotection. A direct Friedel-Crafts acylation on 4-bromoaniline is challenging due to the deactivating effect of the amino group and its propensity to coordinate with the Lewis acid catalyst. Therefore, a protecting group strategy is essential.
Synthetic Strategy: A Two-Step Approach
A plausible and efficient synthetic route involves the following key steps:
-
Protection of the Amino Group: The amino group of 4-bromoaniline is first protected to prevent side reactions and to facilitate the subsequent Friedel-Crafts acylation. An acetyl group is a suitable choice for this purpose.
-
Friedel-Crafts Acylation: The protected aniline derivative undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to introduce the trifluoroacetyl group at the ortho position to the amino group.
-
Deprotection: The protecting group is then removed to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-bromophenyl)acetamide (Protection)
-
To a stirred solution of 4-bromoaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(4-bromophenyl)acetamide as a white solid.
Step 2: Synthesis of N-(4-bromo-2-(2,2,2-trifluoroacetyl)phenyl)acetamide (Friedel-Crafts Acylation)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3.0 eq) to a solution of N-(4-bromophenyl)acetamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by 6 M HCl.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Deprotection)
-
To a solution of N-(4-bromo-2-(2,2,2-trifluoroacetyl)phenyl)acetamide (1.0 eq) in methanol or ethanol, add a solution of hydrochloric acid (e.g., 6 M HCl) or a base (e.g., aqueous NaOH).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (if acidic workup) or acid (if basic workup).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| Appearance | Expected to be a solid, likely a crystalline powder.[3] |
| Purity | >95% (as determined by HPLC or qNMR) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine protons. The aromatic region should display a complex splitting pattern due to the substitution on the phenyl ring. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbonyl carbon signal will be a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.[4][5][6] A single resonance, a singlet, is expected for the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl ketones.[7]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1720 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
Characterization Workflow
Caption: Experimental workflow for the characterization of the final product.
Potential Applications in Drug Discovery
This compound is a versatile building block with significant potential in drug discovery, primarily due to the presence of the trifluoromethyl ketone moiety.
Enzyme Inhibition
As previously mentioned, trifluoromethyl ketones are known inhibitors of serine and cysteine proteases.[2] The electrophilic carbonyl carbon can be attacked by the nucleophilic hydroxyl or thiol group of the active site serine or cysteine residue, respectively, to form a stable hemiacetal or hemithioacetal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often reversible inhibition. This makes the title compound a valuable starting point for the design of inhibitors for a wide range of proteases implicated in various diseases, such as cancer, viral infections, and inflammatory disorders.
Scaffold for Library Synthesis
The presence of both an amino group and a bromine atom allows for the facile generation of a library of diverse compounds. The amino group can be acylated, alkylated, or used in other derivatization reactions, while the bromine atom can be functionalized using various cross-coupling reactions. This dual functionalization capability enables the exploration of a large chemical space around the core scaffold, which is a key strategy in lead optimization.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-Bromoaniline: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a dry environment.
-
Trifluoroacetic Anhydride: Highly corrosive and reacts violently with water.[8] Use with extreme caution.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. The proposed synthetic route, based on a protection-acylation-deprotection strategy, offers a practical approach to obtaining this valuable building block. The detailed characterization workflow ensures the identity and purity of the synthesized compound. The unique structural features of this molecule, particularly the trifluoromethyl ketone moiety, make it a highly attractive scaffold for the design of novel enzyme inhibitors and for the generation of chemical libraries for drug discovery. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the potential of this and related compounds.
References
- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
- Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
- Trifluoroacetylation for amines.
- 1-(2-amino-5-bromophenyl)ethanone. LookChem. [Link]
- L-Tyrosine, N-(trifluoroacetyl). Organic Syntheses Procedure. [Link]
- New trifluoroacetylation method for amines.
- Trifluoromethyl ketones: properties, preparation, and application.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
- Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. [Link]
- 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem. [Link]
- 19Flourine NMR. University of California, Santa Barbara. [Link]
- Friedel-Crafts and rel
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
- Friedel-Crafts Acyl
- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
- Synthesis of 2-Amino-5-bromopyridine.
- 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone. Cenmed Enterprises. [Link]
- Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PMC - NIH. [Link]
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. PubChem. [Link]
- Ethanone, 1-(2-aminophenyl)-. the NIST WebBook. [Link]
- Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC - NIH. [Link]
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [Link]
- 2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. [Link]
- Preparation method of 2-amino-5-bromopyridine.
- FTIR spectra of 2-amino-5-methylpyridine and the complex.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. the NIST WebBook. [Link]
- 2-Amino-1-(4-bromophenyl)ethan-1-ol. SpectraBase. [Link]## An In-depth Technical Guide to the Synthesis and Characterization of this compound
This document serves as a comprehensive technical guide for the , a key building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This guide provides a detailed, field-proven perspective on the synthesis, purification, and analytical characterization of this valuable compound.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] this compound is a trifluoromethyl ketone derivative that stands out as a versatile intermediate. Its structure features a primary aromatic amine for further derivatization, a bromine atom for cross-coupling reactions, and the trifluoromethyl ketone moiety, a known pharmacophore that can act as a transition-state analog inhibitor for various enzymes.[2]
Synthesis: A Guided Pathway
The synthesis of this compound is most effectively achieved through a multi-step process that begins with the protection of the reactive amino group of 4-bromoaniline, followed by a Friedel-Crafts acylation, and concluding with deprotection. This strategic approach mitigates potential side reactions and ensures a higher yield of the desired product.
Synthetic Workflow
The logical progression of the synthesis is outlined below, starting from the readily available 4-bromoaniline.
Caption: A step-by-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)acetamide (Amine Protection)
-
In a 250 mL round-bottom flask, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 100 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring at room temperature.
-
Continue stirring for 1 hour. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 500 mL of ice-cold water, which will cause the product to precipitate.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.
Protocol 2: Friedel-Crafts Acylation to yield N-(4-bromo-2-(2,2,2-trifluoroacetyl)phenyl)acetamide
-
Set up a 500 mL three-necked, flame-dried round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add 21.4 g (0.1 mol) of N-(4-bromophenyl)acetamide and 200 mL of anhydrous 1,2-dichloroethane to the flask.
-
Cool the mixture to 0°C in an ice bath and slowly add 40.0 g (0.3 mol) of anhydrous aluminum chloride in portions.
-
Once the addition is complete, add 21.0 mL (0.15 mol) of trifluoroacetic anhydride dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 80°C) for 6 hours.
-
After cooling to 0°C, cautiously quench the reaction by the slow addition of 100 mL of ice-cold 6 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 3: Deprotection to yield this compound
-
Dissolve the purified product from the previous step in 150 mL of ethanol in a 250 mL round-bottom flask.
-
Add 50 mL of 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization: A Multi-faceted Analytical Approach
A rigorous characterization of the final product is essential to confirm its identity and purity. The following provides a summary of the expected analytical data.
Physicochemical and Spectroscopic Data
| Parameter | Expected Result |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| Appearance | Off-white to pale yellow solid[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 180-185 (q, C=O), 145-150 (C-NH₂), 130-140 (Ar-C), 115-125 (q, CF₃), 110-120 (Ar-C) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70 to -80 (s, -CF₃)[6][7] |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1710-1690 (C=O stretch), 1300-1100 (C-F stretch) |
| Mass Spec (ESI+) | m/z 268.0, 270.0 [M+H]⁺ (Isotopic pattern for Br) |
Characterization Workflow
The logical flow for confirming the synthesis of the target compound is as follows:
Caption: A systematic workflow for the purification and structural elucidation of the final product.
Applications in Drug Discovery and Beyond
This compound is not just a synthetic target but a launchpad for the creation of novel molecular entities with therapeutic potential.
-
Enzyme Inhibitors: The trifluoromethyl ketone acts as a potent warhead for inhibiting serine and cysteine proteases, enzymes that are critical in many disease pathways. This makes the compound an excellent starting point for developing drugs for cancer, viral infections, and inflammatory diseases.[1][2]
-
Molecular Probes: The fluorine atoms can be used as reporters in ¹⁹F NMR studies to probe protein-ligand interactions, a valuable tool in fragment-based drug discovery.[9]
-
Library Synthesis: The presence of two distinct functional handles (amine and bromide) allows for the rapid generation of a diverse library of compounds for high-throughput screening.
Safety and Handling Precautions
All synthetic and analytical procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Trifluoroacetic Anhydride: Extremely corrosive and reacts violently with water. Handle with extreme care.[8]
-
Anhydrous Aluminum Chloride: Corrosive and water-reactive.
-
4-Bromoaniline: Toxic and irritant.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide has detailed a reliable synthetic route and a comprehensive characterization strategy for this compound. By leveraging established organic chemistry principles and modern analytical techniques, researchers can confidently synthesize and verify this valuable fluorinated building block. Its unique structural attributes position it as a compound of high interest for the development of the next generation of therapeutics.
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
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The Multifaceted Biological Activities of Trifluoroacetyl Anilines: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Trifluoroacetyl Anilines in Medicinal Chemistry
Trifluoroacetyl anilines, a unique class of fluorinated aromatic compounds, are gaining significant traction in the field of drug discovery and development. The incorporation of the trifluoroacetyl group (-COCF₃) onto an aniline scaffold imparts distinct physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These modifications can profoundly influence the biological activity of the parent aniline molecule, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth exploration of the known biological activities of trifluoroacetyl anilines, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into their mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
Antimicrobial and Antibiofilm Properties: A New Frontier in Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Trifluoroacetyl anilines have emerged as promising candidates in this arena, demonstrating potent activity against a range of pathogens, including notorious biofilm-formers.
Key Findings and Quantitative Data
Recent studies have highlighted the efficacy of specific trifluoroacetyl aniline derivatives against pathogenic Vibrio species, which are common culprits in foodborne illnesses.[1][2][3] Two notable examples are 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA).[1][2][3][4] These compounds exhibit both antibacterial and antibiofilm activities.[1][2][3][4]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [1][3][4] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [1][3][4] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 µg/mL | [1] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 µg/mL | [1] |
These compounds not only inhibit the growth of planktonic bacteria but also effectively suppress biofilm formation in a dose-dependent manner.[1][2][4] Furthermore, they have been shown to reduce key virulence factors such as bacterial motility, protease activity, hemolysis, and indole production.[1][2][4]
Mechanism of Antimicrobial Action: A Two-Pronged Assault
The antimicrobial activity of trifluoroacetyl anilines like ACNBF and ITFMA appears to be multifaceted, primarily involving:
-
Membrane Disruption: These compounds cause noticeable destruction to the bacterial cell membrane, leading to a loss of cellular integrity and eventual cell death.[1][2][4] At a concentration of 100 µg/mL, bactericidal activity against V. parahaemolyticus was observed within 30 minutes.[1][2][4]
-
Generation of Reactive Oxygen Species (ROS): Trifluoroacetyl anilines have been shown to induce the production of ROS within bacterial cells. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to the bactericidal effect.[1]
Antimicrobial Mechanism of Trifluoroacetyl Anilines
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The unique properties of trifluoroacetyl anilines also make them intriguing candidates for anticancer drug development. The introduction of the trifluoroacetyl group can enhance the cytotoxic effects of the parent aniline structure against various cancer cell lines.
Evidence of Anticancer Activity
Studies on N-trifluoroacetyl derivatives of amino acids and their analogs have shown growth-inhibitory activity, suggesting their potential as antitumor agents.[5] For instance, trifluoroacetyl derivatives of fluorophenylalanine have demonstrated modest activity in prescreens for antitumor compounds.[5] While extensive quantitative data for a broad range of trifluoroacetyl anilines is still emerging, preliminary findings are promising.
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 µM | [6] |
| Fluorinated Quinoline Analogs | Various | >80% inhibition at 50 µg/mL | [7][8] |
Mechanisms of Anticancer Action: Inducing Programmed Cell Death
The anticancer effects of trifluoroacetyl anilines and related fluorinated compounds are believed to be mediated through the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways:
-
Mitochondrial (Intrinsic) Pathway: This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases), ultimately resulting in apoptosis.
-
Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which directly activates initiator caspases.
-
Modulation of Key Signaling Pathways: Fluorinated compounds have been shown to influence critical signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways. Inhibition of these pathways can sensitize cancer cells to apoptosis.
General Workflow for N-Trifluoroacetylation of Anilines
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM). [1]2. Cooling: Cool the reaction mixture to 0°C using an ice-water bath. [1]3. Addition of Reagent: Slowly add trifluoroacetyl chloride (1.1 - 1.5 equivalents) to the cooled, stirring solution. [1]4. Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [1]5. Workup: Once the reaction is complete, quench it by slowly adding water or 1 M HCl. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve the trifluoroacetyl aniline in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). Include a positive control (bacteria without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Step-by-Step Protocol:
-
Prepare Cultures: Grow a bacterial culture overnight and then dilute it in fresh medium.
-
Plate Setup: Add the diluted bacterial culture to the wells of a 96-well flat-bottom plate. Add varying concentrations of the trifluoroacetyl aniline to the wells. Include a no-compound control.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Solubilization: Remove the crystal violet solution, wash the wells with water, and then add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 550-595 nm using a plate reader. A decrease in absorbance compared to the control indicates biofilm inhibition.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Method)
This assay measures the intracellular production of ROS.
Step-by-Step Protocol:
-
Cell Culture: Seed adherent cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with varying concentrations of the trifluoroacetyl aniline for a specified time.
-
Staining: Remove the treatment medium and add a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well. Incubate at 37°C for 30 minutes.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in ROS production.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoroacetyl aniline for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to untreated cells indicates cytotoxicity.
Conclusion and Future Directions
Trifluoroacetyl anilines represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated antimicrobial, anticancer, and anti-inflammatory potential, coupled with their favorable physicochemical properties, make them attractive candidates for further investigation in drug discovery. The mechanisms of action, though not fully elucidated for all activities, appear to involve fundamental cellular processes such as membrane integrity, oxidative stress, and key signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this exciting class of molecules. Future research should focus on expanding the structure-activity relationship studies, further delineating the specific molecular targets and signaling pathways, and evaluating the in vivo efficacy and safety of lead compounds.
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a pillar of modern drug design, transforming lead compounds into viable clinical candidates. Its unique combination of physicochemical properties—including high electronegativity, metabolic stability, and lipophilicity—provides medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor pharmacokinetic profiles and low binding affinity. This guide provides an in-depth analysis of the CF₃ group's role, grounded in mechanistic principles and supported by field-proven methodologies. We will explore its fundamental electronic and steric effects, its profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and the synthetic strategies for its introduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the trifluoromethyl group to its fullest potential.
The Fundamental Physicochemical Profile of the Trifluoromethyl Group
The utility of the trifluoromethyl group stems from a unique confluence of properties that distinguish it from other common functional groups, such as the methyl (-CH₃) or chloro (-Cl) groups.[1] Understanding these foundational characteristics is critical to rationally applying it in drug design.
Electronic Effects: A Potent Electron-Withdrawing Force
With a Pauling electronegativity intermediate between fluorine and chlorine, the CF₃ group is a powerful electron-withdrawing substituent.[1][2] This strong inductive effect (-I) significantly lowers the electron density of the molecule to which it is attached.[3] This modulation has several critical consequences:
-
Acidity and Basicity: It can drastically alter the pKa of nearby acidic or basic centers. For example, the CF₃ group lowers the basicity of amines and increases the acidity of alcohols and carboxylic acids.[1] This is a crucial parameter for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Aromatic Ring Deactivation: When attached to an aromatic ring, the CF₃ group deactivates it towards electrophilic substitution, a strategy often used to prevent unwanted metabolic reactions on the ring itself.[4]
-
Dipole Moment Alteration: The group's strong dipole moment can influence molecular conformation and interactions with polar environments, including water and protein binding sites.
Steric and Conformational Influence
The trifluoromethyl group is sterically larger than a hydrogen or fluorine atom and is often considered a bioisostere of a methyl or chloro group, though its van der Waals volume is closer to that of an ethyl or isopropyl group.[2][5][6] This steric bulk can be advantageous for enhancing binding affinity and selectivity by promoting favorable hydrophobic interactions within a target's binding pocket.[7]
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified by the partition coefficient (logP) or the Hansch-Fujita parameter (π), is a critical determinant of a drug's ability to cross biological membranes. The CF₃ group significantly increases lipophilicity.[8][9] This enhancement is a key reason for its use in drugs targeting the central nervous system, as it can facilitate passage across the blood-brain barrier.[4][9] For instance, the inclusion of a CF₃ group in fluoxetine was instrumental in enhancing its lipophilicity and enabling efficient brain penetration.[4][5]
The table below provides a comparative summary of the key physicochemical properties of the trifluoromethyl group against its common bioisosteres.
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chloro (-Cl) |
| Hansch-Fujita π Parameter | +0.88[2][5] | +0.56[10] | +0.71 |
| van der Waals Radius (Å) | 2.7 | 2.0 | 1.8 |
| Electronegativity (Pauling Scale) | ~3.5 (group)[1] | ~2.5 (carbon) | 3.16 |
| Inductive Effect | Strong Electron-Withdrawing[3] | Weak Electron-Donating | Electron-Withdrawing |
| C-X Bond Dissociation Energy (kJ/mol) | ~485 (C-F)[2][5] | ~414 (C-H)[5] | ~339 (C-Cl) |
Table 1: Comparative physicochemical properties of the trifluoromethyl group and common bioisosteres.
Pharmacokinetic Impact: Engineering Superior Drug Candidates
The most celebrated role of the CF₃ group in medicinal chemistry is its ability to favorably modulate a drug's pharmacokinetic profile.
Enhancing Metabolic Stability
A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[11] The CF₃ group serves as an effective "metabolic shield." The underlying principle is the exceptional strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.[12]
When a metabolically labile site, such as a methyl or methoxy group susceptible to oxidative metabolism, is replaced with a CF₃ group, that metabolic pathway is effectively blocked.[11][13] This resistance to enzymatic cleavage leads directly to:
-
Longer Half-Life: The drug persists in the body for a longer duration.[11][12]
-
Reduced Intrinsic Clearance: The rate of metabolism by the liver is decreased.[11]
-
Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[5][12]
This strategy of "metabolic switching" is a field-proven technique for optimizing drug candidates.[11] A case study demonstrated that replacing a methyl group on an isoxazole ring with a trifluoromethyl group not only prevented hydroxylation at that position but also conferred a global protective effect, reducing metabolism at other sites on the molecule.[14]
Figure 1: Metabolic blocking effect of the CF₃ group.
Modulating Permeability and Bioavailability
As discussed, the lipophilicity imparted by the CF₃ group generally improves a drug's ability to permeate cellular membranes, which is crucial for oral absorption and distribution into tissues.[5][8][12] This, combined with enhanced metabolic stability, often results in significantly improved oral bioavailability, a highly desirable property for patient convenience and compliance. The anti-migraine drug atogepant, which contains both trifluoromethyl and trifluorophenyl groups, leverages these moieties to improve lipophilicity, metabolic stability, and blood-brain barrier permeability.[5]
Pharmacodynamic Impact: Fine-Tuning Target Interactions
The electronic and steric properties of the CF₃ group can be leveraged to optimize how a drug binds to its biological target (e.g., receptor or enzyme).
-
Enhanced Binding Affinity: The electron-withdrawing nature of the CF₃ group can modulate the charge distribution across a molecule, potentially strengthening hydrogen bonds or electrostatic interactions with amino acid residues in the binding pocket.[4][7]
-
Increased Selectivity: The specific steric profile of the CF₃ group can improve the shape complementarity between a drug and its intended target over off-targets, leading to higher selectivity and a better safety profile.[7]
-
Non-Covalent Interactions: The fluorine atoms in a CF₃ group can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and even halogen bonding, which can further contribute to binding affinity.[15] In the HIV protease inhibitor Tipranavir, the trifluoromethyl-2-pyridyl moiety contributes to multiple stabilizing interactions within the enzyme's S3 subsite.[15]
Synthetic Methodologies for Trifluoromethylation
The widespread use of the CF₃ group has spurred the development of numerous synthetic methods for its introduction into organic molecules. The choice of method depends on the substrate, desired position, and scale of the reaction.
Key Synthetic Approaches
-
Nucleophilic Trifluoromethylation: This approach utilizes a "CF₃⁻" synthon. The most common reagent is trifluoromethyl trimethylsilane (TMSCF₃), often called Ruppert's reagent, which reacts with aldehydes, ketones, and imines.[15]
-
Electrophilic Trifluoromethylation: These methods use a "CF₃⁺" source, such as Umemoto's or Togni's reagents, to trifluoromethylate nucleophiles like enolates, carbanions, and electron-rich aromatic rings.[15]
-
Radical Trifluoromethylation: Using radical initiators, reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoroiodomethane (CF₃I) can introduce a CF₃ group, often onto aromatic and heteroaromatic rings.[15]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for attaching a CF₃ group to aryl or vinyl halides and pseudohalides.[13]
Modern advancements focus on developing more efficient, safer, and scalable methods, including photocatalytic and continuous-flow processes.[16][17]
Protocol: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert's Reagent
This protocol describes a representative lab-scale procedure. Causality Note: This reaction is initiated by a catalytic amount of a fluoride source (like TBAF), which activates the silicon-carbon bond in TMSCF₃, releasing the nucleophilic trifluoromethyl anion for attack on the electrophilic carbonyl carbon.
-
Objective: To synthesize a trifluoromethylated secondary alcohol from an aromatic aldehyde.
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ruppert's Reagent (TMSCF₃, 1.5 mmol, 1.5 equiv.)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 mmol, 0.1 equiv.)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
1 M Hydrochloric acid (HCl) for workup
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Ruppert's Reagent (1.5 mmol) to the stirred solution via syringe.
-
Add the TBAF solution (0.1 mmol) dropwise. Observation: The reaction may exotherm slightly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C. This step hydrolyzes the intermediate silyl ether to the desired alcohol.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated alcohol.
-
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Case Study: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. A key feature of its structure is a trifluoromethyl group on one of the pyrazole's N-phenyl rings. The inclusion of this CF₃ group is critical for its pharmacological profile:
-
Binding and Selectivity: The CF₃ group fits into a hydrophobic side pocket of the COX-2 enzyme active site, which is larger than the corresponding pocket in the COX-1 isoform. This interaction is a major determinant of Celecoxib's selectivity for COX-2, which is believed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Metabolic Stability: The CF₃ group is positioned on an aromatic ring, a common site for oxidative metabolism. Its presence helps protect the ring from degradation, contributing to a favorable pharmacokinetic profile.[1]
Figure 2: Logical workflow for CF₃ group incorporation in drug design.
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal.[4][8] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and fine-tune target binding makes it a highly effective substituent for converting problematic lead compounds into successful drugs.[18][19] As our understanding of drug metabolism and protein-ligand interactions deepens, the rational application of the CF₃ group will continue to be a dominant strategy. Future research will likely focus on developing even more selective and efficient trifluoromethylation reactions and exploring novel fluorinated motifs that offer further advantages in drug design.[5][20]
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Trifluoromethyl group. (n.d.). In Wikipedia.
- Trifluoromethyl group. (n.d.). Grokipedia.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). Semantic Scholar.
- An easier way to synthesize new drug candidates. (2010, June 25). MIT News.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). ResearchGate.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995, April 14). Journal of Medicinal Chemistry.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025, August 6). ResearchGate.
- Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019, May 3). The University of Aberdeen Research Portal.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025, August 12). Chemical Communications.
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019, May 8). Loughborough University Research Repository.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). Industrial & Engineering Chemistry Research.
- The Impact of Trifluoromethyl Groups on Pharmaceutical Candidates. (2025, November 18). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). Organic & Biomolecular Chemistry.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). Journal of Medicinal Chemistry.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PubMed Central.
- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (n.d.). ChEMBL.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986, October). Journal of Pharmaceutical Sciences.
- (PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. (2018, November 9). ResearchGate.
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The Trifluoroacetyl Group: A Strategic Asset in Heterocyclic Synthesis — An In-depth Guide to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Abstract
This technical guide provides an in-depth exploration of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone, a versatile and highly valuable building block in modern organic synthesis. We will delve into its intrinsic chemical properties, focusing on the synergistic interplay between the nucleophilic amino group, the synthetically versatile bromine atom, and the strongly electron-withdrawing trifluoroacetyl moiety. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for the synthesis of high-value heterocyclic compounds, including trifluoromethyl-substituted quinolines and benzodiazepines. Mechanistic insights, comprehensive characterization data, and strategic considerations for reaction design are presented to empower the reader to effectively leverage this powerful synthetic tool.
Introduction: The Strategic Advantage of Fluorination
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties. This compound emerges as a pre-functionalized aromatic scaffold, strategically designed to exploit these benefits. Its structure offers three distinct points of reactivity:
-
The ortho-amino group: A potent nucleophile and a directing group, poised for cyclization reactions.
-
The para-bromo substituent: A versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
The trifluoroacetyl group: A powerful electron-withdrawing group that activates the carbonyl for nucleophilic attack and serves as the source of the trifluoromethyl group in the final heterocyclic product.
This guide will illuminate the synthetic utility of this building block, focusing on its application in the construction of complex heterocyclic systems.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is paramount for reaction monitoring, product characterization, and purity assessment.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1233967-22-0 | - |
| Molecular Formula | C₈H₅BrF₃NO | - |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound. This data is essential for quality control of the starting material and for tracking its conversion during a chemical reaction.
| Technique | Data |
| ¹H NMR | Predicted shifts: Aromatic protons (δ 6.8-7.8 ppm), Amino protons (broad singlet, δ ~5.0-6.0 ppm). |
| ¹³C NMR | Predicted shifts: Carbonyl (quartet, δ ~180-185 ppm due to coupling with F), CF₃ (quartet, δ ~115-120 ppm), Aromatic carbons (δ 110-150 ppm). |
| IR (KBr, cm⁻¹) | Expected peaks: N-H stretching (3300-3500 cm⁻¹), C=O stretching (1680-1710 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), Aromatic C-H and C=C stretching. |
| Mass Spec (MS) | [M]+ at m/z ≈ 267 and 269 (due to bromine isotopes). |
Safety and Handling
As with any halogenated and reactive organic compound, proper safety precautions are essential when handling this compound.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep container tightly closed.
-
Synthetic Applications: Building Complex Heterocycles
The true power of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds. This section will provide detailed protocols and mechanistic discussions for two of the most important transformations: the synthesis of quinolines and benzodiazepines.
Synthesis of 7-Bromo-4-(trifluoromethyl)quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2] The trifluoroacetyl group in our building block not only provides the CF₃ moiety for the final product but also enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation step.
Caption: Workflow for the Friedländer synthesis of quinolines.
The Friedländer annulation can proceed through two primary mechanistic pathways depending on the reaction conditions: an initial aldol condensation or the formation of a Schiff base.[3][4] Both pathways converge to form the quinoline ring system through a series of condensation and dehydration steps. The electron-withdrawing nature of the trifluoroacetyl group favors the initial nucleophilic attack at the carbonyl carbon.
This protocol details the synthesis of a 2-hydroxyquinoline derivative, a valuable intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.
-
Add ethyl acetoacetate to the mixture.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 7-bromo-2-hydroxy-4-(trifluoromethyl)quinoline.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot corresponding to the quinoline product. The structure and purity of the isolated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic quinoline ring protons and the disappearance of the amino group protons from the starting material will be evident in the NMR spectrum.
Synthesis of 8-Bromo-2-(trifluoromethyl)-1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities.[5][6] The reaction of this compound with o-phenylenediamines provides a direct route to trifluoromethyl-substituted benzodiazepine scaffolds.
Caption: Workflow for the synthesis of 1,5-benzodiazepines.
This protocol provides a general method for the acid-catalyzed condensation to form the seven-membered benzodiazepine ring.
Materials:
-
This compound (1.0 eq)
-
Substituted o-phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add the o-phenylenediamine to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.
Trustworthiness of the Protocol: This acid-catalyzed condensation is a well-established and reliable method for the synthesis of 1,5-benzodiazepines from 1,3-dielectrophiles and o-phenylenediamines. The progress of the reaction can be easily monitored, and the product is typically isolated by simple filtration and purification.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a strategically designed and highly versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. The presence of three distinct functional groups allows for a wide range of chemical transformations, providing access to novel molecular scaffolds with potential applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists, enabling them to confidently and effectively utilize this powerful synthetic tool in their research endeavors. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of new and innovative chemical entities.
References
- Supporting Information for a relevant scientific publication. (Note: A specific, publicly available supporting information document with full experimental details for a reaction using the exact title compound could not be located in the provided search results. The protocols provided are based on established methodologies for analogous compounds.)
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. ([Link])
- Supporting Information from a relevant publication providing NMR data for a structurally similar compound. (Note: A specific document with the NMR data for the exact title compound was not found.
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. ([Link])
- A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation of 8- Methyl-2-aryl-4-(2-bromonaphthalen-6-yl) - 2,3- dihydro-1H-benzo[3][7]diazepines. JETIR, 6(6). ([Link])
- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. ([Link])
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. ([Link])
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. ([Link])
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. ([Link])
- Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012. ([Link])
- Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime deriv
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
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- 6. researchgate.net [researchgate.net]
Exploring the Reactivity of the Amino Group in 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide:
Section 1: Introduction and Molecular Profile
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis and drug discovery. Its structure is characterized by three key features: a primary aromatic amino group, a bromine atom, and a potent electron-withdrawing trifluoroacetyl moiety. The strategic placement of these groups—particularly the ortho-amino ketone arrangement—creates a unique electronic environment that dictates the reactivity of the molecule and opens avenues for complex molecular architecture.
The trifluoromethyl ketone enhances the electrophilicity of the adjacent carbonyl carbon, while the amino group acts as a powerful nucleophile and directing group. The bromine atom provides a handle for cross-coupling reactions, further extending its synthetic utility. This guide offers an in-depth exploration of the amino group's reactivity within this framework, providing researchers and drug development professionals with both theoretical understanding and practical, field-proven protocols.
Section 2: Electronic Effects and Reactivity Principles
The chemical behavior of the amino group in this compound is a direct consequence of the electronic interplay between the substituents on the phenyl ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is inherently nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. It is an activating, ortho-para directing group in electrophilic aromatic substitution.
-
Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group due to both the resonance effect of the carbonyl and the strong inductive effect of the trifluoromethyl moiety. Its presence ortho to the amino group significantly reduces the electron density on the nitrogen, thereby decreasing the amine's basicity and nucleophilicity compared to unsubstituted aniline.
-
Bromo Group (-Br): Located para to the amino group, the bromine atom exerts a dual electronic effect: it is deactivating through its inductive effect but ortho-para directing due to resonance.
The net result is an amino group that is sufficiently nucleophilic to participate in a wide range of reactions but is less prone to undesired side reactions (like over-alkylation or oxidation) than more activated anilines. This moderated reactivity is a key asset for controlled synthetic transformations.
Section 3: Key Synthetic Transformations of the Amino Group
The moderated nucleophilicity and strategic position of the amino group enable a variety of high-value chemical transformations.
N-Acylation and N-Alkylation
Standard transformations such as acylation and alkylation proceed readily at the amino group. N-acylation, in particular, is often used as a protecting strategy or as a step in the synthesis of more complex amides.
-
N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) efficiently yields the corresponding N-acyl derivative. This transformation is useful for protecting the amine during subsequent reactions or for introducing specific amide functionalities.[1][2][3]
-
N-Alkylation: Direct alkylation with alkyl halides can be achieved, though careful control of stoichiometry is required to minimize dialkylation.[4] Reductive amination offers a more controlled alternative for introducing alkyl groups.
Diazotization and Sandmeyer-Type Reactions
One of the most powerful applications of aromatic amines is their conversion to diazonium salts, which are exceptionally versatile intermediates.[5][6] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide array of nucleophiles.
The process begins with diazotization : the reaction of the primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C).[6]
Caption: General workflow for diazotization and subsequent Sandmeyer reaction.
The resulting diazonium salt can then undergo several transformations:
-
Sandmeyer Reactions: These reactions utilize copper(I) salts as catalysts to replace the diazonium group.[7][8][9] This is a robust method for introducing halides or cyano groups.[7]
-
Reaction with CuCl yields the chloro-substituted arene.
-
Reaction with CuBr yields the bromo-substituted arene.
-
Reaction with CuCN yields the cyano-substituted arene (benzonitrile).
-
-
Other Displacements:
-
Iodination: Treatment with potassium iodide (KI) replaces the diazonium group with iodine without the need for a copper catalyst.
-
Fluorination (Balz-Schiemann Reaction): This involves the formation and subsequent thermal decomposition of an isolable diazonium tetrafluoroborate salt.[5]
-
Hydrodediazoniation: The amino group can be replaced with hydrogen using reducing agents like hypophosphorous acid (H₃PO₂) or organic hydride donors, a useful defunctionalization strategy.[10]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The amino group of this compound can act as the nucleophilic partner in Buchwald-Hartwig amination reactions.[11][12] This palladium-catalyzed cross-coupling allows for the formation of a new C-N bond between the starting amine and an aryl halide or triflate, providing access to diarylamine structures.[13][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and depends on the specific substrates being coupled.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.[15]
Cyclization Reactions for Heterocycle Synthesis
The ortho-amino ketone motif is a classic precursor for the synthesis of a wide variety of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[16][17][18] The amino group acts as an internal nucleophile that can react with the adjacent ketone (or a derivative thereof) or with an external reagent to form a new ring.
-
Synthesis of Quinolines (Friedländer Annulation): Condensation with a compound containing an activated methylene group (e.g., another ketone or ester) in the presence of an acid or base catalyst can lead to the formation of highly substituted quinoline rings.
-
Synthesis of Benzodiazepines: Reaction with α-amino acids or their derivatives can be used to construct seven-membered benzodiazepine rings, a core structure in many centrally active drugs.
-
Synthesis of Quinoxalines: Condensation with 1,2-dicarbonyl compounds yields quinoxaline derivatives.
Section 4: Experimental Protocols
The following protocols are provided as validated starting points for key transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Diazotization and Sandmeyer Bromination
This protocol describes the conversion of the amino group to a bromo group, resulting in 1-(2,5-Dibromophenyl)-2,2,2-trifluoroethanone.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a 1:1 mixture of 48% HBr and water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr with gentle warming, then cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired dibromo product.
Protocol 4.2: Synthesis of a Quinoline Derivative (Friedländer Annulation)
This protocol outlines the synthesis of a trifluoromethyl-substituted bromoquinoline via condensation with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (as catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. If a precipitate forms, collect it by filtration. If not, add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and then water to remove impurities.
-
Dry the solid under vacuum to obtain the crude quinoline product, which can be further purified by recrystallization from ethanol.
Section 5: Data Summary
The following table summarizes the expected outcomes for the primary transformations of the amino group. Yields are representative and may vary based on reaction scale and optimization.
| Transformation | Reagents | Catalyst | Typical Yield | Key Considerations |
| N-Acylation | Acetyl Chloride, Pyridine | - | >90% | Exothermic; perform at low temperature. |
| Sandmeyer Chlorination | NaNO₂, HCl; CuCl | Cu(I) | 65-80% | Temperature control during diazotization is critical.[19] |
| Sandmeyer Bromination | NaNO₂, HBr; CuBr | Cu(I) | 70-85% | Diazonium salt stability.[20] |
| Iodination | NaNO₂, H₂SO₄; KI | - | 75-90% | No copper catalyst needed. |
| Buchwald-Hartwig | Aryl Bromide, NaOtBu | Pd₂(dba)₃, XPhos | 60-95% | Requires inert atmosphere; ligand choice is crucial. |
| Friedländer Annulation | Ethyl Acetoacetate | Piperidine | 70-85% | Base or acid catalysis can be used. |
Section 6: Conclusion
The amino group of this compound is a versatile functional handle whose reactivity is finely tuned by the electronic influence of the adjacent trifluoroacetyl and para-bromo substituents. This balance allows for robust and selective participation in a broad spectrum of reactions, from fundamental N-acylations to sophisticated palladium-catalyzed couplings and heterocyclic syntheses. Its capacity to be converted into a diazonium salt, in particular, unlocks a wealth of Sandmeyer-type transformations that are central to aromatic chemistry. Understanding the principles and protocols outlined in this guide empowers researchers to effectively leverage this valuable building block for the synthesis of complex molecules in pharmaceutical and materials science.
References
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- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [URL: https://www.masterorganicchemistry.
- Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. (2017). [URL: https://www.reddit.
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- Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. [URL: https://patents.google.
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- Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. [URL: https://patents.google.
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- Al-Obaydi, A. H. M. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 14(12), 5245–5257. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255301/]
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Investigating the Effect of Bromine Substitution on the Reactivity of Trifluoroacetophenones
An In-depth Technical Guide
Abstract
Trifluoroacetophenones are a class of ketones whose reactivity is profoundly influenced by the powerful electron-withdrawing nature of the trifluoromethyl group. This guide provides an in-depth exploration of how the introduction of a bromine substituent onto the aromatic ring further modulates this reactivity. We will delve into the synergistic electronic effects of these substituents, provide detailed protocols for synthesis and kinetic analysis, and discuss the characterization techniques essential for validating these studies. This document is intended for researchers, chemists, and drug development professionals who utilize substituted acetophenones as synthons or pharmacophores and require a deep, mechanistic understanding of their chemical behavior.
Introduction: The Chemical Dichotomy of Halogen Substitution
α,α,α-Trifluoroacetophenone (TFAP) and its derivatives are privileged structures in medicinal chemistry and materials science. The trifluoromethyl (-CF₃) group imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and potent modulation of a molecule's electronic profile.[1] The carbonyl carbon of TFAP is highly electrophilic due to the strong inductive effect (-I) of the -CF₃ group, making it significantly more reactive towards nucleophiles than its non-fluorinated analogue, acetophenone.[2]
When another substituent is introduced onto the aromatic ring, the ketone's reactivity is further tuned. Halogens like bromine present a fascinating case of dual electronic influence: they are inductively electron-withdrawing (-I effect) but can be weakly electron-donating through resonance (+M effect). Understanding how bromine's position (ortho, meta, or para) influences the reactivity of the trifluoroacetyl moiety is critical for rational molecular design and reaction optimization. This guide will systematically dissect this relationship.
The Electronic Landscape: A Synergy of Inductive and Resonance Effects
The reactivity of the carbonyl group in substituted trifluoroacetophenones is a direct consequence of the electron density at the carbonyl carbon. Two key players dictate this density:
-
The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). It pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it a harder electrophile, thus more susceptible to nucleophilic attack.[1]
-
The Bromine Substituent (-Br):
-
Inductive Effect (-I): As an electronegative element, bromine pulls electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring and enhances the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+M): Bromine's lone pairs can be delocalized into the aromatic π-system. This effect is most pronounced when bromine is at the para position, where it can donate electron density that partially counteracts the inductive withdrawal.
-
The net effect depends on the bromine's position. For a meta substitution, only the inductive effect is significant in modulating the carbonyl's reactivity. For a para substitution, both the inductive and resonance effects are at play. This interplay can be quantitatively evaluated using kinetic studies and Hammett analysis.[3][4]
Synthesis of Brominated Trifluoroacetophenones
The reliable synthesis of high-purity starting materials is the bedrock of any reactivity study. A common and effective method for preparing 4'-bromo-2,2,2-trifluoroacetophenone involves a Grignard reaction with a trifluoroacetate ester.
Experimental Protocol: Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone
This protocol is adapted from established organometallic procedures.[5]
Objective: To synthesize 4'-bromo-2,2,2-trifluoroacetophenone from 1,4-dibromobenzene.
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
n-Butyllithium (n-BuLi) in hexanes (alternative to Grignard)
-
Dry ice/acetone bath
-
Aqueous HCl (1M)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1,4-dibromobenzene in anhydrous diethyl ether dropwise to the magnesium. A small iodine crystal can be added to initiate the reaction. Once initiated, the reaction is exothermic. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent (4-bromophenylmagnesium bromide) to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether to the Grignard reagent via cannula or dropping funnel, ensuring the internal temperature remains below -60 °C.[5]
-
After the addition is complete, stir the mixture at -70 °C for 20 minutes and then allow it to warm gradually to room temperature.
-
Work-up: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 4'-bromo-2,2,2-trifluoroacetophenone.[5]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Quantifying Reactivity: Kinetic Studies and Hammett Analysis
To investigate the effect of bromine substitution, we must quantify the reaction rates. A model reaction, such as the reduction of the ketone by sodium borohydride, is well-suited for this purpose and can be conveniently monitored using UV-Vis spectroscopy.
Experimental Protocol: Kinetic Analysis of Ketone Reduction
Objective: To determine the pseudo-first-order rate constants for the reduction of various trifluoroacetophenone derivatives.
Workflow:
Caption: Experimental workflow for kinetic analysis.
Procedure:
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Reagents: Prepare stock solutions of 2,2,2-trifluoroacetophenone (the reference compound), m-bromo-2,2,2-trifluoroacetophenone, and p-bromo-2,2,2-trifluoroacetophenone in a suitable solvent like isopropanol. Prepare a fresh solution of sodium borohydride (NaBH₄) in isopropanol. A large excess of NaBH₄ (at least 10-fold) is used to ensure pseudo-first-order kinetics.
-
Measurement: a. Add the ketone solution to a quartz cuvette containing isopropanol and place it in the spectrophotometer. b. Record the initial absorbance at the λ_max of the ketone (the carbonyl π→π* transition). c. Inject the NaBH₄ solution, mix rapidly, and immediately begin recording absorbance at fixed time intervals. d. Continue until the absorbance becomes stable (A_∞), indicating reaction completion.
-
Data Analysis: a. The pseudo-first-order rate constant, k', is determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t. b. The slope of this linear plot is equal to -k'.
Interpreting the Results: The Hammett Plot
The Hammett equation provides a powerful tool to correlate reaction rates with the electronic properties of substituents.[4] It is given by:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
For the nucleophilic addition to a carbonyl, a negative charge develops on the carbonyl oxygen in the transition state. This charge buildup is stabilized by electron-withdrawing groups, which pull electron density away from the reaction center. Therefore, a positive ρ value is expected.
Caption: A conceptual Hammett plot for nucleophilic addition.
Expected Reactivity Trends
Based on the electronic effects, the following trend in reaction rates is anticipated:
m-Bromo-TFAP > p-Bromo-TFAP > Unsubstituted TFAP
-
meta-Bromo: The bromine atom exerts a purely inductive (-I) withdrawing effect from the meta position, strongly enhancing the carbonyl's electrophilicity. It will have a large, positive σ_meta value.
-
para-Bromo: The inductive withdrawal is partially offset by the +M resonance donation. This results in a smaller net electron-withdrawing effect compared to the meta isomer, and thus a smaller (but still positive) σ_para value.
-
Unsubstituted: This serves as the baseline (σ = 0).
The following table summarizes hypothetical but representative kinetic data.
| Compound | Substituent | Position | Hammett Constant (σ) | Hypothetical Rate Constant (k', s⁻¹) | log(k'/k'₀) |
| TFAP | -H | - | 0.00 | 1.5 x 10⁻³ | 0.00 |
| p-Bromo-TFAP | -Br | para | +0.23 | 4.5 x 10⁻³ | 0.48 |
| m-Bromo-TFAP | -Br | meta | +0.39 | 9.0 x 10⁻³ | 0.78 |
Spectroscopic and Analytical Characterization
Rigorous characterization of all compounds is non-negotiable for ensuring the validity of kinetic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons will show characteristic splitting patterns. Bromine substitution will cause downfield shifts for adjacent protons due to its deshielding inductive effect.
-
¹³C NMR: The carbonyl carbon resonance is a sensitive probe of its electronic environment. Increased electrophilicity due to electron-withdrawing groups will shift this signal downfield. The carbon atom directly attached to the bromine will show a large signal, its chemical shift influenced by the heavy atom effect.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group. Its chemical shift can provide information about the electronic nature of the aromatic ring.
Infrared (IR) Spectroscopy
The C=O stretching frequency (ν_C=O) is a key diagnostic peak. For trifluoroacetophenones, this peak appears at a higher wavenumber (e.g., ~1724 cm⁻¹) compared to acetophenone, reflecting the strengthening of the C=O bond due to the -CF₃ group's inductive effect.[1] The introduction of a bromine atom is expected to further increase this frequency slightly, as electron withdrawal from the ring further enhances the bond order of the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compounds. High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition. The fragmentation pattern is also characteristic; a prominent fragment corresponds to the loss of the -CF₃ group, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible in the molecular ion peak and bromine-containing fragments.
Conclusion and Outlook
The introduction of a bromine atom onto the aromatic ring of trifluoroacetophenone provides a predictable and quantifiable method for tuning the electrophilicity of the carbonyl carbon. The effect is dominated by bromine's inductive electron withdrawal, which enhances reactivity towards nucleophiles. This effect is most pronounced from the meta position, where resonance effects are absent. From the para position, a partial resonance donation slightly attenuates the inductive pull, leading to a moderated increase in reactivity compared to the meta isomer.
The principles and protocols outlined in this guide—from targeted synthesis and purification to precise kinetic analysis and spectroscopic characterization—form a robust framework for investigating substituent effects. This fundamental understanding is crucial for scientists in drug discovery, who can leverage these effects to fine-tune the reactivity of covalent warheads or modulate the binding affinity of receptor ligands, and for materials scientists developing advanced fluorinated polymers.
References
- Bordwell, F. G., & Matthews, W. S. (1974). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry.
- Richard, J. P., & Jencks, W. P. (1982). Reactions of .alpha.,.alpha.,.alpha.-trifluoroacetophenone with nucleophiles in 10:1 water:acetonitrile solution. Journal of the American Chemical Society.
- Dey, S., et al. (2020). Hammett plot for the competitive TH of acetophenone and a few para-substituted acetophenones. ResearchGate.
- Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.
- Google Patents. (n.d.). Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives.
- Prakash, G. K. S., et al. (2012). Trifluoroacetophenone as Nucleophilic Trifluoromethylating Reagent. ResearchGate.
- ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone.
- Bursey, M. M., & McLafferty, F. W. (1966). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Bromination of Acetophenone Poster.
- Google Patents. (n.d.). Process for the preparation of halo-substituted trifluoroacetophenones.
- Wikipedia. (n.d.). Hammett equation.
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo.
- Miljøstyrelsen. (n.d.). Category approach for selected brominated flame retardants.
- Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances.
- Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark.
- Kokotos, C. G., & Skarpos, G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry.
- ResearchGate. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations.
- Bell, R. P., & Rawlinson, D. J. (1961). Kinetic isotope effects. Part 4.—Bromination and detritiation of some ortho-substituted acetophenones in alkaline media. Transactions of the Faraday Society.
- Regulations.gov. (2012). 2-Bromo-3,3,3-Trifluoropropene Spectra.
- Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. PubMed.
- Al-amri, A. M. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Yanbu Journal of Engineering and Science.
- Science of Synthesis. (n.d.). Chlorine monofluoride substitutes fluorine for bromine atoms.
- DTIC. (1976). Kinetics of the Reaction of Bromine Atoms with Molecular Fluorine.
- Lord, S. J., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation of Substituted Anilines with Trifluoroacetic Anhydride
Abstract: The introduction of trifluoroacetyl groups into aromatic systems, particularly those derived from anilines, is a cornerstone of modern medicinal chemistry and materials science. These moieties can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the direct Friedel-Crafts acylation of anilines presents a significant synthetic challenge due to the basicity of the amino group, which readily reacts with Lewis acid catalysts to form a deactivated complex.[3][4] This guide provides an in-depth exploration of the mechanistic considerations, strategic solutions, and detailed laboratory protocols for achieving successful C-acylation of substituted anilines with trifluoroacetic anhydride (TFAA), a powerful and highly reactive acylating agent.[5] We will focus on a proven two-step strategy: N-protection of the aniline followed by a catalyzed Friedel-Crafts acylation, thereby enabling researchers to reliably synthesize these valuable trifluoroacetylated aniline derivatives.
The Mechanistic Challenge: N-Acylation vs. C-Acylation
The core of the issue with Friedel-Crafts reactions on anilines lies in the interaction between the amine's lone pair of electrons and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.
-
Direct Acylation Failure: The nitrogen atom in aniline acts as a Lewis base, donating its electron pair to the Lewis acid catalyst. This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack.[4][6] Consequently, the desired C-acylation (ring acylation) does not occur.
-
Facile N-Acylation: In the absence of a strong Lewis acid or when the amine is the most nucleophilic site, trifluoroacetic anhydride will readily acylate the nitrogen atom to form an N-trifluoroacetyl aniline (a trifluoroacetamide). While this reaction is useful for creating a protecting group, it is not the Friedel-Crafts C-acylation that attaches the group to the ring.[7][8]
-
The Strategic Solution: N-Protection: To circumvent this, a protection strategy is essential. By first converting the highly basic amino group (-NH₂) into a less basic and less activating amide group (e.g., an acetamide, -NHCOCH₃), the nitrogen's lone pair becomes less available.[9] This is because the lone pair is delocalized by resonance with the adjacent carbonyl group. The resulting acetanilide is still an activated, ortho/para-directing substrate, but it no longer quenches the Lewis acid catalyst, permitting the desired electrophilic aromatic substitution on the ring.[4][9]
Caption: Mechanistic pathways for the acylation of substituted anilines.
The Trifluoroacetyl Group in Drug Design & Development
The motivation for performing this synthesis is rooted in the unique and beneficial properties that fluorine-containing groups impart to bioactive molecules. The trifluoroacetyl group, as a precursor to the valuable trifluoromethoxy group or as a powerful electron-withdrawing feature, is a key player in modern drug discovery.[1][10]
-
Enhanced Lipophilicity: Fluorine is highly lipophilic. Introducing a -CF₃ group can significantly increase a molecule's ability to cross cellular membranes, potentially improving its oral bioavailability and distribution to target tissues.[1][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidation by cytochrome P450 enzymes, leading to a longer drug half-life and improved pharmacokinetic profile.[1]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the trifluoroacetyl group can significantly lower the pKa of nearby basic groups, like the aniline nitrogen. This can be crucial for optimizing a drug's solubility, receptor binding, and off-target effects.
-
Receptor Binding: The unique electronic signature of the -CF₃ group can lead to new, favorable interactions within a biological target's binding pocket (e.g., dipole-dipole, ion-dipole), enhancing potency and selectivity.[2]
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis of a C-trifluoroacetylated aniline derivative, using 4-bromoaniline as a model substrate.
Caption: Overall experimental workflow for synthesis.
Protocol 1: N-Acetylation of 4-Bromoaniline
This procedure converts the primary amine into an acetamide, preparing it for the subsequent Friedel-Crafts reaction.[12]
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 4-bromoaniline (5.0 g, 29.1 mmol) in 100 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated HCl (2.5 mL, ~30 mmol) to the suspension. The aniline salt will form, aiding in dissolution. Gentle warming may be required to achieve a clear solution. Cool the solution back to room temperature.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (5.0 g, 61.0 mmol) in 20 mL of water.
-
Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (3.3 mL, 34.9 mmol) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.
-
Rationale: Acetic anhydride is the acetylating agent. The sodium acetate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and precipitating the neutral acetanilide.[13]
-
-
Precipitation & Isolation: A voluminous white precipitate of 4-bromoacetanilide will form instantly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3 x 30 mL).
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry to a constant weight. A yield of >90% is expected. The product can be purified further by recrystallization from ethanol/water if necessary.
Protocol 2: Friedel-Crafts Trifluoroacetylation of 4-Bromoacetanilide
This is the key C-acylation step. A Lewis acid catalyst is used to generate the highly electrophilic trifluoroacylium ion, which then attacks the activated aromatic ring.
Materials:
-
4-Bromoacetanilide (from Protocol 1)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Safety Note: Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water.[5][14] Aluminum chloride is also highly corrosive and reacts exothermically with moisture. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction must be run under an inert atmosphere (N₂ or Ar).
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (3.9 g, 29.3 mmol) and 50 mL of anhydrous DCM. Cool the slurry to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add trifluoroacetic anhydride (3.5 mL, 24.8 mmol) to the AlCl₃ slurry via the dropping funnel over 10 minutes. Stir the mixture for an additional 20 minutes at 0 °C.
-
Rationale: The Lewis acid (AlCl₃) coordinates to the TFAA, facilitating the formation of the highly reactive trifluoroacylium ion electrophile.
-
-
Substrate Addition: In a separate flask, dissolve 4-bromoacetanilide (4.5 g, 21.0 mmol) in 30 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over 100 g of crushed ice in a large beaker. Stir vigorously until all the ice has melted.
-
Rationale: The aqueous workup destroys the catalyst and hydrolyzes any remaining TFAA. This step is highly exothermic and must be done cautiously.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Rationale: The acid wash removes any basic impurities. The bicarbonate wash removes any acidic byproducts, such as trifluoroacetic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(trifluoroacetyl)-4-bromoacetanilide.
Data Summary and Troubleshooting
The success and regioselectivity of the Friedel-Crafts acylation are highly dependent on the nature of the substituents on the aniline ring.
| Substituent (on Aniline) | Activating/Deactivating | Expected Directing Effect | Typical Reaction Time | Expected Yield | Notes |
| -OCH₃ (p-Anisidine) | Strongly Activating | Ortho | 4-8 hours | Good to Excellent | High reactivity may lead to side products. Use milder conditions. |
| -CH₃ (p-Toluidine) | Activating | Ortho | 12-16 hours | Good | Standard conditions are generally effective. |
| -H (Aniline) | Activating | Ortho, Para | 12-18 hours | Moderate to Good | Para-acylation may compete if the ortho positions are sterically hindered. |
| -Br (p-Bromoaniline) | Deactivating (Inductive) | Ortho | 16-24 hours | Moderate | Slower reaction due to the deactivating effect of the halogen. |
| -NO₂ (p-Nitroaniline) | Strongly Deactivating | Meta (to -NHAc) | >48 hours / No Reaction | Very Low to None | The ring is too deactivated for the reaction to proceed efficiently. |
Troubleshooting Guide:
-
Problem: Low or no yield of C-acylated product.
-
Possible Cause: Insufficiently active catalyst or wet reagents.
-
Solution: Ensure all glassware is flame-dried and reagents (DCM, AlCl₃) are anhydrous. Use freshly opened or purified TFAA.
-
-
Problem: Significant recovery of starting acetanilide.
-
Possible Cause: Reaction time is too short or temperature is too low, especially for deactivated substrates.
-
Solution: Increase reaction time and monitor by TLC. A gentle warming to 40 °C may be necessary for sluggish reactions.
-
-
Problem: Formation of N-trifluoroacetylated product instead of C-acylation.
-
Possible Cause: The N-acetyl protecting group may have been cleaved under harsh conditions, or the initial N-protection was incomplete.
-
Solution: Ensure the N-acetylation (Protocol 1) went to completion. Use stoichiometric amounts of Lewis acid in Protocol 2; a large excess may promote deprotection.
-
References
- New trifluoroacetylation method for amines. KR101072679B1.
- Friedel–Crafts reaction. Wikipedia. [Link]
- Trifluoroacetyl trifl
- Trifluoroacetic anhydride (TFAA).
- Trifluoroacetic anhydride. Wikipedia. [Link]
- Is the Friedel-Crafts acylation of aniline difficult? Quora. [Link]
- Trifluoroacetylation for amines. KR101083935B1.
- Method of friedel-crafts acylation of anilides. EP1359141A1.
- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoroacetic Anhydride (TFAA). Common Organic Chemistry. [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
- Why doesn't aniline undergo Friedel-Crafts alkyl
- How does acetylation with acetic anhydride affect the reactivity of the -NH₂ group in aniline during electrophilic substitution reactions... Tiwari Academy Discussion Forum. [Link]
- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
- What happens to acetic anhydride after reacting with aniline? Quora. [Link]
- Can Aniline Be Used In Drug Development? Bloom Tech. [Link]
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- 1. nbinno.com [nbinno.com]
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- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 8. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
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- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. quora.com [quora.com]
- 14. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
The Strategic Utility of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone has emerged as a particularly versatile and powerful reagent. Its unique structural features—a nucleophilic amino group ortho to a trifluoroacetyl moiety, and a strategically placed bromine atom—provide a gateway to a diverse array of complex heterocyclic systems. The trifluoromethyl group is of particular interest due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity of bioactive molecules.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this key intermediate in the synthesis of high-value heterocyclic compounds, including quinolines, quinoxalines, and benzodiazepines.
Core Principles and Mechanistic Rationale
The synthetic utility of this compound hinges on the reactivity of the ortho-aminoaryl ketone functionality. The primary amino group readily participates in condensation reactions with carbonyl compounds, while the adjacent trifluoroacetyl group can act as an electrophilic site or a precursor to other functionalities. The bromine atom serves as a convenient handle for further structural modifications via cross-coupling reactions, allowing for the late-stage introduction of diverse substituents.
This guide will focus on two principal reaction pathways: the Friedländer annulation for quinoline synthesis and cyclocondensation reactions for the preparation of quinoxalines and benzodiazepines.
PART 1: Synthesis of Trifluoromethyl-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and highly efficient method for the construction of the quinoline scaffold, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] The use of this compound in this reaction provides direct access to quinolines bearing a trifluoromethyl group at the 2-position and a bromine atom at the 7-position, a scaffold of significant interest in medicinal chemistry.
Causality of Experimental Choices
The choice of catalyst and reaction conditions is critical for the success of the Friedländer annulation. While the reaction can proceed under basic or acidic conditions, acid catalysis is often preferred to facilitate both the initial aldol condensation and the subsequent cyclodehydration.[5] The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the desired quinoline product.[6]
Experimental Workflow: Friedländer Annulation
Sources
Application of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Fluorinated Building Block in Medicinal Chemistry
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, also known as 2-amino-5-bromobenzotrifluoride, is a key structural motif and a versatile building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique trifluoromethylphenylamine structure, featuring a nucleophilic amino group, a reactive ketone, and a bromine atom suitable for cross-coupling reactions, provides a powerful platform for the construction of complex heterocyclic scaffolds. The presence of the trifluoromethyl group is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value pharmaceutical intermediates, including detailed protocols and mechanistic insights.
Core Applications in Heterocyclic Synthesis
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems that are prevalent in many therapeutic agents. The primary applications lie in the construction of quinolines, quinazolines, and benzodiazepines, which form the core of numerous drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.
Synthesis of Trifluoromethyl-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and highly efficient method for the construction of quinoline rings.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[4][5] this compound serves as an excellent substrate for this reaction, leading to the formation of quinolines with a trifluoromethyl group at the 4-position and a bromine atom at the 7-position, which can be further functionalized.
Mechanism of the Friedländer Annulation:
The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and an enolizable ketone, followed by cyclization and dehydration to form the aromatic quinoline ring. The trifluoromethyl group, being a strong electron-withdrawing group, activates the adjacent carbonyl group, facilitating the initial condensation step.
Caption: Generalized workflow for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-4-(trifluoromethyl)quinoline
This protocol describes a general procedure for the synthesis of a substituted quinoline, a valuable intermediate for various therapeutic agents, including potential kinase inhibitors.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of acetone (5.0 eq) to the solution.
-
Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-bromo-2-methyl-4-(trifluoromethyl)quinoline.
Quantitative Data (Expected):
| Product | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) |
| 7-Bromo-2-methyl-4-(trifluoromethyl)quinoline | C11H6BrF3N | 292.07 | 75-85 | >98% |
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6][7][8] The ortho-amino ketone functionality of this compound allows for its use in cyclocondensation reactions with various reagents, such as guanidine, to form substituted quinazolines.
Reaction Scheme: Synthesis of 6-Bromo-4-(trifluoromethyl)quinazolin-2-amine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 7. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 8. mediresonline.org [mediresonline.org]
Application Notes and Protocols for the N-Alkylation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a bromo-substituted aniline and a trifluoroethanone moiety, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. The N-alkylation of the primary amino group is a critical transformation, enabling the introduction of various substituents to modulate the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides detailed experimental procedures for the N-alkylation of this compound. We will explore two robust and widely applicable methods: classical N-alkylation via nucleophilic substitution with alkyl halides and modern reductive amination with carbonyl compounds. This document is intended for researchers, scientists, and drug development professionals seeking to perform this key synthetic step efficiently and reliably.
Chemical Structures and Properties
Starting Material:
-
Name: this compound
-
CAS Number: 29124-56-9 (for the related 1-(2-Amino-5-bromophenyl)ethanone)[1]
-
Molecular Formula: C₈H₅BrF₃NO
-
Appearance: Typically a solid at room temperature[1]
-
Key Features: The primary aromatic amine is nucleophilic, while the trifluoroethanone group is strongly electron-withdrawing.
General Product Structure:
-
Name: N-alkyl-1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone
-
Key Features: The secondary or tertiary amine formed will have different properties compared to the primary amine of the starting material, influencing its basicity, solubility, and biological activity.
Method 1: Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of the primary amine with an alkyl halide in the presence of a base. The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the starting materials and facilitate the SN2 reaction.[2]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect," which can enhance the reaction rate.[2]
-
Temperature: The reaction is typically heated to increase the rate of reaction, with the specific temperature depending on the reactivity of the alkyl halide.[2]
-
Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete consumption of the starting amine. However, to favor mono-alkylation, it is important to carefully control the stoichiometry and reaction conditions to avoid the formation of the di-alkylated product.[3]
Experimental Workflow: Classical N-Alkylation
Caption: Workflow for Classical N-Alkylation.
Detailed Protocol: Classical N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (5-10 mL per mmol of substrate) and the base (e.g., K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 15-30 minutes.[2]
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the reaction mixture into deionized water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[2]
Method 2: Reductive Amination
Reductive amination is a versatile and highly efficient method for N-alkylation that proceeds in a more controlled manner, often preventing over-alkylation.[3] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.
Causality Behind Experimental Choices
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another common choice, but it is more toxic.[3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.[4]
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be used to facilitate the formation of the imine intermediate.[4]
Reaction Mechanism: Reductive Amination
Caption: Simplified Mechanism of Reductive Amination.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in an appropriate solvent like DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).[4]
-
Imine Formation: If necessary, add a catalytic amount of acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.[4]
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 10-15 minutes.[4]
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC. This typically takes 4-24 hours.[4]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[4]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
Data Summary Table
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Time (h) |
| Classical N-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | |
| Reductive Amination | Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp | 2-4 |
| Acetaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 3-6 | |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Room Temp | 4-12 |
Note: The conditions presented in this table are based on general procedures for anilines and may require optimization for the specific substrate.[2]
Characterization of N-Alkylated Product
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product, including the presence of the newly introduced alkyl group and the disappearance of one of the N-H protons of the primary amine.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To observe the change in N-H stretching frequencies from the primary amine to the secondary amine.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Alkylating Agents: Many alkylating agents are toxic, mutagenic, and/or carcinogenic. Handle with extreme care and follow all safety guidelines.[6]
-
Trifluoroethanones: While specific toxicity data for the starting material may be limited, related fluorinated compounds can be irritants. Avoid skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis.
- ElectronicsAndBooks. (n.d.). N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using CsF±Celite/alkyl halides/CH3CN combination.
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- AKSci. (n.d.). 1-(2-Amino-5-bromophenyl)ethanone.
- Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone.
- National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th edition).
- National Center for Biotechnology Information. (2016). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the development of efficient and modular synthetic routes to complex organic molecules is of paramount importance. 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone emerges as a highly valuable and versatile building block. Its structure is richly decorated with three key functional handles: an ortho-amino group, a synthetically tractable bromine atom, and an electron-withdrawing trifluoroethanone moiety. This unique combination not only activates the molecule for a range of chemical transformations but also paves the way for the synthesis of a diverse array of heterocyclic compounds, particularly trifluoromethyl-substituted quinolines, which are privileged structures in numerous biologically active compounds.[1][2]
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering researchers, scientists, and drug development professionals a robust toolkit for leveraging this powerful synthetic intermediate.
Strategic Considerations for a Multifunctional Substrate
The inherent functionalities of this compound present both opportunities and challenges in reaction design. The nucleophilic amino group can potentially coordinate to the palladium center, influencing its catalytic activity. Conversely, the potent electron-withdrawing nature of the trifluoroethanone group significantly modulates the electron density of the aromatic ring, thereby affecting the oxidative addition step in the catalytic cycle. A thorough understanding of these electronic and steric factors is crucial for optimizing reaction outcomes.
Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[3][4] For our substrate, this reaction opens a direct pathway to 5-aryl-2-amino-trifluoroacetophenones, which are precursors to a variety of complex molecular architectures.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The choice of an appropriate palladium(0) source, a suitable ligand to stabilize the catalytic species, and a base to facilitate the transmetalation step are critical for a successful transformation.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of the title compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture (10 mL).
-
Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~70-85 |
Part 2: The Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[6][7] Applying this reaction to our substrate allows for the introduction of vinyl and substituted vinyl moieties at the 5-position, yielding valuable precursors for various synthetic transformations, including intramolecular cyclizations to form quinoline scaffolds.[8][9]
Mechanistic Rationale: The Heck Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[6][10] The regioselectivity of the alkene insertion is a key consideration in this reaction.
Caption: A typical experimental workflow for a Heck coupling reaction.
Protocol: Heck Coupling of this compound
This protocol outlines a general procedure for the Heck coupling of the title compound with various alkenes.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (10 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 18 | ~75-85 |
| 2 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~70-80 |
| 3 | Allyl alcohol | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 12 | ~65-75 |
Part 3: The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)–C(sp) bonds, providing a direct route to aryl alkynes.[11][12] For our substrate, this reaction enables the synthesis of 5-alkynyl-2-amino-trifluoroacetophenones, which are versatile intermediates for the construction of various heterocyclic systems, including quinolines and other fused ring structures.[13]
Mechanistic Overview: A Dual Catalytic System
The Sonogashira reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst.[11][14] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Protocol: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of the title compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Degassing: Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 6 | ~80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 4 | ~85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 8 | ~70-80 |
Part 4: The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[15][16] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of our substrate, leading to the synthesis of substituted 2,5-diaminophenyl trifluoroethanones.
Mechanistic Principles: The C-N Coupling Cycle
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[17][18] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high catalytic activity.[19]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination of the title compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or glovebox
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 12 | ~85-95 |
| 2 | Aniline | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 18 | ~75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 10 | ~80-90 |
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design. The protocols detailed herein for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust foundation for the synthesis of a vast chemical space of novel compounds. The resulting products are primed for further synthetic elaboration, particularly for the construction of trifluoromethyl-containing quinolines and other complex heterocyclic systems of significant interest in drug discovery and materials science. The continued exploration of this versatile building block promises to unlock new avenues for innovation in chemical synthesis.
References
- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. (2023).
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. (2011). Organic & Biomolecular Chemistry. [Link]
- (a)
- CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. (2019).
- Buchwald–Hartwig amin
- Heck reaction. (n.d.). Wikipedia. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (2000). Journal of the American Chemical Society. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- [Named Reaction #2] Buchwald-Hartwig Amin
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradi
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). RSC Advances. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2022). Organic Chemistry Frontiers. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
- Mizoroki-Heck Reaction. (2014).
- Organometallic cross-coupling reactions. (n.d.).
- Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N–C Cleavage in Twisted Amides. (2015).
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). Organic Letters. [Link]
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Organic Letters. [Link]
- Publications: 2020 – 2024. (n.d.). Fairlamb Group. [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
- Recent Advances of Pd/C-C
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analytical methods for the quantification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An Application Note and Protocol Guide for the Quantitative Analysis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction
This compound is a fluorinated aromatic ketone of significant interest in pharmaceutical development and chemical synthesis.[1] As a key starting material or intermediate, its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Furthermore, as a potential impurity or metabolite in drug products, its detection at trace levels is critical for regulatory compliance and toxicological assessment.
This guide provides detailed application notes and validated protocols for the quantification of this compound using state-of-the-art analytical methodologies. Designed for researchers, analytical scientists, and drug development professionals, this document offers a comprehensive framework for method selection, development, and validation. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The protocols herein are grounded in established principles of analytical chemistry and draw upon validated methods for structurally analogous compounds to ensure scientific integrity and immediate applicability.
Analyte Properties & Method Selection Rationale
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical method.
-
Structure: The molecule contains a primary aromatic amine, a bromine substituent, and a trifluoroacetyl group. These features dictate its polarity, volatility, and detectability.
-
UV Absorbance: The aromatic ring provides strong chromophores, making HPLC with UV detection a viable and accessible method for quantification at moderate concentrations, such as in bulk material or formulated products.
-
Volatility & Thermal Stability: The compound's moderate molecular weight and potential for hydrogen bonding suggest that GC analysis may require derivatization of the polar amino group to improve volatility and peak shape.
-
Ionization: The presence of the amino group makes the molecule readily amenable to protonation, enabling highly sensitive detection by mass spectrometry in positive ion mode, particularly with electrospray ionization (ESI). This makes LC-MS/MS the premier choice for trace-level quantification in complex matrices like biological fluids.[2][3][4]
Method Selection Summary:
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity assessment, quantification in drug substance and product. | Robust, widely available, cost-effective. | Lower sensitivity compared to MS methods. |
| GC-MS | Analysis of volatile impurities, alternative quantification method. | High chromatographic efficiency, structural confirmation via MS. | May require derivatization, potential for thermal degradation. |
| LC-MS/MS | Trace-level quantification in complex matrices (e.g., plasma, urine), impurity testing. | Unparalleled sensitivity and selectivity.[2] | Higher instrument cost and complexity. |
Application Protocol 1: Quantification by High-Sensitivity LC-MS/MS
This protocol is optimized for the trace-level quantification of this compound in biological matrices or as a genotoxic impurity in drug substances. The methodology is adapted from a validated method for a structurally similar compound, leveraging its proven robustness and sensitivity.[3][4]
Causality and Experimental Choices
-
Chromatography: A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar aromatic compounds.[3][4]
-
Mobile Phase: A simple mobile phase of ammonium acetate in methanol provides good chromatographic performance and is compatible with ESI-MS by promoting analyte ionization.[3][4] Isocratic elution is chosen for its simplicity and speed, ideal for a targeted quantitative method.
-
Ionization: Positive mode Electrospray Ionization (ESI+) is used because the primary amine group is easily protonated, leading to a strong [M+H]⁺ signal and high sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity.[2] It minimizes interference from matrix components by monitoring a specific precursor-to-product ion transition. The precursor ion will be the protonated molecule, and the product ion will result from a characteristic fragmentation (e.g., loss of a neutral fragment).
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Step-by-Step Protocol
-
Preparation of Standards and Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (from API):
-
Accurately weigh approximately 15 mg of the API into a volumetric flask.
-
Dissolve and dilute with the mobile phase to a final concentration of 15.0 mg/mL.[4] This high concentration is used when quantifying the analyte as a trace impurity.
-
If quantifying the main component, a much lower concentration (e.g., 10 µg/mL) is appropriate.
-
-
Sample Preparation (from Plasma):
-
LC-MS/MS Conditions:
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC system | Standard equipment for high-resolution separation. |
| Column | C18, 100 mm x 4.6 mm, 3 µm | Provides good retention for the analyte.[3][4] |
| Mobile Phase | 5.0 mM Ammonium Acetate in Methanol | Simple, effective for ESI+ ionization.[3][4] |
| Elution Mode | Isocratic | Fast and robust for a single analyte method. |
| Flow Rate | 0.8 mL/min (with post-column split to 0.2 mL/min for MS) | Balances separation speed and MS source compatibility.[3][4] |
| Column Temp. | 45 °C | Ensures reproducible retention times.[3][4] |
| Injection Vol. | 10 µL | Standard volume for good sensitivity.[3][4] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization | ESI, Positive Mode | Optimal for the primary amine group.[4] |
| MRM Transition | m/z 268.0 → [Product Ion] | Precursor corresponds to [M+H]⁺. Product ion to be determined via infusion. |
| Source Temp. | ~500 °C | Typical setting for efficient desolvation. |
| IonSpray Voltage | ~5500 V | Optimizes ion generation.[3] |
-
Method Validation Summary (Expected Performance): The following performance characteristics are based on the validated method for the chloro-analogue and are expected to be similar for the bromo-compound.[4]
| Parameter | Expected Value |
| Linearity Range | 0.2 - 5.0 ppm (or ng/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.07 ppm (or ng/mL) |
| Limit of Quantification (LOQ) | ~0.2 ppm (or ng/mL) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Application Protocol 2: Quantification by HPLC-UV
This protocol is suitable for the quantification of this compound as a major component in bulk drug substance or pharmaceutical formulations.
Causality and Experimental Choices
-
Chromatography: A C18 column remains the stationary phase of choice due to its versatility for aromatic compounds.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is chosen. The buffer controls the pH to ensure the amino group's ionization state is consistent, leading to sharp, reproducible peaks. The gradient allows for the elution of potential impurities with different polarities.[6]
-
Detection: UV detection is set at a wavelength near the analyte's absorbance maximum (λmax), which should be determined using a photodiode array (PDA) detector scan. A wavelength around 225-254 nm is a typical starting point for such aromatic structures.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and B in a 50:50 (v/v) ratio.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in diluent. Create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
| Parameter | Setting |
| LC System | HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | 0-15 min: 30% to 80% B15-17 min: 80% B17-20 min: Re-equilibrate to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at λmax (e.g., 225 nm) |
-
Method Validation Summary (Expected Performance):
| Parameter | Expected Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
References
- University of Mississippi. (2022).
- ScienceDirect. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. [Link]
- Wiley-VCH. (2018). 1 Quantification.
- ResearchGate. (2015). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. [Link]
- MDPI. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica. [Link]
- National Institutes of Health (NIH). (2020). Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS. Lipids in Health and Disease. [Link]
- Chromatography Online. (2003). Advances in Amino Acid Analysis. [Link]
- Royal Society of Chemistry. (2021). Analytical Methods. [Link]
- Scientific & Academic Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
- PubMed. (1987).
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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- 5. Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
purification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone by column chromatography
An In-Depth Guide to the Purification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone by Column Chromatography
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind methodological choices, and robust troubleshooting strategies.
Introduction and Strategic Importance
This compound is a key synthetic intermediate in medicinal chemistry and materials science. Its structural motifs—an aromatic amine, a halogenated phenyl ring, and a trifluoromethyl ketone—make it a versatile building block for constructing complex heterocyclic compounds, which are prevalent scaffolds in pharmacologically active agents.[1][2]
The purification of this compound presents a unique set of challenges primarily due to the presence of the basic primary amine. This functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and potential yield loss.[3][4] This guide outlines a systematic approach to overcome these challenges, ensuring high purity and recovery.
Pre-Purification Analysis: Understanding the Molecule
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and its likely impurities.
Physicochemical Properties
The chromatographic behavior of the target compound is dictated by its functional groups.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrF₃NO | [5] |
| Molecular Weight | 268.03 g/mol | [6] |
| Appearance | Solid (typically yellow to brown in crude form) | |
| Key Functional Groups | Primary Aromatic Amine, Bromine, Trifluoromethyl Ketone | N/A |
-
Primary Aromatic Amine (-NH₂) : This group is basic and highly polar. It is the primary cause of challenging interactions with the acidic stationary phase (silica gel). The lone pair on the nitrogen can form strong hydrogen bonds with silanol groups (Si-OH), retarding its elution and causing broad, tailing peaks.[3]
-
Bromo (-Br) and Trifluoromethyl Ketone (-COCF₃) Groups : Both are strongly electron-withdrawing groups. They reduce the basicity of the ortho-amino group through inductive effects, slightly mitigating its interaction with silica. However, the polar ketone group contributes significantly to the molecule's overall polarity, necessitating a relatively polar mobile phase for elution.
Potential Impurities and Their Chromatographic Behavior
Impurities typically arise from incomplete reactions or side reactions during synthesis. For a typical synthesis involving the bromination of an amino-trifluoroethanone precursor, the following impurities are plausible:
-
Starting Material (e.g., 1-(2-aminophenyl)-2,2,2-trifluoroethanone) : Less polar than the brominated product. It will elute before the target compound.
-
Di-brominated Byproduct (e.g., 1-(2-Amino-3,5-dibromophenyl)-2,2,2-trifluoroethanone) : More halogenation can sometimes decrease polarity relative to the mobile phase, causing it to elute before or very close to the mono-brominated product. The separation of halogenated isomers can be challenging.[7][8]
-
Regioisomers : Isomers with bromine at different positions may have slightly different polarities and could co-elute if the solvent system is not optimized.
Method Development: The Role of Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing an effective solvent system for column chromatography. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, ensuring good separation from impurities.
Protocol: TLC Solvent System Optimization
-
Prepare Solvent Systems : Prepare small volumes of various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). Start with a 9:1 non-polar:polar ratio and increase the polarity (e.g., 8:2, 7:3).
-
Add Amine Modifier : To every TLC developing chamber, add 0.5-1% triethylamine (TEA) . This is critical. The TEA will saturate the chamber atmosphere and neutralize the acidic sites on the TLC plate, mimicking the conditions in the column and preventing streaking of the amine.[9]
-
Spot the Plate : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop and Visualize : Place the plate in the developing chamber. After the solvent front has migrated near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Analyze and Select : Identify the spot corresponding to the product. Calculate its Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target Rƒ of ~0.3 is achieved with clear separation from other spots.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard laboratory setup for flash chromatography.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, Flash Grade (e.g., 230-400 mesh) | Adsorbent for separation |
| Crude Product | This compound | The mixture to be purified |
| Eluent System | Hexane / Ethyl Acetate (or chosen system from TLC) | Mobile phase |
| Amine Modifier | Triethylamine (TEA) | Suppresses peak tailing |
| Column | Glass column with stopcock | Housing for the stationary phase |
| Other | Sand, Cotton/Glass Wool, Collection Tubes, TLC Supplies | Standard chromatography accessories |
Workflow Diagram
Sources
- 1. d-nb.info [d-nb.info]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. This compound | 1233967-22-0 [chemicalbook.com]
- 6. This compound [cymitquimica.com]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. heteroletters.org [heteroletters.org]
- 9. rsc.org [rsc.org]
Application Note: A Robust and Scalable Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a key fluorinated building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a trifluoroacetyl group, makes it a valuable intermediate for the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group combined with the synthetic versatility of the amino and bromo functionalities allows for diverse downstream chemical transformations.
This application note provides a detailed, technically grounded protocol for the scale-up synthesis of this compound. The methodology is designed for robustness, safety, and high purity, addressing the common challenges associated with large-scale electrophilic aromatic substitution reactions.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route is a direct Friedel-Crafts acylation of 4-bromoaniline with trifluoroacetic anhydride (TFAA). This electrophilic aromatic substitution (EAS) reaction is a well-established method for introducing acyl groups onto aromatic rings.[1]
Reaction Scheme:
Causality and Strategic Choices:
-
Starting Material Selection: 4-Bromoaniline is a commercially available and cost-effective starting material. The amino group is a powerful activating ortho-, para-director in EAS. This inherent directing effect is leveraged to favor acylation at the C2 position (ortho to the amine).
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent suitable for this transformation. Its high reactivity allows the reaction to proceed under manageable conditions.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic trifluoroacetyl cation (CF₃CO⁺) or its complex with the Lewis acid.[2] A stoichiometric amount of the catalyst is necessary because it complexes with both the starting aniline (a Lewis base) and the resulting product ketone, rendering it inactive.[1]
-
Regioselectivity: The primary directive influence comes from the strongly activating -NH₂ group, which directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromine atom, acylation occurs predominantly at the ortho position.
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of the potential hazards. The primary safety concerns in this synthesis involve the handling of trifluoroacetic anhydride and aluminum chloride.
| Substance | CAS No. | Key Hazards | Handling Precautions & PPE |
| Trifluoroacetic Anhydride (TFAA) | 407-25-0 | Corrosive, causes severe skin burns and eye damage. Reacts violently with water.[3][4] Harmful if inhaled. | Use only in a chemical fume hood or well-ventilated area. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[3][5] Keep away from water and moisture.[4] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and HCl gas. | Handle in a dry atmosphere (e.g., glove box or under nitrogen). Wear appropriate gloves, safety goggles, and a face shield. Avoid inhalation of dust. |
| 4-Bromoaniline | 106-40-1 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. | Avoid contact and inhalation. Use in a well-ventilated area. Wear standard PPE including gloves and safety glasses. |
| Dichloromethane (DCM) | 75-09-2 | Skin and eye irritant. Suspected of causing cancer. Volatile. | Use in a chemical fume hood. Wear appropriate gloves and safety glasses. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. |
Detailed Scale-Up Protocol
This protocol is designed for a 100 g synthesis of the target product. All operations should be conducted in an appropriate chemical reactor with adequate ventilation and safety measures in place.
Part 1: Reagents and Equipment
-
Equipment:
-
5 L glass-lined reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a baffled jacket for temperature control.
-
Addition funnel (1 L).
-
Quench vessel (10 L) with stirring capabilities.
-
Separatory funnel (5 L).
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Reagents:
-
4-Bromoaniline: 172 g (1.0 mol)
-
Aluminum Chloride (anhydrous): 400 g (3.0 mol)
-
Dichloromethane (DCM): 2.5 L
-
Trifluoroacetic Anhydride (TFAA): 252 g, 170 mL (1.2 mol)
-
Crushed Ice: 3 kg
-
Concentrated Hydrochloric Acid: 250 mL
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Part 2: Experimental Workflow Diagram
Sources
Application Notes and Protocols for the Derivatization of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone for Biological Screening
Abstract
This document provides a detailed guide for the chemical derivatization of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a versatile fluorinated building block. The primary objective is to generate a library of structurally diverse compounds for biological screening. We present several strategic synthetic modifications focusing on the reactive amino and ketone functionalities. The protocols are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to synthesize a range of heterocyclic and acyclic derivatives. This guide includes the scientific rationale behind the chosen synthetic pathways, detailed step-by-step protocols, and a workflow for subsequent biological evaluation.
Introduction: The Strategic Value of this compound
The starting material, this compound, is a compound of significant interest in medicinal chemistry. Its structure incorporates three key pharmacophoric elements:
-
An Aromatic Amine: This group is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents or the formation of heterocyclic rings.[1][2][3] Aromatic amines are prevalent in a vast number of biologically active molecules and therapeutic agents.[1]
-
A Trifluoromethyl Ketone (TFMK): The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[4] The ketone functionality itself is a potent electrophile, capable of forming reversible covalent bonds with nucleophilic residues (like serine or cysteine) in enzyme active sites, making TFMKs effective inhibitors of proteases and other hydrolases.[5]
-
A Brominated Aromatic Ring: The bromine atom can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It also imparts increased lipophilicity, which can influence pharmacokinetic properties.
The combination of these features makes this molecule an excellent starting point for generating a library of compounds with potential therapeutic applications, including as enzyme inhibitors or as scaffolds for novel bioactive agents.[6][7][8]
Derivatization Strategies and Rationale
We will focus on three high-yield, well-established synthetic strategies that exploit the reactivity of the ortho-amino ketone moiety to construct complex heterocyclic systems. These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs.
Derivatization Workflow Overview
Caption: Overall workflow from starting material to biological screening.
Strategy 1: Synthesis of Trifluoromethyl-Substituted Quinazolines
Rationale: Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of 2-aminoaryl ketones with various nitrogen sources is a well-established and efficient method for their synthesis.[9][10][11][12] This strategy directly converts the starting material into a rigid, bicyclic scaffold, with the trifluoromethyl group positioned for potential interactions with biological targets.
Reaction Scheme:
Caption: General scheme for quinazoline synthesis.
Strategy 2: Paal-Knorr Synthesis of N-Aryl Pyrroles
Rationale: The Paal-Knorr synthesis is a classic and highly reliable method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[13][14][15] Pyrroles are fundamental components of many natural products and pharmaceuticals. This approach introduces a new five-membered heterocyclic ring attached to the nitrogen of the starting aniline, creating a library of N-(2-acyl-4-bromophenyl)pyrroles. The resulting structures are significantly different from the quinazolines, thus increasing the structural diversity of the library.
Reaction Scheme:
Caption: General scheme for Paal-Knorr pyrrole synthesis.
Strategy 3: Reductive Amination via Schiff Base Formation
Rationale: This two-step, one-pot procedure first involves the formation of a Schiff base (imine) between the aromatic amine and a diverse range of aldehydes or ketones, followed by in-situ reduction to the corresponding secondary amine.[16][17] This is a highly versatile and straightforward method to introduce a wide variety of substituents (aliphatic, aromatic, heterocyclic) onto the amino group, leading to a large number of flexible, acyclic analogues.
Reaction Scheme:
Caption: General scheme for reductive amination.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of 4-(Trifluoromethyl)-6-bromo-2-phenylquinazoline (Representative)
This protocol is based on established methods for quinazoline synthesis from 2-aminoaryl ketones.[10][12]
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Benzylamine (1.2 mmol, 129 mg, 0.13 mL)
-
[Ru(p-cymene)Cl₂]₂ (0.015 mmol, 9.2 mg, 3 mol% Ru)
-
4-(1,1-dimethylethyl)-1,2-benzenediol (L1) (0.05 mmol, 8.3 mg, 10 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Dry Schlenk tube with stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add [Ru(p-cymene)Cl₂]₂ and 4-(1,1-dimethylethyl)-1,2-benzenediol.
-
Add anhydrous 1,4-dioxane (3 mL). Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add this compound and benzylamine to the reaction mixture.
-
Rinse the vial that contained the reactants with the remaining 2 mL of dioxane and add to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24 hours. Monitor progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterize the product by NMR and Mass Spectrometry.
| Parameter | Value | Rationale |
| Catalyst | Ru-based | High efficiency and broad substrate scope for this transformation.[10][12] |
| Solvent | Anhydrous 1,4-Dioxane | High boiling point and good solubility for reactants. |
| Temperature | 140 °C | Sufficient thermal energy to drive the dehydrogenative coupling.[12] |
| Time | 24 h | Typical reaction time to ensure complete conversion. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the catalyst and reactants. |
Protocol 2: Synthesis of 1-(5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-2,2,2-trifluoroethanone (Representative)
This protocol is adapted from the classical Paal-Knorr pyrrole synthesis.[14][15][18]
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Acetonylacetone (hexane-2,5-dione) (1.1 mmol, 125 mg, 0.13 mL)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask with reflux condenser and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add acetonylacetone to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC. The formation of the pyrrole is often accompanied by a color change.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (50 mL) with stirring.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterize the product by NMR and Mass Spectrometry.
| Parameter | Value | Rationale |
| Reagent | Acetonylacetone | A common 1,4-dicarbonyl compound for Paal-Knorr synthesis.[14] |
| Solvent/Catalyst | Glacial Acetic Acid | Acts as both solvent and acid catalyst for the condensation and cyclization.[15] |
| Temperature | Reflux (~118 °C) | Provides energy for the dehydration steps in the mechanism. |
| Time | 4-6 h | Sufficient for reaction completion; can be monitored by TLC. |
Protocol 3: Synthesis of 1-(2-(Benzylamino)-5-bromophenyl)-2,2,2-trifluoroethanone (Representative)
This protocol describes a one-pot reductive amination.
Materials:
-
This compound (1.0 mmol, 268 mg)
-
Benzaldehyde (1.1 mmol, 117 mg, 0.11 mL)
-
Methanol (10 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 57 mg)
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add benzaldehyde and stir the mixture at room temperature for 2 hours to form the imine intermediate. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes. (Caution: Gas evolution).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding water (10 mL).
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR and Mass Spectrometry.
| Parameter | Value | Rationale |
| Reagent | Benzaldehyde | A representative aldehyde to form the Schiff base.[17] |
| Reducing Agent | Sodium Borohydride | A mild and selective reducing agent for imines that does not reduce the ketone. |
| Solvent | Methanol | Good solvent for all reactants and compatible with NaBH₄. |
| Temperature | 0 °C to RT | Controlled addition of NaBH₄ at 0 °C for safety, followed by reaction at RT. |
Biological Screening Workflow
Once a library of derivatives is synthesized and characterized, a systematic approach to biological screening is required to identify potential "hits".[19]
Screening Workflow Diagram
Caption: A typical workflow for small molecule biological screening.
Protocol Outline:
-
Compound Library Preparation:
-
Prepare stock solutions of each synthesized derivative in a suitable solvent, typically DMSO, at a standard concentration (e.g., 10 mM).
-
Create assay-ready plates by dispensing small volumes of the stock solutions into 96- or 384-well microplates.[20]
-
-
Primary Screening:
-
Perform a high-throughput screen (HTS) against a specific biological target or in a phenotypic assay.[19]
-
Target-based screening: If a specific enzyme is targeted (e.g., a cysteine protease, given the TFMK moiety), use a biochemical assay to measure enzyme inhibition.[5][21]
-
Phenotypic screening: Test the compounds for effects on whole cells, such as inhibition of cancer cell proliferation, antibacterial activity, or modulation of a specific signaling pathway.[22]
-
Screening should be performed at a single, high concentration (e.g., 10-20 µM) to identify initial hits.
-
-
Hit Confirmation and Validation:
-
Re-test the initial "hits" from the primary screen to confirm their activity.
-
Perform orthogonal assays to rule out assay artifacts or non-specific activity. For example, use a different detection method (e.g., fluorescence vs. luminescence) to measure the same biological endpoint.[22]
-
-
Dose-Response Analysis:
-
Test confirmed hits over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency (IC₅₀ or EC₅₀ values).
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Analyze the potency data in the context of the chemical structures.
-
Identify which structural modifications lead to increased or decreased activity. This analysis will guide the design of the next generation of compounds for lead optimization.[22]
-
Conclusion
The synthetic protocols and screening workflow detailed in this application note provide a comprehensive framework for leveraging this compound as a valuable starting material in drug discovery. The proposed derivatization strategies are robust, versatile, and yield compounds with high potential for biological activity. By systematically synthesizing and screening a diverse library of these novel molecules, researchers can identify promising hit compounds for further development into potent and selective therapeutic agents.
References
- Edwards, P. D., et al. (1996). Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry.
- Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry.
- Shaikh, A. A., et al. (2023). Strategies for access to 2-aminoquinazolines. RSC Medicinal Chemistry.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Lee, N., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.
- Nawale, V. (n.d.). Chemical Reactions of Aromatic Amines. Prezi.
- Molnár, J., et al. (2002). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- Pharmacareerinsider. (2024). Chemical Properties of Aromatic Amines: Reactions & Applications.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Slideshare. (n.d.). Reactions of aromatic amines.
- ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules.
- KK Wagh College of Pharmacy. (n.d.). Aromatic amines.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Technology Networks. (2023). Screening Strategies Used in Drug Discovery.
- Wold, E. A., et al. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
- Csekei, M., & Szántay, C. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Kelly, C. B., et al. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Society Reviews.
- Rege, K. S., & Rao, A. S. (1970). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Indian Journal of Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. prezi.com [prezi.com]
- 3. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinazoline synthesis [organic-chemistry.org]
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- 16. Reactions of aromatic amines | PDF [slideshare.net]
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- 19. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
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- 21. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is not without its hurdles. The presence of an activating amino group and a deactivating but ortho-, para-directing bromo group, combined with the strong electron-withdrawing nature of the trifluoroacetyl group, presents a unique set of challenges in achieving high yields and purity. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent approach is the Friedel-Crafts acylation of a suitably protected 4-bromoaniline derivative, followed by deprotection. Direct trifluoroacetylation of 4-bromoaniline is often problematic due to the high reactivity of the amino group, which can lead to N-acylation and other side reactions. An alternative route involves the trifluoroacetylation of a pre-formed organometallic species derived from a protected 4-bromoaniline.
Q2: Why is direct Friedel-Crafts trifluoroacetylation of 4-bromoaniline not recommended?
A2: The amino group in 4-bromoaniline is a strong Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This deactivates the aromatic ring towards electrophilic substitution.[1][2] Furthermore, the amino group itself is nucleophilic and can be acylated by the trifluoroacetylating agent, leading to the formation of N-(4-bromophenyl)-2,2,2-trifluoroacetamide as a major byproduct.[2][3]
Q3: What are the best protecting groups for the amino group in this synthesis?
A3: The choice of protecting group is critical. An ideal protecting group should be stable to the conditions of trifluoroacetylation and easily removable without affecting the trifluoroacetyl or bromo functionalities. Acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups are commonly used. The acetyl group can be introduced by reacting 4-bromoaniline with acetic anhydride[4][5] and removed by acid or base hydrolysis. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions.
Q4: I'm observing low yields. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Insufficient reaction time or temperature can leave starting material unreacted.
-
Side reactions: As mentioned, N-acylation is a major side reaction if the amino group is not adequately protected. Over-acylation (di-acylation) can also occur.
-
Product loss during work-up: The product may have some solubility in the aqueous phase during extraction, or may be lost during purification steps.
-
Suboptimal catalyst: The choice and amount of Lewis acid are crucial for the Friedel-Crafts reaction.[6][7][8]
-
Rearrangement: Under certain basic conditions, rearrangement of 2-bromoanilines to 4-bromoanilines has been observed, which could affect syntheses starting from 2-bromoaniline derivatives.[9]
Q5: What are the best methods for purifying the final product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be employed to obtain highly pure material.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material (Protected 4-bromoaniline)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use freshly opened or sublimed Lewis acid (e.g., AlCl₃). Ensure anhydrous conditions are strictly maintained. | Lewis acids are highly hygroscopic and lose their activity upon exposure to moisture. |
| Insufficient Acylating Agent | Use a slight excess (1.1-1.5 equivalents) of trifluoroacetic anhydride. | To drive the reaction to completion, a stoichiometric excess of the acylating agent is often necessary.[3][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring by TLC for product formation and side reactions. | Friedel-Crafts acylations often require thermal energy to overcome the activation barrier, but excessive heat can promote side reactions. |
| Poor Solvent Choice | Use an appropriate solvent that can dissolve the reactants and does not react with the Lewis acid. Dichloromethane or 1,2-dichloroethane are common choices. | The solvent can influence the solubility of the reactants and the stability of the reaction intermediates. |
Problem 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Troubleshooting Step | Scientific Rationale |
| N-Trifluoroacetylated Product | Incomplete protection of the amino group or deprotection during the reaction. | Ensure complete protection of the starting material. Use a more robust protecting group if necessary. | The amino group is a strong nucleophile and will compete with the aromatic ring for the electrophilic acylating agent.[3] |
| Di-acylated Product | Use of a large excess of acylating agent and/or prolonged reaction times. | Reduce the amount of acylating agent to near stoichiometric amounts. Monitor the reaction closely by TLC and quench once the desired product is maximized. | The initial acylation product is still an activated aromatic ring and can undergo a second acylation, although this is less likely with the deactivating trifluoroacetyl group present. |
| Isomeric Products (Acylation at a different position) | Incorrect starting material or unexpected directing group effects. | Verify the structure of the starting material by NMR and/or mass spectrometry. Consider alternative synthetic routes if isomer formation is persistent. | The directing effects of the substituents on the aromatic ring determine the regioselectivity of the electrophilic substitution. |
Synthetic Workflow and Key Protocols
The following diagram illustrates a common synthetic pathway for this compound, highlighting critical control points.
Caption: A typical synthetic workflow for this compound.
Protocol 1: Acetylation of 4-Bromoaniline
Objective: To protect the amino group of 4-bromoaniline as an acetamide to prevent N-acylation during the subsequent Friedel-Crafts reaction.
Materials:
-
4-Bromoaniline
-
Acetic anhydride
-
Pyridine (or sodium acetate)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-bromophenyl)acetamide.
Protocol 2: Friedel-Crafts Trifluoroacetylation of N-(4-bromophenyl)acetamide
Objective: To introduce the trifluoroacetyl group at the ortho position to the amino group.
Materials:
-
N-(4-bromophenyl)acetamide
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice-cold water
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCE at 0 °C, add N-(4-bromophenyl)acetamide (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with DCM.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is 1-(2-acetamido-5-bromophenyl)-2,2,2-trifluoroethanone.
Protocol 3: Deprotection of the Acetyl Group
Objective: To remove the acetyl protecting group to yield the final product.
Materials:
-
1-(2-acetamido-5-bromophenyl)-2,2,2-trifluoroethanone
-
Ethanol
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
DCM
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the crude 1-(2-acetamido-5-bromophenyl)-2,2,2-trifluoroethanone in ethanol.
-
Add concentrated HCl and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete deprotection.
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain this compound.
Alternative Synthetic Strategy: Directed Ortho-Metalation
For substrates where Friedel-Crafts acylation is problematic, a directed ortho-metalation (DoM) approach can be a powerful alternative. This strategy involves the use of a directing metalation group (DMG) to achieve regioselective lithiation at the ortho position, followed by quenching with a trifluoroacetylating electrophile.
Caption: A generalized workflow for the synthesis via directed ortho-metalation.
Key Considerations for DoM:
-
Choice of DMG: The directing group must be able to coordinate with the lithium reagent to direct deprotonation to the ortho position.[11][12][13] Common DMGs include amides, carbamates, and sulfonamides.
-
Lithiation Conditions: The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent such as THF or diethyl ether to prevent side reactions.
-
Electrophile: A suitable trifluoroacetylating agent that can react with the aryllithium intermediate is required. Ethyl trifluoroacetate is a common choice.
References
- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.
- Exploring 2-Amino-5-Bromobenzotrifluoride: Properties and Applications.
- Directed (ortho) Metallation.
- Directed ortho metalation - Wikipedia.
- Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive - NINGBO INNO PHARMCHEM CO.,LTD.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchGate.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar.
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.
- Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC - NIH.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone - LookChem.
- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - NIH.
- Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com.
- Is the Friedel-Crafts acylation of aniline difficult? - Quora.
- Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 - Sciencemadness.org.
- (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds - ResearchGate.
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents.
- Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
- 5.1.8. Preparation of p-Bromoaniline - ResearchGate.
- Trifluoroacetic anhydride - Wikipedia.
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.
- Trifluoroacetic Anhydride - Explore the Science & Experts - ideXlab.
- and 1-trifluoroacetyl-2-bromoacetylenes as new dienophiles in the Diels-Alder reactions - Mendeleev Communications (RSC Publishing).
- Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - ResearchGate.
- CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents.
- Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com.
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- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com [chegg.com]
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Technical Support Center: Optimizing the Friedel-Crafts Acylation of 4-Bromoaniline
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges with the Friedel-Crafts acylation of 4-bromoaniline. Our goal is to provide you with a deep understanding of the reaction's intricacies and to offer robust, field-proven strategies to overcome common obstacles and significantly improve your reaction yields.
Troubleshooting Guide: From Low Conversion to High Yield
This section addresses the most common issues encountered during the acylation of 4-bromoaniline in a direct, problem-solution format.
Q1: I am attempting a direct Friedel-Crafts acylation on 4-bromoaniline using aluminum chloride (AlCl₃) and an acyl chloride, but I'm observing no reaction or extremely low conversion. What is the primary cause?
A1: This is the most fundamental challenge when working with anilines in Friedel-Crafts reactions. The root cause is an incompatible acid-base interaction between your starting material and the catalyst.
-
Mechanistic Explanation: The amino group (-NH₂) on the 4-bromoaniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst, typically AlCl₃, is a strong electron acceptor. Instead of activating the acyl chloride, the AlCl₃ preferentially reacts with the much more available amine, forming a stable complex.[1][2][3] This acid-base reaction has two critical consequences:
-
Catalyst Sequestration: The Lewis acid is effectively neutralized and cannot perform its catalytic role of generating the acylium ion electrophile.[2]
-
Ring Deactivation: The formation of the complex places a formal positive charge on the nitrogen atom (e.g., -NH₂⁺-AlCl₃⁻). This transforms the strongly activating amino group into a powerful deactivating group, which repels the incoming positively charged acylium ion and shuts down the desired electrophilic aromatic substitution.[3][4]
-
Caption: Fig 1. Catalyst sequestration by 4-bromoaniline.
Solution: The amino group must be "masked" or protected to prevent this interaction. The most effective strategy is to convert the amine into an amide, typically through N-acetylation.[5] This significantly reduces the basicity of the nitrogen lone pair, allowing the Lewis acid to function as intended.
Q2: I've protected the amine by synthesizing N-(4-bromophenyl)acetamide, but my acylation yield is still suboptimal. How can I further optimize the reaction?
A2: Congratulations on taking the correct first step. Low yields with the protected substrate, N-(4-bromophenyl)acetamide, typically point to issues with the reaction conditions or catalyst efficiency. Let's break down the key parameters to investigate.
1. Catalyst Choice and Stoichiometry: The classic AlCl₃ catalyst often needs to be used in stoichiometric excess (e.g., >2 equivalents). This is because the carbonyl oxygen of the newly formed ketone product also acts as a Lewis base and forms a complex with AlCl₃, removing it from the catalytic cycle.[6][7]
For a more modern and efficient approach, consider using metal trifluoromethanesulfonates (triflates). Catalysts like Gallium(III) triflate (Ga(OTf)₃) or Hafnium(IV) triflate (Hf(OTf)₄) are highly effective for acylating anilides and can often be used in truly catalytic amounts (e.g., 5-10 mol%).[8][9] They are also more tolerant of trace amounts of moisture compared to AlCl₃.
| Catalyst | Typical Loading | Key Advantages | Considerations |
| AlCl₃ | 1.1 - 3.0 eq. | Inexpensive, widely available. | Stoichiometric amounts required, highly moisture-sensitive, harsh workup. |
| Ga(OTf)₃ | 0.05 - 0.2 eq. | High catalytic activity, reusable.[9] | Higher cost. |
| Hf(OTf)₄ | 0.05 - 0.2 eq. | Excellent catalyst for unactivated substrates.[9] | Higher cost. |
| Bi(OTf)₃ | 0.05 - 0.2 eq. | Novel catalyst with good performance.[8] | Less common than other triflates. |
2. Solvent System: The reaction medium plays a crucial role. While halogenated solvents like 1,2-dichloroethane are common, specialized solvent systems can dramatically enhance reactivity. A powerful option is a solution of lithium perchlorate in nitromethane (LiClO₄/MeNO₂).[9] This medium has been shown to significantly boost the activity of Lewis acid catalysts.[8]
3. Temperature Control: Temperature dictates the reaction rate and can influence regioselectivity.
-
Low Temperatures (0-25 °C): Often sufficient, especially with highly active catalysts like metal triflates. Lower temperatures can minimize side reactions.
-
Elevated Temperatures (50-80 °C): May be necessary when using less reactive acylating agents or weaker catalysts to overcome the activation energy. However, prolonged heating at high temperatures can risk a Fries rearrangement.[10][11]
Q3: I'm observing the formation of an isomeric byproduct. What is happening and how can I improve regioselectivity?
A3: This is a question of directing group effects. In your substrate, N-(4-bromophenyl)acetamide, you have two substituents on the ring:
-
Acetamido Group (-NHCOCH₃): A moderately activating, ortho, para-directing group.
-
Bromo Group (-Br): A deactivating, ortho, para-directing group.
The acetamido group is the more powerful director. Since the para position is blocked by the bromine atom, acylation is strongly directed to the position ortho to the acetamido group (C2 position). The desired product is 2-acyl-4-bromoacetanilide.
A potential, though less likely, byproduct could be the result of acylation ortho to the bromo group (C3 position). This is electronically less favored. If you are observing significant amounts of this isomer, consider lowering the reaction temperature to increase selectivity for the electronically favored product.
Another rare possibility under harsh thermal conditions is the Fries Rearrangement , where the acyl group migrates from the nitrogen to the ring, which could also yield the ortho-acylated product but may proceed through a different mechanism leading to other isomers.[10][12] Sticking to the mildest possible conditions is the best way to avoid this.
Frequently Asked Questions (FAQs)
-
Q: To be clear, why does direct Friedel-Crafts on 4-bromoaniline fail?
-
Q: What is the best practice for the amine protection step?
-
A: N-acetylation using acetic anhydride is the most common, cost-effective, and reliable method. The reaction is typically fast and high-yielding. The resulting acetamide is stable enough for the acylation step but can be removed under standard hydrolysis conditions (acidic or basic) to reveal the free amine in the final product.[14][15][16]
-
-
Q: Can I use catalytic amounts of AlCl₃ for the acylation of the protected acetanilide?
-
A: It is generally not recommended. The ketone product forms a stable complex with AlCl₃, effectively consuming it. Therefore, at least a stoichiometric amount (1 equivalent) is required to react with the product, plus a catalytic amount to drive the reaction. Using more than one equivalent is standard practice.[6][7] If you require a truly catalytic process, you must switch to a modern Lewis acid like Ga(OTf)₃ or Hf(OTf)₄.[8][9]
-
Experimental Protocols
The following protocols provide a validated workflow for the successful acylation of 4-bromoaniline.
Caption: Fig 2. A validated three-step workflow for the acylation of 4-bromoaniline.
Protocol 1: Protection via N-Acetylation of 4-Bromoaniline
This procedure converts the primary amine to a less basic acetamide.[14][15]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (e.g., 10 g, 1 eq.) in 50 mL of glacial acetic acid.
-
Reagent Addition: While stirring, carefully add acetic anhydride (1.1 eq.) to the solution.
-
Reaction: Gently heat the mixture to 50 °C for 30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring.
-
Isolation: The white precipitate of N-(4-bromophenyl)acetamide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The product is typically of high purity and can be used directly in the next step.
Protocol 2: Optimized Friedel-Crafts Acylation
This protocol uses a modern, highly efficient Lewis acid catalyst.
-
Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). To a 100 mL flask, add N-(4-bromophenyl)acetamide (e.g., 5 g, 1 eq.) and the Lewis acid catalyst, Gallium(III) triflate (Ga(OTf)₃, 0.1 eq.).
-
Solvent & Reagent Addition: Add 30 mL of anhydrous 1,2-dichloroethane. Stir the suspension, then add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 20 mL of cold water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 3: Deprotection via Acid Hydrolysis
This final step removes the acetyl group to yield the target molecule.[15]
-
Setup: In a 100 mL round-bottom flask, place the crude N-(2-acyl-4-bromophenyl)acetamide from the previous step.
-
Reaction: Add a mixture of 30 mL of ethanol and 15 mL of concentrated hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium hydroxide solution until the pH is basic (~8-9).
-
Isolation: The product, 2-acyl-4-bromoaniline, will often precipitate. It can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic extract, remove the solvent under reduced pressure, and purify the final product by column chromatography or recrystallization as needed.
References
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Google Patents. (n.d.).
- The Organic Chemistry Tutor. (2016).
- ResearchGate. (n.d.).
- Quora. (2018).
- Chemistry LibreTexts. (2021).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
- ResearchGate. (n.d.). 5.1.8.
- Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?[Link]
- BYJU'S. (n.d.).
- PubChem. (n.d.). 4-Bromoaniline. [Link]
- Wikipedia. (n.d.). Fries rearrangement. [Link]
- Master Organic Chemistry. (2018).
- Sciencemadness.org. (2021).
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
- ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]
- ResearchGate. (n.d.). Protection of amine group. [Link]
- NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. [Link]
- Scribd. (n.d.).
- Leah4sci.com. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. [Link]
- Pharmaffiliates. (n.d.). N-(4-Bromophenyl)acetamide, CAS No : 103-88-8. [Link]
- IPL.org. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Beilstein Journals. (2019).
- Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]
- BYJU'S. (2021). What is the Fries Rearrangement Reaction?[Link]
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Technical Support Center: Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a higher yield and purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction is yielding a significant amount of a byproduct instead of the desired C-acylated product. What is the likely side reaction?
Probable Cause: The most common side reaction in the acylation of anilines is N-acylation , where the acyl group attaches to the nitrogen atom of the amino group instead of the aromatic ring (C-acylation). The lone pair of electrons on the nitrogen of the aniline's amino group is highly nucleophilic and can readily attack the acylating agent.[1][2] This is especially prevalent in Friedel-Crafts type reactions where the Lewis acid catalyst can coordinate with the amino group, deactivating the ring towards electrophilic aromatic substitution.[3][4]
Troubleshooting and Solutions:
-
Protect the Amino Group: The most effective way to prevent N-acylation is to temporarily protect the amino group. Acetylation is a common strategy.[5] The resulting acetamido group is less nucleophilic and still directs ortho-, para- to its position on the aromatic ring. The protecting group can be removed after the acylation step.
-
Choice of Acylating Agent and Catalyst: The reactivity of the acylating agent and the nature of the catalyst are crucial. Using trifluoroacetic anhydride (TFAA) is common for introducing the trifluoroacetyl group.[6][7] The choice of Lewis acid and its stoichiometry needs to be carefully optimized to favor C-acylation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor C-acylation over N-acylation by increasing the selectivity of the reaction.
Experimental Protocol: N-Acetylation of 4-bromoaniline (Example Protection Step)
-
Dissolve 4-bromoaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified time.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetylated product.
-
Filter, wash with cold water, and dry the product.
Caption: Hydrolysis of the trifluoroacetyl group.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in the synthesis of this compound?
The synthesis presents several challenges:
-
Regioselectivity: Directing the trifluoroacetyl group to the position ortho to the amino group can be difficult due to the competing directing effects of the amino and bromo substituents.
-
N- vs. C-acylation: As detailed in the troubleshooting guide, preventing N-acylation is a major hurdle. [2]* Product Stability: The trifluoroacetyl group's susceptibility to hydrolysis requires careful handling during workup and purification. [8][9]* Starting Material Availability: The starting material, 4-bromo-2-(trifluoromethyl)aniline, is a specialized reagent. [10]
FAQ 2: Why is a direct Friedel-Crafts acylation of 4-bromoaniline with trifluoroacetic anhydride often problematic?
Direct Friedel-Crafts acylation of anilines is generally not recommended for two main reasons: [11][12]
-
Lewis Acid-Base Reaction: The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring, making the electrophilic substitution much more difficult. [4]2. N-Acylation: Even if the reaction proceeds, N-acylation is often the major product, as the nitrogen atom is a more potent nucleophile than the aromatic ring. [1]
FAQ 3: What is the role of protecting groups in this synthesis?
Protecting the amino group, for example as an acetamide, serves two critical functions: [5]
-
Prevents N-acylation: The amide nitrogen is significantly less nucleophilic than the amine nitrogen, thus preventing the acylating agent from reacting at this site.
-
Maintains Directing Effect: The acetamido group is still an ortho-, para- director, guiding the incoming electrophile (the trifluoroacetyl group) to the desired position on the aromatic ring.
FAQ 4: What are the recommended methods for purifying the final product?
The final product, this compound, is a solid and can be purified by: [13]
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a powerful technique. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
References
- Organic Letters, 2018, vol. 20, # 13, p. 3732 - 3735.
- Fernandez and de Rossi. J. Org. Chem. 1999, 64, 6000.
- Goldford et al., Molecules, 2019, 24(18), 3246. (Details on ester hydrolysis mechanisms)
- Environmental Science & Technology, 2020, 54(1), 393-402.
- Hangzhou Go Top Peptide Biotech Co., Ltd., "Exploring 2-Amino-5-bromobenzotrifluoride: Properties and Applications".
- Biochemical Pharmacology, 1995, 49(9), 1235-48.
- Quora, "Is the Friedel-Crafts acylation of aniline difficult?".
- Google Patents, EP2940002A1, "Halogenated aniline and method for producing same".
- ResearchGate, "Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?". (Discussion on the lability of trifluoroacetyl groups)
- Google Patents, CN102951996A, "Synthesis method of 2-bromo-5-fluorobenzotrifluoride".
- Guidechem, "How can Trifluoroacetamide be easily removed as a protecting group?". (Information on deprotection of trifluoroacetamides)
- Google Patents, US5041647A, "Process for producing trifluoroacetic acid and trifluoroacetyl chloride". (Relevant information on the chemistry of trifluoroacetyl compounds)
- ResearchGate, "Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution".
- Studylib, "N-Acetylation of Aniline: Lab Procedure & Mechanism".
- Google Patents, CN104447183B, "The preparation method of 2-bromo-5-fluorobenzotrifluoride".
- Sigma-Aldrich, "3-Amino-5-bromobenzotrifluoride 97 54962-75-3".
- Wikipedia, "Trifluoroacetic anhydride". (Properties and uses of TFAA)
- Chemistry LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction".
- Pediaa.com, "Difference Between O Acylation and N Acylation". (Explanation of N- vs.
- Benchchem, "An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History".
- CymitQuimica, "this compound".
- Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems".
- ResearchGate, "N-acylation of anilines, primary and secondary amines, and sulfonamides.".
- ResearchGate, "Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids".
- NIH, "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides".
- ChemicalBook, "Trifluoroacetic anhydride- an important organic reagent".
- Chemistry Stack Exchange, "Why doesn't aniline undergo Friedel-Crafts alkylation?". (Explanation of aniline's reactivity in Friedel-Crafts reactions)
- LookChem, "Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone".
- YouTube, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution". (Video explaining the mechanism)
- Benchchem, "common side reactions in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone". (Side reactions in a similar synthesis)
- openEQUELLA, "Acylation by acetyl trifluoracetate and trifluoroacetic anhydride".
- Chemistry LibreTexts, "1: Acetylation of Aniline (Experiment)".
- ResearchGate, "Synthesis of 2-Amino-5-bromopyridine".
- Der Pharma Chemica, "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents".
- Matrix Scientific, "1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone".
- ResearchGate, "Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution".
- Echemi, "1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone".
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Trifluoromethyl Ketones
Welcome to the Technical Support Center for the synthesis of trifluoromethyl ketones (TFMKs). This guide is designed for researchers, scientists, and professionals in drug development. TFMKs are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.[1][2][3] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve success in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of trifluoromethyl ketones, providing potential causes and actionable solutions.
Low or No Product Yield
1. Question: I am attempting a nucleophilic trifluoromethylation of an ester with a TMSCF₃/TBAF system, but I am observing very low to no conversion to the desired trifluoromethyl ketone. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a nucleophilic trifluoromethylation of esters using TMSCF₃ (the Ruppert-Prakash reagent) and a fluoride source like TBAF is a common issue. The causality often lies in one or more of the following factors:
-
Moisture and Air Sensitivity: The reaction is highly sensitive to moisture. The trifluoromethyl anion (CF₃⁻), generated in situ, is readily protonated by water, quenching the reaction. Additionally, TMSCF₃ can react with moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents. It is recommended to use freshly distilled solvents.
-
-
Quality of Reagents:
-
TMSCF₃: The Ruppert-Prakash reagent can degrade over time.
-
Solution: Use freshly opened or recently purchased TMSCF₃. If in doubt, consider purifying it by distillation.
-
-
TBAF: The fluoride source is critical. Anhydrous TBAF is highly hygroscopic and can be difficult to handle. Residual water in commercial TBAF solutions can inhibit the reaction.
-
Solution: Use anhydrous TBAF or consider using other fluoride sources like cesium fluoride (CsF) which can be more effective in some cases.[4]
-
-
-
Reaction Temperature: The stability of the intermediate tetrahedral adduct is temperature-dependent.
-
Solution: The reaction is often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[5] Optimizing this temperature profile for your specific substrate is crucial.
-
-
Substrate Reactivity: Electron-rich esters are generally less reactive towards nucleophilic attack.
-
Solution: For less reactive esters, you may need to use a more potent trifluoromethylating agent or different reaction conditions. Alternatively, converting the ester to a more reactive species like an acid chloride or Weinreb amide before trifluoromethylation could be a viable strategy.
-
A general workflow for troubleshooting low yield in nucleophilic trifluoromethylation is outlined below:
Caption: Pathways leading to ketone vs. alcohol and troubleshooting steps.
Frequently Asked Questions (FAQs)
1. Question: What are the most common methods for synthesizing trifluoromethyl ketones?
Answer:
There are several key strategies for synthesizing trifluoromethyl ketones, each with its own advantages and limitations: [1][2]
-
Nucleophilic Trifluoromethylation: This involves the reaction of a trifluoromethyl anion equivalent (e.g., from TMSCF₃, fluoroform) with an electrophilic carbonyl precursor like an ester, acid chloride, or Weinreb amide. [1][4][6][7]* Electrophilic Trifluoroacetylation: This method uses an electrophilic "CF₃CO⁺" equivalent to react with a nucleophilic substrate, such as an organometallic reagent.
-
Oxidation of Trifluoromethyl Alcohols: Pre-formed trifluoromethyl carbinols can be oxidized to the corresponding ketones using standard oxidation protocols. [1]* Radical Trifluoromethylation: This approach utilizes a trifluoromethyl radical source, often generated via photoredox catalysis, to react with substrates like alkenes or alkynes. [8][9]* Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like copper-mediated or palladium-catalyzed reactions can be used to couple a trifluoroacetyl group with various substrates. [4][10][11][12][13] 2. Question: I am working with a sensitive functional group on my substrate. Which synthetic method is the mildest?
Answer:
For substrates with sensitive functional groups, photoredox-catalyzed methods are often the mildest, as they typically proceed at room temperature and under neutral conditions. [14][15]This avoids the need for strong bases or acids that are common in some nucleophilic trifluoromethylation protocols. However, the compatibility of the functional group with radical intermediates should be considered. Modern Ullmann-type couplings with appropriate ligands can also be performed under relatively mild conditions. [11] 3. Question: How can I introduce a trifluoromethyl group using fluoroform (HCF₃)?
Answer:
Fluoroform is an attractive trifluoromethyl source due to its low cost. [6][16]However, its high pKa requires the use of a strong base to generate the trifluoromethyl anion. A common system involves using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent like triglyme at low temperatures. [6][7][16]The choice of base and solvent is crucial to stabilize the generated CF₃⁻ anion and prevent its decomposition to difluorocarbene. [6][7]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Ester using TMSCF₃ and CsF
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cesium fluoride (CsF, 1.5 equivalents).
-
Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Reaction Setup:
-
Add the ester (1.0 equivalent) and anhydrous tetrahydrofuran (THF, 0.1 M) to the flask via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equivalents) dropwise via syringe.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl ketone.
-
Protocol 2: General Procedure for Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol is a general starting point and may require optimization for specific substrates and photocatalysts.
-
Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add the alkene (1.0 equivalent), the trifluoromethyl source (e.g., Umemoto's reagent or Togni's reagent, 1.5 equivalents), and the photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 1-2 mol%).
-
-
Reaction Setup:
-
Add anhydrous and degassed solvent (e.g., acetonitrile or DMF, 0.1 M).
-
Seal the vial with a cap containing a septum.
-
Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
-
Reaction Progression:
-
Place the reaction vial in front of a light source (e.g., a blue LED lamp, 450 nm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, remove the light source and dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis of trifluoromethyl ketones. (n.d.). organic-chemistry.org. [Link]
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). mdpi.com. [Link]
- Optimization of reaction conditions for the trifluoromethylation of 3 a with 2. (n.d.).
- Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. (2024).
- Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. (2025).
- Advances in the Development of Trifluoromethoxyl
- Optimization for the Trifluoromethylation. (n.d.).
- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (n.d.).
- Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. (2023).
- Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021).
- Cooperative NHC and Photoredox Catalysis for the Synthesis of β-Trifluoromethylated Alkyl Aryl Ketones. (2020).
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2025).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein-Institut. [Link]
- Ullmann reaction. (n.d.). Wikipedia. [Link]
- Mastering Trifluoromethyl Ketone Synthesis: Key Intermediates and Str
- Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.).
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). remediam.ru. [Link]
- Ullmann Reaction. (n.d.). organic-chemistry.org. [Link]
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.).
- Trifluoroacetylation of Amino Acids and Peptides under Neutral Conditions. (n.d.).
Sources
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- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 5. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 13. Ullmann Reaction [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Poor Regioselectivity in the Acylation of Substituted Anilines
Welcome to the technical support center for the regioselective acylation of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of an unsubstituted aniline failing or giving no reaction?
A: Direct Friedel-Crafts acylation on aniline or its simple derivatives often fails because the amino group (-NH₂) is a strong Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base neutralization.[1] This forms a deactivated anilinium salt, which places a positive charge on the nitrogen. The resulting -NH₃⁺ group is strongly electron-withdrawing, deactivating the aromatic ring and rendering it insufficiently nucleophilic for electrophilic aromatic substitution.[1][2]
Q2: My reaction is exclusively producing the N-acylated product (an amide) instead of the desired C-acylated product on the ring. Why?
A: The nitrogen atom of the amino group is significantly more nucleophilic than the aromatic ring. When an acylating agent like an acyl chloride or anhydride is introduced, the lone pair on the nitrogen will preferentially attack the electrophilic carbonyl carbon, leading to the rapid and often quantitative formation of an N-acyl aniline (amide).[1] To achieve C-acylation, the reactivity of the nitrogen must be suppressed.
Q3: How can I promote C-acylation over N-acylation?
A: The most reliable and widely used strategy is to protect the amino group. By first converting the aniline to an acetanilide (an amide), you temporarily "mask" the highly nucleophilic nitrogen. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group.[1][3] This moderation prevents catalyst deactivation and allows the Friedel-Crafts acylation to proceed on the aromatic ring. The protecting group can be easily removed by acid or base hydrolysis after the C-acylation step.[1][3]
Q4: I'm getting a mixture of ortho and para acylated products. How can I favor one over the other?
A: Achieving high ortho vs. para selectivity depends on balancing steric and electronic factors.
-
To favor the para product: Steric hindrance is your most effective tool. Using a bulkier acylating agent or a bulkier protecting group on the nitrogen (e.g., a pivaloyl group instead of an acetyl group) will sterically encumber the ortho positions, making the less hindered para position the favored site of attack. Lowering the reaction temperature can also favor the thermodynamically more stable para isomer.[3]
-
To favor the ortho product: This is more challenging and often requires advanced methods. The use of a directing group, which can chelate to a metal catalyst and deliver the acylating agent to the proximal C-H bond, is a powerful strategy.[1][4][5] For instance, installing a pyridyl group on the aniline nitrogen can direct ruthenium or palladium catalysts to facilitate ortho-acylation.[1][5]
Q5: Why is a base like pyridine often added during N-acylation reactions?
A: When using acylating agents like acetyl chloride, a stoichiometric amount of acid (HCl) is generated as a byproduct. This acid can protonate the starting aniline, converting it into the unreactive anilinium salt. A non-nucleophilic base, such as pyridine or a tertiary amine, is added to scavenge this acid as it forms, ensuring the aniline remains in its neutral, nucleophilic state and driving the reaction to completion.[1]
Troubleshooting Guides
This section addresses specific experimental problems in a systematic format.
Problem 1: No Reaction or Very Low Conversion in Friedel-Crafts C-Acylation
-
Symptom: TLC or GC-MS analysis shows only unreacted starting aniline after the reaction.
-
Primary Cause: Deactivation of the Lewis acid catalyst by the basic amino group.[1][2]
-
Diagnostic Check: Was the amino group protected prior to the introduction of the Lewis acid? Direct acylation of unprotected anilines under Friedel-Crafts conditions is rarely successful.[6][7]
-
Recommended Solution:
-
Protect the Amino Group: Acetylate the aniline first using acetic anhydride to form acetanilide.
-
Perform Friedel-Crafts Acylation: Use the purified acetanilide as the substrate for the Friedel-Crafts reaction with your acyl chloride and Lewis acid (e.g., AlCl₃).
-
Deprotect: Hydrolyze the resulting acylated acetanilide using aqueous acid (e.g., HCl) or base (e.g., NaOH) to reveal the desired C-acylated aniline.[1]
-
Problem 2: Poor Regioselectivity (ortho/para Mixture)
-
Symptom: ¹H NMR or HPLC analysis reveals a mixture of ortho and para isomers that are difficult to separate.
-
Possible Causes:
-
Insufficient steric differentiation between the ortho and para positions.
-
Reaction conditions (temperature, solvent) are not optimized for selectivity.
-
-
Diagnostic Workflow:
Caption: Decision workflow for optimizing ortho/para regioselectivity.
-
Recommended Solutions:
-
For Para-Selectivity:
-
Bulky Protecting Group: Switch from an acetyl protecting group to a bulkier pivaloyl (-COC(CH₃)₃) or benzoyl (-COPh) group to physically block the ortho positions.[3]
-
Solvent & Temperature: Screen different solvents. A change from a non-polar solvent like carbon disulfide to a polar one like nitrobenzene can alter the isomer ratio.[3] Run the reaction at lower temperatures (e.g., 0 °C to -20 °C) to favor the more stable para product.[3]
-
-
For Ortho-Selectivity:
-
Directed C-H Functionalization: This advanced approach offers the most control. It involves installing a removable directing group (DG) on the aniline nitrogen, such as a pyridine or carbamate group.[4][8] This DG coordinates with a transition metal catalyst (e.g., Ru, Pd), which then selectively delivers the acylating agent to the ortho C-H bond.[4][5][9]
-
-
Problem 3: Polysubstitution or Formation of Tarry Residues
-
Symptom: The crude product is a complex mixture or a dark, intractable tar. Significant amounts of di-acylated product are observed.
-
Primary Cause: The aniline ring, especially when unprotected, is highly activated and susceptible to over-reaction or oxidation under harsh Friedel-Crafts conditions.[1]
-
Recommended Solution:
-
Protect the Amino Group: As with other issues, acetylation is the first and most crucial step. The acetamido group moderates the ring's reactivity, preventing polysubstitution and increasing stability towards oxidation.[1]
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the protected aniline and the acylating agent.
-
Optimize Catalyst Loading: While Friedel-Crafts acylation often requires stoichiometric Lewis acid, using a large excess can promote side reactions. Start with 1.1 equivalents and adjust as needed.
-
Key Experimental Protocols
Protocol 1: General Procedure for Protection of Aniline (Acetylation)
This protocol converts a substituted aniline into its corresponding acetanilide, preparing it for C-acylation.
-
Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirring solution. An exothermic reaction may occur.
-
Reaction: Gently heat the mixture (e.g., 50-80 °C) for 15-30 minutes to ensure complete reaction. Monitor by TLC.
-
Isolation: Pour the warm reaction mixture into a beaker of cold water with vigorous stirring. The acetanilide product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.[1]
Protocol 2: Para-Selective Friedel-Crafts Acylation of Acetanilide
This protocol describes the C-acylation of the protected acetanilide, which typically favors the para position due to sterics.
-
Setup: In a rigorously dried, three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., carbon disulfide, CS₂, or dichloromethane, DCM) at 0 °C (ice bath).
-
Acylium Ion Formation: Slowly add the acyl chloride (1.0 eq.) to the AlCl₃ suspension via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add the dry acetanilide (from Protocol 1, 1.0 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complexes.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3: Deprotection (Hydrolysis) to Yield the Final Product
-
Setup: Place the purified, acylated acetanilide from Protocol 2 in a round-bottom flask. Add a mixture of ethanol and aqueous HCl (e.g., 6 M).
-
Hydrolysis: Heat the mixture under reflux for 1-2 hours until TLC analysis shows the complete disappearance of the starting material.
-
Neutralization: Cool the reaction mixture. Carefully neutralize the acid by adding an aqueous base (e.g., 6 M NaOH) until the solution is basic (pH > 8). The free amine product will often precipitate.
-
Isolation: Extract the product with an organic solvent or collect the precipitate by filtration. Wash with water, dry, and purify as necessary.[1]
Comparative Data
The choice of protecting group and reaction conditions can dramatically influence regioselectivity. The following table provides illustrative examples for the nitration of toluidine (a related electrophilic aromatic substitution) to demonstrate these principles.
| Starting Material | Protecting Group | Major Product | Approx. Yield | Rationale for Selectivity |
| p-toluidine | Acetamide (-NHCOCH₃) | 4-methyl-2-nitroaniline | 97% | The strong +R (resonance) effect of the acetamido group directs strongly to the ortho position.[1] |
| p-toluidine | Succinimide | 4-methyl-3-nitroaniline | ~94% | The weaker activating effect of the succinimide allows the methyl group's directing effect to dominate, leading to nitration ortho to the methyl group.[1] |
| m-toluidine | Acetamide (-NHCOCH₃) | 3-methyl-4-nitroaniline | 91% | The directing effects of the acetamido (+R) and methyl (+I) groups are additive, both activating the C4 position.[1] |
Mechanistic Visualization
Understanding the fundamental competition between N- and C-acylation is key to troubleshooting.
Caption: Competing N-acylation vs. C-acylation pathways for anilines.
References
- Benchchem Technical Support Center. Regioselective Acylation of Substituted Anilines.
- Benchchem Technical Support Center. Addressing poor regioselectivity in the synthesis of substituted anilines.
- Benchchem Technical Support Center. Troubleshooting low conversion rates in Friedel-Crafts acylation.
- Benchchem Technical Support Center. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Wang, L. et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega.
- Chen, K. et al. (2017). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry.
- ResearchGate. Amides derived from the acetylation of anilines used as directing group in metal‐catalyzed C−H activations.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Steps. Ortho, Para, Meta.
- ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines.
- Colomer, I. et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis.
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- 9. researchgate.net [researchgate.net]
troubleshooting guide for the purification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support guide for the purification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS 1233967-22-0). This document provides in-depth troubleshooting advice and answers to frequently encountered questions during the isolation and purification of this important fluorinated building block. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your work.
Part 1: Foundational Purification Challenges & Strategy
This section addresses common issues encountered after synthesis and before detailed purification, focusing on characterization and strategy selection.
Q1: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to identify the product and choose a purification method. How should I proceed?
A1: This is a critical first step. Misidentifying your product spot or choosing an inappropriate purification method can lead to significant loss of material.
-
Baseline Characterization: Always run a co-spotted TLC plate with your starting materials alongside the crude reaction mixture. This helps differentiate the product from unreacted precursors. The product, being more functionalized, will likely have a different polarity.
-
UV Visualization: this compound contains an aromatic ring and should be strongly UV-active. If a new, prominent UV-active spot appears that is not a starting material, it is a strong candidate for your product.
-
Potential Impurities: Be aware of common byproducts. Depending on the synthetic route, you might see isomers from the bromination step or related precursors.[1]
-
Method Selection: The choice between column chromatography and recrystallization depends on the nature of the impurities.
-
Column Chromatography: Ideal for separating compounds with different polarities (well-separated TLC spots). It is the most versatile method for cleaning up complex mixtures.
-
Recrystallization: Best suited when your crude product is of moderate-to-high purity (>85-90%) and contaminated with impurities that have very different solubility profiles. It can be highly efficient for removing small amounts of contaminants.
-
Below is a decision-making workflow to guide your choice of purification technique.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying this compound. However, its structure—containing both a basic aromatic amine and an electrophilic trifluoromethyl ketone—presents unique challenges.
Q2: My compound is streaking severely on the silica gel column, resulting in broad fractions and poor separation. What's causing this and how can I prevent it?
A2: This is the most frequently reported issue and is characteristic of basic compounds like aromatic amines on standard silica gel.[2]
-
The Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on your compound's amino group engages in a strong secondary interaction (acid-base interaction) with these silanol sites. This causes a portion of the molecules to "stick" to the stationary phase longer than others, leading to significant peak tailing or streaking.[2]
-
The Solution: Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competitive base to your eluent.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a stronger base and will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.
-
Ammonia: For very polar compounds, a solvent system containing ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) can be effective.[3]
-
The diagram below illustrates this interaction and the effect of adding a basic modifier.
Sources
stability issues of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone under acidic conditions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice, mechanistic explanations, and best-practice protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and behavior of this compound in acidic environments.
Q1: I dissolved this compound in an acidic solution for my reaction, and my analytical results (NMR, LC-MS) show a new, unexpected species. What is happening?
A: The most probable cause is the acid-catalyzed hydration of the trifluoromethyl ketone moiety. The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon extremely electrophilic. In the presence of acid and water (even trace amounts), the ketone readily forms a stable gem-diol, also known as a hydrate.[1][2][3][4] This is not necessarily degradation but a reversible transformation that can sequester your starting material and interfere with subsequent reactions.
Q2: How does the pH of the medium affect the stability of the compound?
A: The stability is significantly pH-dependent. Under acidic conditions (pH < 7), two primary events occur:
-
Protonation of the Amine: The basic 2-amino group is readily protonated to form an ammonium salt (-NH3+). This alters the compound's solubility and electronic properties.
-
Catalysis of Hydration: The acid catalyzes the hydration of the ketone. The rate of this hydration generally increases with lower pH. Under neutral or mildly basic conditions, the compound is generally more stable with respect to hydration, although other base-catalyzed reactions can occur.
Q3: Can I use common mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., TFA, Acetic Acid) with this compound?
A: Yes, but with caution. The choice of acid can be critical.
-
Protic Acids in Aqueous Media (HCl, H₂SO₄): These will strongly promote hydrate formation.
-
Trifluoroacetic Acid (TFA): Commonly used for deprotection steps, TFA can also facilitate hydration if water is present. Using anhydrous TFA is recommended.
-
Lewis Acids (e.g., ZnCl₂, BF₃·Et₂O): These can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack and potentially promoting side reactions. Their use should be carefully evaluated.[5] The key is to minimize water content in your reaction system whenever possible.
Q4: My reaction requires heating in an acidic medium. Are there any additional risks?
A: Yes. Heating in strong acid increases the risk of irreversible degradation. While the primary structure is relatively robust, prolonged heating can lead to intermolecular condensation reactions between the amino group of one molecule and the ketone of another, potentially forming imines and leading to oligomeric byproducts. In very harsh conditions, decomposition pathways may become accessible.[6]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems encountered during experiments.
Issue 1: Discrepancies in Characterization Data (NMR/LC-MS)
-
Symptom: You observe a decrease in the signal for your starting material and the appearance of a new major peak in your LC-MS or NMR spectrum after exposure to acid. The new mass in the MS corresponds to the addition of 18 amu (H₂O).
-
Probable Cause: Acid-catalyzed formation of the gem-diol hydrate.
-
Troubleshooting Steps:
-
Confirm Hydrate Formation: The mass shift of +18 is the classic indicator. In ¹⁹F NMR, you may see a shift in the CF₃ signal. In ¹H NMR, the aromatic signals may shift slightly, and the NH₂ protons will exchange or shift significantly downfield upon protonation.
-
Test for Reversibility: Take an aliquot of the acidic solution and carefully neutralize it with a mild base (e.g., NaHCO₃ solution). Re-analyze the sample. If the hydrate is reversible, you should see the signal for the original ketone reappear.
-
Preventive Action: If the hydrate is interfering with your process, conduct the reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Low Yields in Acid-Catalyzed Reactions
-
Symptom: Your reaction, which uses this compound as a substrate under acidic conditions, is sluggish, incomplete, or fails entirely.
-
Probable Cause:
-
Deactivation by Protonation: The primary amino group becomes protonated to -NH₃⁺. This group is strongly electron-withdrawing and deactivating, which can shut down desired electrophilic aromatic substitution reactions or other transformations that rely on the electron-donating nature of the amine.
-
"Masking" of the Ketone: The formation of the stable hydrate effectively "protects" the ketone, preventing it from participating in reactions where it is the intended electrophile (e.g., condensation, addition).
-
-
Troubleshooting Steps:
-
Protect the Amino Group: Before introducing the acidic conditions, consider protecting the 2-amino group as an amide (e.g., using acetic anhydride to form the acetamide). The amide is less basic and can direct reactions differently. The protecting group can be removed in a subsequent step.
-
Modify Reaction Conditions: If protection is not feasible, explore alternative catalysts or conditions that do not require strong acid. Attempt the reaction at a lower temperature to disfavor hydrate formation, though this may also slow the desired reaction.
-
Order of Addition: In some cases, the order of reagent addition can matter. Try adding the acid catalyst last and slowly to a cooled solution of the reactants to minimize pre-formation of the hydrate.
-
Section 3: Mechanistic Insights
Understanding the underlying chemical principles is crucial for effective troubleshooting.
The Dominant Instability Pathway: Acid-Catalyzed Hydration
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.[7] This has a profound inductive effect on the adjacent carbonyl carbon, making it highly electron-deficient and susceptible to nucleophilic attack. Acidic conditions exacerbate this by protonating the carbonyl oxygen, creating a resonance-stabilized carbocation that is exceptionally electrophilic. Water, even as a weak nucleophile, can then readily attack.
Caption: Workflow for monitoring stability via HPLC.
Protocol 2: Best Practices for Handling in Acidic Media
-
Prioritize Anhydrous Conditions: Whenever possible, use freshly dried solvents and reagents. Perform reactions under an inert atmosphere.
-
Control Temperature: Conduct reactions at the lowest feasible temperature to disfavor the equilibrium towards the hydrate.
-
Minimize Acid Concentration: Use the minimum catalytic amount of acid required for your reaction to proceed at a reasonable rate.
-
Strategic Reagent Addition: Add the acid component last and slowly to a pre-chilled solution of the substrate to minimize exposure time before the reaction begins.
-
Consider a Co-solvent: If solubility is an issue upon protonation, using a more polar, non-aqueous co-solvent may help maintain homogeneity.
References
- PubMed. (2011, August 5).
- BenchChem. (2025). Application Notes and Protocols: 2-Aminobenzophenone in the Friedländer Synthesis of Quinolines.
- Guidechem. (2022, March 15). Why does ketone is more electron withdrawing group as compared to ester?
- Beilstein Journal of Organic Chemistry. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?
- LookChem. Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone.
- ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.
- ResearchGate. (2021, February 2). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- ACS Publications. (2019, December 17).
- PubMed Central.
- Royal Society of Chemistry. (2018, October 3). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite.
- Sigma-Aldrich. 1-(2-Amino-5-bromophenyl)ethanone | 29124-56-9.
- ResearchGate. (2025, August 6). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones.
- Royal Society of Chemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
removal of impurities from crude 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide to the Purification of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its purity is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
Understanding potential impurities is the first step toward effective purification. Based on common synthetic routes, such as the bromination of a 2'-aminoacetophenone precursor, impurities typically fall into three categories:
-
Starting Materials: Unreacted 2'-amino-2,2,2-trifluoroacetophenone.
-
Reaction Byproducts: These can include isomers or products from incomplete or excessive bromination. For instance, if the synthesis involves bromination of an amino acetophenone, related byproducts could include other monobrominated isomers or even di-brominated species if reaction conditions are not carefully controlled.[2]
-
Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and initial work-up.
Q2: My crude product is a dark, oily solid. What is the best first step for purification?
An excellent first step for purifying organic compounds, especially those with acidic or basic functional groups, is an acid-base extraction.[3][4] Your target compound has a basic amino group, which can be protonated to form a water-soluble salt.[5][6][7] This allows for the separation of neutral organic impurities.
This technique is highly effective for removing non-basic byproducts and residual neutral starting materials. It is a precursor to more rigorous purification methods like chromatography or recrystallization.[3]
Q3: How do I choose between recrystallization and column chromatography for final purification?
The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal when your crude product is relatively pure (>90%) and the impurities have different solubility profiles from your target compound.[4] It is a cost-effective and scalable method for removing small amounts of impurities.[4][8]
-
Flash Column Chromatography is the method of choice when dealing with complex mixtures containing multiple components or impurities with similar solubility to the product.[9] It offers high-resolution separation but is more resource-intensive.
The workflow below can help guide your decision.
A decision workflow for selecting the appropriate purification method.
Q4: My compound is streaking badly on the silica gel TLC plate. What causes this and how can I fix it?
Streaking is a common issue when purifying compounds containing primary or secondary amines on silica gel. The root cause is the strong acidic nature of the silica gel surface (Si-OH groups), which interacts strongly with the basic amino group of your molecule. This leads to poor separation and elongated spots.
Solution: To mitigate this, add a small amount of a competing base to your mobile phase (eluent).[10]
-
Triethylamine (TEA): Adding 0.5-2% triethylamine to your ethyl acetate/hexanes eluent is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your aminoketone to travel through the column without strong, undesirable interactions.[10]
Q5: I am struggling to get my compound to crystallize. What can I try?
Recrystallization can sometimes be challenging. If your compound "oils out" or refuses to crystallize, consider the following troubleshooting steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[8] Experiment with different solvent systems. A good starting point for aromatic ketones is ethanol or a binary mixture like hexanes/ethyl acetate.[8][11]
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
-
Cool Slowly: Rapid cooling often leads to the formation of oils or very small crystals that trap impurities. Allow the solution to cool to room temperature slowly, and then move it to an ice bath or refrigerator.
Troubleshooting Guides & Protocols
Protocol 1: Acid-Base Extraction for Removal of Ionic Impurities
This protocol leverages the basicity of the amine functional group to separate it from neutral organic impurities.[7]
The amino group is basic and will be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities will remain in the organic layer. The layers can then be separated.[3][6]
Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization
This protocol is for purifying solids that are already relatively pure.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). The ideal solvent will fully dissolve the compound when heated but show low solubility at room temperature.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent System | Suitability | Notes |
| Ethanol | Good | A common and effective solvent for compounds with moderate polarity.[8][11] |
| Isopropanol | Good | Similar to ethanol but less polar; may offer different selectivity. |
| Hexanes / Ethyl Acetate | Excellent | A versatile binary system. Dissolve in minimal hot ethyl acetate, then slowly add hot hexanes until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[8] |
| Water | Poor | The compound is unlikely to be soluble enough in water for effective recrystallization, even when hot.[8] |
Protocol 3: Flash Column Chromatography
This is the most powerful technique for separating complex mixtures.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add ~1% triethylamine (TEA) to the eluent to prevent streaking.[10] The ideal solvent system will give your target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method provides better separation than loading a liquid sample.[10]
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your solvent system, maintaining a constant flow rate with positive pressure (air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.
| Parameter | Recommendation | Rationale & Citation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for flash chromatography of small organic molecules. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 4:1) + 1% Triethylamine | A common solvent system for moderately polar compounds.[12][13] TEA is crucial to prevent streaking of the amine.[10] |
| Loading Method | Dry Loading | Prevents band broadening and leads to sharper peaks and better resolution.[10] |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- University of Massachusetts Lowell, Department of Chemistry. (n.d.).
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Reachem. (2024).
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History.
- BenchChem. (n.d.). Common side reactions in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone.
- LookChem. (n.d.). Cas 29124-56-9, 1-(2-amino-5-bromophenyl)ethanone.
- CymitQuimica. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.).
- Semantic Scholar. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- Supporting Information for Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amin
- National Institutes of Health. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Purification [chem.rochester.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Prevention of N-Acylated Byproducts in Friedel-Crafts Reactions
Welcome to the Technical Support Center for a critical challenge in synthetic chemistry: the prevention of N-acylated byproducts during Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of competing N-acylation when working with nitrogen-containing aromatic compounds, particularly anilines and their derivatives. Here, we move beyond textbook theory to provide field-proven insights, detailed troubleshooting protocols, and a comprehensive understanding of the underlying chemical principles to empower you to achieve clean, high-yield C-acylation.
The Core Challenge: A Tale of Two Nucleophiles
The Friedel-Crafts acylation is a powerful tool for forging carbon-carbon bonds on an aromatic ring. However, when the substrate is an aniline or a similar aromatic amine, a classic case of competing reactivity arises. The lone pair of electrons on the nitrogen atom presents a highly nucleophilic center, often more so than the aromatic ring itself. This leads to a direct reaction with the acylating agent, forming an N-acylated byproduct (an amide) and consuming your starting materials in an unproductive pathway.
Furthermore, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are strong Lewis acids that readily form a complex with the basic amino group.[1][2][3] This acid-base reaction has a doubly negative effect: it deactivates the catalyst and installs a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards the desired electrophilic aromatic substitution.[1]
This guide will equip you with the knowledge and techniques to navigate this challenge effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific issues you may be encountering in your experiments.
Question 1: My Friedel-Crafts reaction on aniline is failing completely, with no product formation. What's the likely cause?
Answer: This is a classic symptom of catalyst deactivation. The basic amino group of your aniline is forming a stable complex with the Lewis acid catalyst (e.g., AlCl₃), shutting down the reaction.[1][2][3] The nitrogen's lone pair, being a potent Lewis base, coordinates with the Lewis acid, rendering it incapable of activating the acylating agent.[3]
Solution: The most robust solution is to protect the amino group. By converting the amine into a less basic functional group, you eliminate its ability to interfere with the catalyst. The most common and effective strategy is the acetylation of the aniline to form an acetanilide. This can be readily achieved by reacting the aniline with acetic anhydride or acetyl chloride. The resulting acetamido group is still an ortho-, para-director but is significantly less basic, allowing the Friedel-Crafts reaction to proceed on the aromatic ring.[1]
Question 2: I've protected my aniline as an acetanilide, but I'm still observing a significant amount of N-acylated byproduct. What should I do?
Answer: While protecting the amine is a crucial first step, persistent N-acylation suggests that the reaction conditions may still favor the amide nitrogen as a nucleophile. This can happen for several reasons, including the choice of catalyst and reaction temperature.
Solutions:
-
Optimize Your Catalyst: Traditional Lewis acids like AlCl₃ are very strong and can sometimes promote side reactions. Consider switching to a milder Lewis acid. Metal triflates, such as gallium(III) triflate (Ga(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), have been shown to be effective catalysts for the acylation of anilides, often with improved chemoselectivity.[4][5] In some cases, Brønsted acids can also be employed to promote the reaction.[6][7][8]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the thermodynamically controlled C-acylation over the kinetically favored N-acylation.
-
Solvent: The choice of solvent can influence the reactivity of the species in solution. A less polar solvent may disfavor the formation of charged intermediates involved in N-acylation.
-
Order of Addition: Adding the Lewis acid to the acylating agent before introducing the protected aniline can pre-form the acylium ion, potentially reducing the opportunity for direct reaction with the amide nitrogen.
-
Question 3: My desired C-acylated product is formed, but the subsequent deprotection of the acetyl group is proving difficult or leading to decomposition. What are the best practices for this step?
Answer: The deprotection of the N-acetyl group is a critical final step. Harsh conditions can lead to the degradation of your product, especially if it contains other sensitive functional groups.
Solutions:
-
Standard Hydrolysis: The most common method for deprotection is hydrolysis under acidic or basic conditions.
-
Acidic Hydrolysis: Typically involves heating the acylated acetanilide in the presence of an aqueous acid like HCl or H₂SO₄.
-
Basic Hydrolysis: Involves heating with an aqueous base such as NaOH or KOH.
-
-
Chemoselective Deprotection: If your molecule contains other functional groups that are sensitive to strong acid or base, a milder, chemoselective deprotection method is required. Several methods have been developed for the mild deprotection of acetamides.[9][10]
-
Optimization:
-
Temperature and Reaction Time: Carefully monitor the reaction to find the optimal balance between complete deprotection and minimal byproduct formation.
-
Concentration of Acid/Base: Use the minimum effective concentration to avoid unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for protecting the amino group in an aniline before a Friedel-Crafts acylation?
A1: The primary reason is to prevent the basic amino group from reacting with the Lewis acid catalyst. This acid-base reaction deactivates both the catalyst and the aromatic ring, effectively stopping the desired C-acylation reaction.[1][2][3]
Q2: Are there any alternatives to using a protecting group?
A2: While the protecting group strategy is the most common and reliable, some modern methods are being explored. These include the use of highly specialized catalytic systems that can achieve C-H activation and acylation in the presence of a free amino group. However, these methods are often substrate-specific and may not be as broadly applicable as the protection-acylation-deprotection sequence.
Q3: Can I use other protecting groups besides acetyl?
A3: Yes, other acyl groups can be used. The choice of protecting group can sometimes influence the regioselectivity of the subsequent acylation. However, the acetyl group is widely used due to its ease of introduction, stability during the Friedel-Crafts reaction, and relatively straightforward removal.
Q4: Will the acetamido group direct the acylation to the ortho or para position?
A4: Yes, the acetamido group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The para product is often favored due to steric hindrance at the ortho positions.
Key Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
This protocol describes the conversion of aniline to acetanilide.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Erlenmeyer flask
-
Stir bar
Procedure:
-
In a fume hood, add aniline to an Erlenmeyer flask equipped with a stir bar.
-
Add glacial acetic acid to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled mixture while stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixture for 30-60 minutes.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from ethanol or water to obtain the pure product.
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This protocol outlines the C-acylation of the protected aniline.
Materials:
-
Acetanilide
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the acyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, dissolve the acetanilide in anhydrous DCM and add it to the dropping funnel.
-
Add the acetanilide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Deprotection of the N-Acetyl Group (Acidic Hydrolysis)
This protocol describes the removal of the protecting group to yield the final acylated aniline.
Materials:
-
N-acylated acetanilide
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the N-acylated acetanilide in a round-bottom flask.
-
Add a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux using a heating mantle.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., NaOH solution) until it is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product as needed.
Data Presentation: A Comparative Look at Catalysts
The choice of catalyst can significantly impact the outcome of your Friedel-Crafts acylation. While AlCl₃ is the traditional choice, modern alternatives offer milder conditions and potentially better selectivity.
| Catalyst Type | Example Catalyst | Typical Loading | Advantages | Disadvantages |
| Traditional Lewis Acid | AlCl₃, FeCl₃ | Stoichiometric | High reactivity, low cost | Moisture sensitive, often requires harsh conditions, catalyst waste |
| Metal Triflates | Ga(OTf)₃, Yb(OTf)₃, Sc(OTf)₃ | Catalytic (5-10 mol%) | Milder reaction conditions, often recyclable, high activity | Higher cost, can be moisture sensitive |
| Brønsted Acids | Triflic acid (TfOH), H₂SO₄ | Catalytic to Stoichiometric | Can be very effective for certain substrates | Can lead to side reactions like sulfonation, corrosive |
| Solid Acid Catalysts | Zeolites, Montmorillonite clays | Heterogeneous | Recyclable, easy to separate from the reaction mixture | May require higher temperatures, can have lower activity |
Visualizing the Process: Reaction Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key chemical transformations and decision-making processes.
Caption: The challenge of direct Friedel-Crafts acylation of aniline.
Caption: The standard workflow for successful C-acylation of anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solved Anilines are incompatible with Friedel Crafts | Chegg.com [chegg.com]
- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
alternative catalysts for the synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An in-depth guide to synthesizing 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a critical intermediate in pharmaceutical and agrochemical research. This technical support center provides researchers, scientists, and drug development professionals with a detailed exploration of alternative catalytic systems, troubleshooting for common experimental issues, and answers to frequently asked questions.
Technical Support Center: Synthesis of this compound
The synthesis of this compound presents a significant challenge in organic chemistry. The target molecule requires the introduction of a trifluoroacetyl group onto an aniline ring, ortho to the amino group. Standard electrophilic substitution methods like the Friedel-Crafts acylation are often complicated by the nucleophilic and basic nature of the aniline's amino group. This group can form complexes with Lewis acid catalysts, deactivating the aromatic ring and directing substitution to the meta position, which is undesirable.
This guide explores modern, alternative catalytic strategies to overcome these obstacles, focusing on providing practical, actionable advice for laboratory synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts trifluoroacetylation of 4-bromoaniline not a viable route to the target molecule?
A: The primary issue lies in the interaction between the amino group (-NH₂) of the aniline substrate and the Lewis acid catalyst (e.g., AlCl₃) required for a traditional Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom coordinates strongly with the Lewis acid. This interaction has two negative consequences:
-
Ring Deactivation: The formation of the aniline-Lewis acid complex converts the activating, ortho-para directing amino group into a powerful deactivating, meta-directing group.
-
Catalyst Sequestration: The reaction requires more than a stoichiometric amount of the Lewis acid, which is consumed by the complexation, making the process inefficient.
Q2: What are the primary alternative catalytic strategies for achieving ortho-trifluoroacetylation?
A: The main strategies circumvent the issues of direct acylation and can be broadly categorized as:
-
Directed C-H Functionalization: This modern approach utilizes a directing group on the aniline nitrogen that chelates to a transition metal catalyst (e.g., Palladium, Iron, Copper), bringing the catalyst into close proximity with the ortho C-H bond and enabling selective functionalization.
-
Protection-Acylation-Deprotection: This classic, multi-step approach involves first protecting the amino group to prevent its interference, followed by a standard acylation, and concluding with the removal of the protecting group.
-
Metal-Free Catalysis: Certain protocols may utilize strong Brønsted acids or other organic catalysts to promote the transformation, avoiding transition metals entirely.[1]
Q3: Which classes of alternative catalysts show the most promise?
A: Several transition metals have been successfully employed in related transformations:
-
Copper (Cu) Catalysts: Copper-mediated reactions are attractive due to their lower cost and toxicity compared to other transition metals. They have been shown to be effective in various trifluoromethylation and trifluoroacetylation reactions.[2][3]
-
Iron (Fe) Catalysts: Iron is an abundant, inexpensive, and environmentally benign metal. Iron-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis.[4][5]
-
Palladium (Pd) Catalysts: Palladium is highly effective and versatile for C-H activation and cross-coupling reactions, often providing high yields and selectivity.[6] However, the cost and potential for product contamination can be drawbacks.
Q4: What are common trifluoroacetylating agents used in these alternative methods?
A: The choice of the trifluoroacetylating agent is crucial. Common reagents include:
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl trifluoropyruvate[2]
-
S-Ethyl trifluorothioacetate
-
Langlois' Reagent (Sodium triflinate) for trifluoromethylation, which can be a precursor step.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers targeted solutions to improve yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation: Moisture or oxygen can deactivate many transition metal catalysts. 2. Sub-optimal Conditions: Incorrect temperature, pressure, or reaction time. 3. Poor Reagent Quality: Impure starting materials, solvents, or trifluoroacetylating agent. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and degas the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Systematically screen reaction parameters. Start with conditions reported for similar substrates in the literature. 3. Use freshly purified reagents. Verify the purity of starting materials by NMR or GC-MS. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Ineffective Directing Group: The chosen directing group may not be sufficient to enforce ortho-selectivity. 2. Competing Reaction Pathways: Electronic effects of the substrate may favor acylation at other positions. | 1. For C-H activation, select a directing group with strong chelating ability (e.g., picolinamide).[4] 2. Modify the electronic nature of the substrate if possible. Experiment with different catalyst systems, as some may offer higher intrinsic selectivity. |
| N-Trifluoroacetylation Side Product | 1. Direct Reaction with Amino Group: The trifluoroacetylating agent reacts with the unprotected -NH₂ group, which is a competing nucleophile. | 1. This is a common side reaction. Increase the steric bulk around the nitrogen by choosing a larger directing/protecting group. 2. Optimize reaction conditions (lower temperature, slower addition of the acylating agent) to favor the kinetically slower but thermodynamically favored C-H activation pathway. |
| De-bromination of Product | 1. Reductive Elimination: Certain catalysts, particularly Palladium in the presence of a hydride source, can catalyze the reductive removal of the bromine atom.[7] | 1. Scrupulously exclude any potential hydrogen sources (e.g., certain solvents, moisture). 2. Switch to a catalyst system less prone to this side reaction, such as an iron or copper-based catalyst. 3. Use milder reaction conditions (lower temperature, shorter reaction time). |
Visualized Workflows and Mechanisms
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
Catalyst Selection Logic
Caption: Decision tree for selecting a catalytic system based on project priorities.
Exemplary Protocol: Iron-Catalyzed Ortho-Trifluoromethylation
This protocol is a conceptual adaptation based on published methods for iron-catalyzed C-H functionalization of anilines.[4] It is intended as a starting point for experimental design.
Materials:
-
N-(4-bromophenyl)picolinamide (Substrate with directing group)
-
Iron(II) Chloride (FeCl₂) (Catalyst)
-
Sodium triflinate (Langlois' reagent, CF₃ source)
-
Silver Nitrate (AgNO₃) (Oxidant)
-
Acetone (Solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Substrate Preparation: Synthesize the directing group-protected substrate, N-(4-bromophenyl)picolinamide, via standard amidation of 4-bromoaniline and picolinic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-(4-bromophenyl)picolinamide (1.0 mmol), FeCl₂ (10 mol%), and sodium triflinate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed acetone (5 mL) followed by AgNO₃ (2.0 mmol) under a positive pressure of inert gas.
-
Reaction: Seal the tube and stir the mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting trifluoromethylated intermediate would then require hydrolysis of the picolinamide directing group to yield the final product. Note: This step would yield the trifluoromethylated product, not the trifluoroacetylated one. For trifluoroacetylation, a suitable trifluoroacetyl source would replace the trifluoromethyl source in a similar directed C-H activation scheme.
References
- Zhang, J., Ke, Q., Chen, J., Yu, J., & Yan, G. (2019). Trifluoroacetylation of Anilines with Ethyl Trifluoropyruvate Mediated by Copper(I) Chloride. Letters in Organic Chemistry, 16(11), 860-864.
- Zhang, J., Ke, Q., Chen, J., Yu, J., & Yan, G. (2019). Trifluoroacetylation of Anilines with Ethyl Trifluoropyruvate Mediated by Copper(I) Chloride. Ingenta Connect.
- (2018). Progress in copper-catalyzed trifluoromethylation. ResearchGate.
- (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed.
- (Patent) Trifluoroacetylation for amines. Google Patents.
- Technical Support Center: Synthesis of 2-Amino-5-bromobenzophenone. Benchchem.
- Common side reactions in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone. Benchchem.
- Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing).
- (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. NIH.
- An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History. Benchchem.
- Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chemical Communications (RSC Publishing).
- Recent Advances and prospects in the Iron-catalyzed Trifluoromethylation Reactions. Catalysis Science & Technology (RSC Publishing).
- (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. MDPI.
Sources
- 1. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Trifluoromethyl Ketone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trifluoromethyl ketones. Trifluoromethylation reactions are powerful tools in medicinal chemistry, but they are often highly exothermic and present significant safety challenges.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you safely and effectively manage these energetic reactions.
Section 1: Understanding the Hazard: The "Why" Behind the Exotherm
Before troubleshooting, it's critical to understand the source of the hazard. The high energy release in these reactions stems from the formation of exceptionally stable bonds (like C-F and Si-F) and the nature of the trifluoromethylating agents used.
Q1: Why are nucleophilic trifluoromethylation reactions for ketone synthesis so exothermic?
A1: The primary driver for the exothermicity is thermodynamic. Nucleophilic trifluoromethylation, particularly with reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), involves the transfer of a CF₃⁻ anion equivalent to an electrophilic carbonyl carbon.[3][4][5] The reaction is initiated by a nucleophilic activator, often a fluoride source like tetrabutylammonium fluoride (TBAF), which generates the highly reactive trifluoromethide anion or a related hypervalent silicon species.[3][5] The overall process is highly favorable due to the formation of a very strong silicon-fluorine bond in the silyl ether intermediate, which releases a significant amount of energy as heat.[3] Failure to control this heat evolution can lead to a thermal runaway, where the reaction rate increases with temperature, generating heat faster than the system can dissipate it.[1][2][6]
Q2: What are the main trifluoromethylating agents I should be aware of, and what are their specific thermal risks?
A2: Several classes of reagents are used, each with a distinct reaction mechanism and associated thermal profile. Understanding your chosen reagent is the first step in risk mitigation.
| Reagent Class | Example(s) | Mechanism | Primary Thermal Hazard |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[4][7], Fluoroform (HCF₃)[8][9][10] | Generates a CF₃⁻ equivalent.[11] | Highly exothermic addition to carbonyls, especially upon activation. Rapid gas evolution if HCF₃ is used.[9] |
| Radical | Langlois Reagent (NaSO₂CF₃)[12][13][14] | Generates a CF₃• radical, often with an oxidant like t-butyl hydroperoxide (TBHP).[14] | The decomposition of the oxidant (TBHP) can be highly exothermic, independent of the desired reaction.[15] |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[16] | Deliver a formal "CF₃⁺" species to a nucleophile.[16] | While often considered milder, the reactions can still be exothermic, and the reagents themselves can have thermal instabilities. |
Section 2: Proactive Control & Troubleshooting Common Issues
Effective management of exothermic reactions begins with proper planning and setup. This section addresses common problems encountered during experiments and provides actionable solutions.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Q3: I started adding my catalyst (TBAF) to the mixture of my ketone and Ruppert-Prakash reagent, and the temperature shot up uncontrollably. What happened, and what should I do?
A3: This is a classic sign of a potential thermal runaway, where the rate of heat generation has overwhelmed your system's cooling capacity.[1][6] The immediate cause is often too rapid an addition of the initiator (TBAF), leading to a massive, instantaneous accumulation of the highly reactive trifluoromethide anion.
Immediate Corrective Actions:
-
STOP REAGENT ADDITION: Immediately cease adding the catalyst or any other reagent.[6] This is the most critical first step to prevent adding more fuel to the reaction.[1]
-
MAXIMIZE COOLING: Ensure your cooling bath is at its target temperature and has sufficient volume. Increase the stirring rate to improve heat transfer from the reaction mixture to the flask walls and into the cooling medium.[6]
-
PREPARE FOR QUENCHING (If Necessary): If the temperature continues to rise despite maximum cooling, you may need to execute an emergency quench. This should only be performed if you have a pre-validated and approved quenching protocol. A common method is the rapid addition of a pre-chilled, inert solvent to dilute the reactants and absorb heat.[6][17]
-
EVACUATE: If the reaction cannot be controlled, evacuate the area immediately and trigger your lab's emergency response plan.[6]
Preventative Protocol for Future Experiments:
-
Reverse Addition: Add the substrate/reagent mixture to the catalyst solution, not the other way around. This ensures the catalyst is never the limiting reagent and cannot build up.
-
Slow, Controlled Addition: Use a syringe pump for the dropwise addition of the limiting reagent over an extended period (e.g., 30-60 minutes).[6] This maintains a low concentration of the reactive intermediate.
-
Dilution: Running the reaction at a lower concentration can help manage the heat output by providing more thermal mass (solvent) to absorb the energy.
-
Lower Temperature: Start the reaction at a much lower temperature (e.g., -78 °C with a dry ice/acetone bath) to provide a larger safety margin before reaching a hazardous temperature.[3]
Issue 2: Localized Hotspots and Inconsistent Temperature Readings
Q4: My thermometer reading is fluctuating, and I see bubbling/charring near the point of reagent addition, even though the bath temperature is low. What's wrong?
A4: This indicates poor mixing and inefficient heat dissipation, creating localized areas of high temperature that are not representative of the bulk solution.[6] These hotspots can initiate a runaway reaction even if the average temperature appears safe.
Troubleshooting Steps:
-
Improve Agitation: Switch from a small magnetic stir bar to a larger, football-shaped one, or preferably, use an overhead mechanical stirrer for more viscous mixtures or larger volumes. Ensure a vortex is visible, indicating vigorous mixing.[6]
-
Optimize Addition Point: Position the addition funnel or syringe needle so that the reagent is dispensed directly into the most turbulent area of the mixture, not down the side of the flask.
-
Check Thermometer Placement: The temperature probe must be submerged in the reaction mixture, positioned centrally and away from the flask walls, to provide an accurate reading of the internal temperature.[6]
Section 3: Advanced Monitoring & Safety Systems
For scaling up or for particularly energetic systems, relying on a simple thermometer is insufficient. Implementing advanced monitoring provides a much clearer picture of the reaction's thermal behavior.
Q5: How can I get a true understanding of my reaction's heat output beyond just watching a thermometer?
A5: The gold standard for process safety is Reaction Calorimetry (RC) , specifically heat flow calorimetry.[18][19][20] A reaction calorimeter measures the actual heat flowing out of the reactor in real-time.[19][21] This provides critical data that a simple temperature reading cannot.
Key Data from Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total energy released per mole of reactant.[18]
-
Heat Flow (Qr): The rate of heat generation (in Watts), which is a direct measure of the reaction rate.[21] This is the most important parameter for safety, as it shows the instantaneous heat load on your cooling system.
-
Reactant Accumulation: The percentage of unreacted reagent present in the reactor at any given time.[18][20] High accumulation is dangerous; a cooling failure could cause all the accumulated reagent to react at once.
A key insight from calorimetry is that the peak heat flow often occurs before the maximum temperature is reached.[21] Relying solely on temperature can give you a false sense of security.[21]
Workflow: Assessing a New Trifluoromethylation Reaction
Below is a decision-making workflow for safely developing a new trifluoromethylation protocol.
Caption: Figure 1: Safety Workflow for Trifluoromethylation.
Section 4: Emergency Preparedness
Even with the best planning, failures can occur. A robust emergency plan is not optional.
Q6: What are the essential components of an emergency response plan for a potential thermal runaway?
A6: Your plan should be clear, concise, and practiced. It should be based on a "three lines of defense" strategy.[1]
-
Prevention (First Line): This is your primary operating procedure designed for safety.
-
Control (Second Line): These are automated or manual interventions to stop an escalating situation.
-
Alarms and Trips: High-temperature alarms that automatically shut off reagent addition pumps.[17]
-
Emergency Cooling: A backup system or a large reservoir of a very cold coolant that can be rapidly introduced.
-
-
Mitigation (Third Line): These measures are to minimize the consequences of a runaway that cannot be stopped.[17]
-
Emergency Quenching: Adding a reaction inhibitor ("killer") or a large volume of cold, inert liquid to stop the reaction.[17]
-
Dumping: Transferring the reactor contents to a larger vessel containing a quenching agent.[17][22]
-
Emergency Venting: A rupture disc or relief valve designed to safely vent pressure and eject material to a safe location (e.g., a catch tank) to prevent vessel rupture.[1][22]
-
Emergency Response Flowchart
Caption: Figure 2: Emergency Response Flowchart.
References
- Reaction Calorimetry. Prime Process Safety Center.
- Application Notes and Protocols for Nucleophilic Trifluoromethyl
- Calorimetric Analysis of Radical Trifluoromethylations Observed heat flow. All reactions.
- Technical Support Center: Trifluoromethyl
- Advances in Continuous Flow Calorimetry. Organic Process Research & Development.
- Langlois Reagent. Synlett.
- Reaction calorimeter. Wikipedia.
- Reaction Heat Temperature Monitoring Versus Calorimetry. YouTube.
- Heat flow calorimetry - applic
- Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis. Benchchem.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
- Innate C-H trifluoromethyl
- Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. Benchchem.
- Chemical reaction hazards and the risk of thermal runaway. INDG254 - HSE.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses Procedure.
- Working with Hazardous Chemicals. Organic Syntheses.
- Runaway reactionand its possible causes. European Commission - Major Accident Hazards Bureau.
- Emergency Runaway Reaction - What Precedes?
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Trifluoromethyltrimethylsilane. Wikipedia.
- Sodium triflin
- Trifluoromethyl ketones: properties, preparation, and application.
- Trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society.
- Reagent of the month – November - Langlois reagent. SigutLabs.
- Sodium trifluoromethanesulfin
- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Applic
- Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Baxendale Group.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
Sources
- 1. irjet.net [irjet.net]
- 2. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 14. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cedrec.com [cedrec.com]
- 18. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 19. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 20. icheme.org [icheme.org]
- 21. youtube.com [youtube.com]
- 22. icheme.org [icheme.org]
workup procedure to minimize product loss of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support guide for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. The unique combination of a primary aromatic amine, a halogen, and a trifluoroacetyl group presents specific challenges during reaction workup. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize your yield and purity, ensuring the integrity of your downstream applications.
Physicochemical Properties at a Glance
A successful workup strategy is built on a solid understanding of the molecule's properties. The table below summarizes key data for this compound.
| Property | Value | Significance for Workup |
| Molecular Formula | C₈H₅BrF₃NO | - |
| Molecular Weight | 268.03 g/mol [1] | Used for calculating molar equivalents. |
| Appearance | Solid[1] | Dictates the need for dissolution and potential for precipitation during workup. |
| Melting Point | 86-88 °C (for the non-fluorinated analog)[2] | Useful for purity assessment and planning recrystallization. |
| pKa (Conjugate Acid) | 1.60 (Predicted for non-fluorinated analog)[2] | The amino group is weakly basic. It will become protonated and water-soluble at low pH (pH < 2), a primary cause of product loss. |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions[2]. | The amino group is susceptible to air oxidation, which can cause discoloration. |
Troubleshooting & FAQ Guide
This section addresses the most common issues encountered during the workup of this compound in a question-and-answer format.
Q1: My final yield is extremely low. Where could my product have gone?
This is the most frequent issue, and it typically points to product loss in the aqueous layers during extraction.
Root Cause Analysis: The primary culprit is the basicity of the aromatic amino group. Although it is a weak base, it will react with strong acids to form a water-soluble ammonium salt (R-NH₃⁺). If your reaction was conducted using a Lewis acid catalyst (e.g., AlCl₃) or if trifluoroacetic acid (TFA) was a byproduct, the crude mixture is highly acidic[3][4]. Washing with neutral water or, even worse, a dilute acid wash will lead to the protonation of your product, partitioning it into the aqueous phase.
Recommended Solutions:
-
Prioritize Neutralization: The first step in your aqueous workup must be to neutralize the reaction mixture. This is typically done by quenching the reaction in an ice-cold, saturated solution of sodium bicarbonate (NaHCO₃). Add the crude mixture slowly to the bicarbonate solution to control the vigorous CO₂ evolution[5].
-
Monitor pH: After neutralization, check the pH of the aqueous layer. It should be neutral to slightly basic (pH 7-8). If it remains acidic, your product is likely dissolving in the aqueous phase. Add more base until the desired pH is reached.
-
Back-Extraction: If you suspect product loss to the aqueous layers, you can perform a "back-extraction." Make the combined acidic aqueous layers basic (pH ~8-9) with a base like NaHCO₃ or dilute NaOH, and then re-extract with your organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Emulsions are common when working with amine-containing compounds, which can act as surfactants. Vigorous shaking during extraction exacerbates this problem.
Root Cause Analysis: The amine functional group can bridge the interface between the organic and aqueous layers, stabilizing the fine droplets that form an emulsion.
Recommended Solutions:
-
Gentle Inversions: Do not shake the separatory funnel vigorously. Instead, perform 5-10 gentle inversions to allow for partitioning with minimal mechanical force[5].
-
Brine Wash: After the initial washes, use a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine solution increases the polarity of the aqueous phase, helping to break the emulsion and "salt out" the organic product from the aqueous layer[6].
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help to break it up.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to separation.
Q3: My final product is dark brown/purple, not the expected solid. What happened?
Aromatic amines are notoriously sensitive to oxidation, which produces highly colored impurities.
Root Cause Analysis: The lone pair on the nitrogen atom is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of trace metals or light.
Recommended Solutions:
-
Minimize Air Exposure: Perform the workup and subsequent purification steps as efficiently as possible.
-
Use an Antioxidant (Optional): Adding a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the initial water wash can help to scavenge oxidizing species.
-
Purification: Most colored impurities can be removed during silica gel chromatography. The oxidized byproducts are often highly polar and will adhere strongly to the silica.
-
Proper Storage: Store the final, purified product under an inert atmosphere (Nitrogen or Argon) and protected from light to prevent degradation over time[2].
Q4: I see unreacted starting material in my final product analysis (TLC, NMR). How can I remove it during the workup?
This issue arises if the initial reaction did not go to completion. While purification is the ultimate solution, the workup can be tailored to remove certain starting materials.
Root Cause Analysis: The properties of the starting material will dictate the best removal strategy. For example, if the synthesis was a Friedel-Crafts acylation of a protected 4-bromoaniline derivative, the deprotected starting material (4-bromoaniline) will be more basic than the product.
Recommended Solutions:
-
Dilute Acid Wash (Use with Extreme Caution): A carefully controlled wash with a very dilute, weak acid (e.g., 1% citric acid or 0.1 M HCl) can selectively protonate and extract a more basic starting material like 4-bromoaniline without significantly protonating the less basic product. Crucially, you must monitor the pH and perform a small-scale test first to avoid losing your desired product.
-
Chromatography: The most reliable method is purification by column chromatography, which can separate compounds based on polarity differences.
Optimized Step-by-Step Workup Protocol
This protocol is a general guideline for a reaction quenched from an acidic medium (e.g., post-Friedel-Crafts). Adjust volumes based on your reaction scale.
Objective: To isolate this compound from the crude reaction mixture while minimizing loss due to protonation, emulsion, and degradation.
Materials:
-
Crude reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Quenching & Neutralization:
-
Prepare a beaker with a stirred, ice-cold solution of saturated NaHCO₃. The volume should be 5-10 times the volume of your crude reaction mixture.
-
Slowly and carefully add the crude reaction mixture dropwise to the cold NaHCO₃ solution. Be prepared for vigorous gas (CO₂) evolution. Maintain the temperature below 10 °C.
-
Once the addition is complete, continue stirring for 15-20 minutes. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the entire quenched mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., Ethyl Acetate).
-
Stopper the funnel and perform 5-10 gentle inversions, venting frequently to release any pressure buildup[5]. Avoid vigorous shaking.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
-
Washing Sequence:
-
Water Wash: Add deionized water (approx. 1/3 volume of the organic layer) to the separatory funnel. Invert gently 3-5 times. Drain the aqueous layer. This removes bulk water-soluble salts.
-
Brine Wash: Add brine (approx. 1/3 volume of the organic layer). Invert gently. This step helps to break any minor emulsions and removes most of the dissolved water from the organic layer[6]. Drain the aqueous layer.
-
-
Drying:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed[6].
-
Allow the solution to stand for 10-15 minutes.
-
-
Isolation:
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
-
Purification:
-
Column Chromatography: If necessary, purify the crude solid by silica gel chromatography. A common eluent system for similar compounds is a gradient of Hexane and Ethyl Acetate or Hexane and Dichloromethane[7].
-
Recrystallization: The purified product can often be further refined by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes[7].
-
Visual Workflow and Troubleshooting Guide
The following diagrams illustrate the recommended workup procedure and a logical flow for troubleshooting common problems.
Caption: Recommended workflow for the workup of this compound.
Caption: A decision tree for troubleshooting common workup issues.
References
- PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information.
- Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?.
- LookChem. (n.d.). Cas 29124-56-9, 1-(2-amino-5-bromophenyl)ethanone.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Molecules. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- MIT OpenCourseWare. (n.d.). Reaction Work-Up I. MIT Digital Lab Techniques Manual.
Sources
Technical Support Center: Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
An in-depth guide for researchers, scientists, and drug development professionals from the BenchChem Technical Support Team.
Welcome to the technical support guide for the synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical role of the solvent in this synthetic transformation. The synthesis, a variation of the Friedel-Crafts acylation, is notoriously sensitive to reaction conditions, with solvent choice being a primary determinant of yield, purity, and byproduct formation.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What is the most likely cause related to my solvent choice?
Answer: Low to no yield in this synthesis is frequently traced back to an issue with the catalyst deactivation or poor reactant solubility, both of which are heavily influenced by the solvent. The starting material, a 4-bromoaniline derivative, contains a primary amino group (-NH₂). This group is a Lewis base and can react directly with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts acylation.[1][2] This acid-base reaction forms a complex that deactivates the catalyst and adds a positive charge to the aromatic ring, strongly deactivating it towards the desired electrophilic substitution.[2]
Troubleshooting Steps & Rationale:
-
Solvent Selection: The choice of solvent can either exacerbate or mitigate this issue.
-
Problematic Solvents: Highly polar, coordinating solvents (e.g., DMF, DMSO) can complex strongly with the Lewis acid catalyst, reducing its activity. While used in some aniline acylations, they may not be optimal for this specific C-acylation.[3]
-
Recommended Solvents: Non-polar or moderately polar, non-coordinating solvents are generally preferred for Friedel-Crafts reactions.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent starting points. They are poor Lewis bases, effectively dissolve the starting materials, and do not strongly complex with the AlCl₃ catalyst, leaving it available for the reaction.[4][5]
-
Nitrobenzene or Nitromethane: These polar solvents can be effective but introduce complexity. They can dissolve the intermediate complexes, which may alter the reaction's outcome.[4][6] In some cases, this can prevent the precipitation of the kinetic product and allow the reaction to proceed to a more stable thermodynamic product.[4]
-
-
-
Protecting Group Strategy: If solvent optimization fails, the most robust solution is to temporarily protect the amino group. Acylating it to form an anilide (e.g., an acetanilide) makes the nitrogen less basic and directs the trifluoroacetylation to the para position. The protecting group can be removed later.
Question 2: I am observing significant amounts of a byproduct. How can the solvent influence side reactions like N-acylation?
Answer: The formation of N-acylated byproduct (N-(4-bromophenyl)-2,2,2-trifluoroacetamide) is a common competitive pathway. The solvent plays a crucial role in modulating the relative reactivity of the aromatic ring (C-acylation) versus the amino group (N-acylation).
Causality & Solvent Influence:
The reaction proceeds by generating a highly reactive trifluoroacylium ion electrophile (CF₃CO⁺) from trifluoroacetic anhydride and a Lewis acid.[1] This electrophile can be attacked by either the electron-rich aromatic ring or the lone pair of electrons on the amino group.
-
In Non-Polar Solvents (e.g., Hexane, CS₂): These solvents do not effectively solvate ions. The reaction may proceed through a more sterically hindered ion-pair mechanism, which can favor attack at the less-hindered amino group. Furthermore, poor solubility of the starting aniline derivative can lead to heterogeneous reaction conditions, promoting surface reactions that may favor N-acylation.[4]
-
In Polar Aprotic Solvents (e.g., Acetonitrile, Nitromethane): These solvents can better solvate the acylium ion and the reaction intermediates. This can increase the effective concentration of the reactive electrophile in solution, potentially favoring the desired C-acylation, which has a higher activation energy but leads to a more stable product. However, as mentioned, care must be taken as some polar solvents can interfere with the catalyst.[6]
Optimization Strategy:
A solvent screen is the most effective way to optimize the C- vs. N-acylation ratio. A summary of expected outcomes is provided below.
| Solvent Class | Example(s) | Expected Outcome & Rationale |
| Halogenated Hydrocarbons | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Often the best choice. Good solubility for reactants and intermediates without strong catalyst coordination. Tends to provide a good balance for C-acylation.[4][5] |
| Nitroalkanes / Nitroarenes | Nitromethane, Nitrobenzene | Potentially high yield but complex. Can increase reaction rates by solvating intermediates. May alter selectivity. Use with caution.[4][6] |
| Non-Polar Hydrocarbons | Hexane, Toluene | Generally poor. Low solubility of the aniline salt and catalyst complex often leads to low conversion and a higher proportion of N-acylation. |
| Polar Coordinating Solvents | DMF, DMSO, THF | Not recommended for classic Friedel-Crafts. Strong coordination with the Lewis acid catalyst (AlCl₃) typically inhibits the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this synthesis and how does the solvent participate?
The synthesis of this compound is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[7] The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (trifluoroacetic anhydride), generating a highly reactive, resonance-stabilized acylium ion (CF₃CO⁺).[1][8]
-
Electrophilic Attack: The π-electrons of the bromoaniline ring attack the acylium ion. The amino group is a strong ortho-, para-director, so the attack occurs at the position ortho to the amine and meta to the bromine.
-
Rearomatization: The resulting intermediate (an arenium ion) loses a proton to regenerate the aromatic ring, yielding the final product complexed with the catalyst.[9]
-
Work-up: Aqueous workup destroys the catalyst-product complex to release the final ketone.[9]
The solvent's role is not passive; it influences each step by solvating reactants, intermediates, and the catalyst, thereby affecting reaction rates and energy barriers.
Q2: Can I perform this reaction without a solvent?
Solvent-free reactions are possible for some acylations, particularly under microwave irradiation, but they are challenging for this specific transformation.[10] The high melting point of the starting material and the exothermic nature of the reaction with the Lewis acid make temperature control difficult without a solvent to act as a heat sink. This can lead to uncontrolled side reactions and decomposition, resulting in a complex, often intractable mixture. A solvent is highly recommended for ensuring homogeneity, thermal control, and reproducibility.
Q3: Is there a general, reliable protocol I can start with?
Yes. The following protocol is a robust starting point that uses dichloromethane (DCM) as the solvent. It is designed to be self-validating by including in-process checks.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromoaniline
-
Trifluoroacetic Anhydride (TFAA)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
AlCl₃ reacts violently with water; ensure all glassware is oven-dried and the solvent is anhydrous.
-
Trifluoroacetic anhydride is corrosive and moisture-sensitive.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous DCM (approx. 10 mL per gram of 4-bromoaniline) to the flask. Cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-bromoaniline (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common mobile phase is 4:1 Hexane:Ethyl Acetate. The product should be more polar than the starting aniline.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[11]
References
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- IJARST. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Leah4sci. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7. YouTube.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparison of different synthetic routes to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a key building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl ketone moiety imparts unique electronic properties and can enhance metabolic stability and binding affinity of target molecules. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in the field.
Route 1: Multi-step Synthesis from a Nitroaromatic Precursor
This well-established route commences with the commercially available 1-(5-bromo-2-nitrophenyl)ethanone and proceeds through a sequence of transformations to install the trifluoromethyl group and reduce the nitro functionality. This pathway offers a high degree of control and predictability.
Experimental Protocol
Step 1: Halogenation of the Methyl Ketone
The synthesis begins with the α-halogenation of the methyl ketone of 1-(5-bromo-2-nitrophenyl)ethanone. This is a crucial step to activate the position for subsequent trifluoromethylation.
-
Materials: 1-(5-bromo-2-nitrophenyl)ethanone, Bromine (Br₂), Acetic Acid.
-
Procedure:
-
Dissolve 1-(5-bromo-2-nitrophenyl)ethanone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
-
Wash the solid with water and a dilute solution of sodium thiosulfate to remove unreacted bromine.
-
Dry the crude 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone under vacuum.
-
Step 2: Trifluoromethylation
The introduction of the trifluoromethyl group is achieved via a nucleophilic substitution reaction on the α-bromo ketone.
-
Materials: 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone, Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane - TMSCF₃), Potassium fluoride, Anhydrous DMF.
-
Procedure:
-
To a solution of 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone in anhydrous DMF, add potassium fluoride and TMSCF₃.
-
Heat the reaction mixture to 60-80 °C for 12-18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude 1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanone by column chromatography.
-
Step 3: Reduction of the Nitro Group
The final step involves the selective reduction of the nitro group to the corresponding amine.
-
Materials: 1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanone, Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and add the 1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanone solution in ethanol dropwise.
-
Continue refluxing for 2-4 hours until the reduction is complete.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.
-
Visualization of Route 1
Caption: Multi-step synthesis via a nitroaromatic intermediate.
Route 2: Houben-Hoesch Reaction followed by Hydrolysis
This alternative route utilizes the Houben-Hoesch reaction, a classic method for the synthesis of aryl ketones from nitriles and electron-rich arenes.[1][2][3][4] This approach offers a more convergent synthesis, potentially reducing the overall step count.
Experimental Protocol
Step 1: Houben-Hoesch Condensation
The key step involves the acid-catalyzed condensation of 4-bromo-2-aminobenzonitrile with trifluoroacetonitrile.
-
Materials: 4-bromo-2-aminobenzonitrile, Trifluoroacetonitrile (gas), Anhydrous ether, Hydrogen chloride (gas), Lewis acid catalyst (e.g., Zinc chloride - ZnCl₂).
-
Procedure:
-
Suspend 4-bromo-2-aminobenzonitrile and anhydrous zinc chloride in anhydrous ether in a flame-dried, three-necked flask equipped with a gas inlet tube and a condenser.
-
Cool the mixture in an ice bath and saturate with dry hydrogen chloride gas.
-
Bubble trifluoroacetonitrile gas through the stirred suspension for 4-6 hours while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The intermediate ketimine hydrochloride will precipitate from the solution. Collect the solid by filtration under an inert atmosphere.
-
Step 2: Hydrolysis of the Ketimine Intermediate
The resulting ketimine is then hydrolyzed to yield the desired trifluoromethyl ketone.
-
Materials: Ketimine hydrochloride intermediate, Water, Dilute hydrochloric acid.
-
Procedure:
-
Suspend the crude ketimine hydrochloride in a mixture of water and dilute hydrochloric acid.
-
Heat the mixture to 50-60 °C for 1-2 hours to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Visualization of Route 2
Caption: Convergent synthesis via the Houben-Hoesch reaction.
Comparative Analysis
| Parameter | Route 1: Multi-step from Nitro Precursor | Route 2: Houben-Hoesch Reaction |
| Starting Materials | 1-(5-bromo-2-nitrophenyl)ethanone | 4-bromo-2-aminobenzonitrile, Trifluoroacetonitrile |
| Number of Steps | 3 | 2 |
| Overall Yield | Moderate | Variable, can be moderate to good |
| Reagents & Conditions | Uses common laboratory reagents; requires heating and a trifluoromethylating agent. | Requires handling of gaseous reagents (HCl, CF₃CN) and anhydrous conditions. |
| Scalability | Generally straightforward to scale up. | Handling of gaseous reagents can be challenging on a larger scale. |
| Safety Considerations | Bromine is corrosive and toxic. | Hydrogen chloride and trifluoroacetonitrile are toxic and corrosive gases. Anhydrous conditions are critical. |
| Purification | Requires chromatographic purification in at least one step. | Requires purification of the final product. |
Discussion
Route 1 offers a robust and well-trodden path to the target molecule. The starting material is readily available, and the individual transformations are standard and generally high-yielding. The primary drawback is the number of steps, which can impact the overall efficiency and cost. The use of bromine requires appropriate safety precautions.
Route 2 , based on the Houben-Hoesch reaction, is more convergent and potentially more atom-economical.[1][2][3][4] However, it presents significant practical challenges, primarily related to the handling of toxic and corrosive gases. The reaction is also sensitive to moisture, necessitating strictly anhydrous conditions. The success of this route is highly dependent on the reactivity of the aminobenzonitrile substrate, as the Houben-Hoesch reaction typically works best with highly electron-rich aromatic compounds.
Conclusion
The choice between these two synthetic routes will depend on the specific capabilities and priorities of the research laboratory. For smaller-scale synthesis where robustness and predictability are paramount, Route 1 is often the preferred method. For laboratories equipped to handle gaseous reagents and seeking a more convergent approach, Route 2 presents a viable, albeit more challenging, alternative. Further optimization of the Houben-Hoesch reaction conditions could enhance its attractiveness for the synthesis of this compound and related compounds.
References
- Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions.
- Houben-Hoesch Synthesis.
- Hoesch reaction.
- Houben-Hoesch reaction.
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A Comparative Guide to the Reactivity of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone and its Chloro-Analogue
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences synthetic efficiency, yield, and the ultimate biological activity of the target molecules. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone and its chloro-analogue, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. Our analysis is grounded in established chemical principles and supported by analogous experimental data to provide actionable insights for your research.
Introduction: Versatile Scaffolds in Medicinal Chemistry
The 2-amino-5-halophenyl ketone scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. The trifluoromethyl ketone moiety, in particular, is of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. The amino group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems. The halogen atom (bromine or chlorine) at the 5-position is not merely a placeholder; it is a key determinant of the molecule's reactivity and a crucial site for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in reactivity imparted by the bromo- versus the chloro-substituent is paramount for efficient and rational drug design.
Physicochemical Properties: A Foundation for Reactivity
A comparison of the fundamental physicochemical properties of the two analogues reveals the initial basis for their differing reactivity.
| Property | This compound | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone |
| CAS Number | Not available | 154598-53-5 |
| Molecular Formula | C₈H₅BrF₃NO | C₈H₅ClF₃NO |
| Molecular Weight | 268.03 g/mol | 223.58 g/mol [1] |
| Appearance | Solid | Solid |
Comparative Reactivity Analysis
The reactivity of these molecules can be dissected into three key areas: the nucleophilicity of the amino group, electrophilic substitution on the aromatic ring, and reactions at the halogenated carbon, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Nucleophilicity of the Amino Group
The nucleophilicity of the 2-amino group is a critical parameter, especially in the initial steps of many synthetic pathways, such as acylation reactions leading to the formation of benzodiazepine-like structures.[2][3] The reactivity of the amino group is primarily governed by the electronic effects of the para-halogen substituent.
-
Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect deactivates the aromatic ring and reduces the electron density on the amino group, thereby decreasing its nucleophilicity.[2] Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal.[2]
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, which partially counteracts the inductive effect.
For halogens, the inductive effect is generally dominant.[2] Consequently, the stronger inductive effect of chlorine renders the amino group in 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone slightly less nucleophilic than in its bromo-counterpart. This subtle difference can manifest in slower reaction rates or the need for more forcing conditions for reactions such as acylation.
Experimental Protocol: Comparative Acylation
This protocol is adapted from established procedures for the acylation of analogous 2-amino-5-halobenzophenones and serves as a framework for comparing the reactivity of the title compounds.[2]
Objective: To compare the rate and yield of N-acylation of this compound and 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone.
Materials:
-
This compound
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In two separate flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of the respective 2-amino-5-halophenyl-2,2,2-trifluoroethanone in 10 mL of anhydrous DCM.
-
Add 1.2 mmol of anhydrous pyridine to each flask.
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add 1.1 mmol of acetyl chloride dropwise to each solution.
-
Allow the reactions to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions by adding 10 mL of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Expected Outcome:
Based on the stronger electron-withdrawing nature of chlorine, it is anticipated that the reaction with this compound will proceed at a faster rate and potentially give a higher yield under identical reaction times compared to the chloro-analogue.
Caption: Workflow for comparative acylation.
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom at the 5-position is an ideal handle for C-C and C-N bond formation through palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] In this context, the reactivity is dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step in the catalytic cycle.[6]
The C-Br bond is weaker than the C-Cl bond. This fundamental difference leads to a clear and predictable trend in reactivity:
Reactivity Order: C-Br > C-Cl
This means that this compound will generally be more reactive in palladium-catalyzed cross-coupling reactions than its chloro-analogue. This has significant practical implications:
-
Milder Reaction Conditions: The bromo-compound often requires lower catalyst loadings, lower temperatures, and shorter reaction times.
-
Broader Substrate Scope: The higher reactivity of the bromo-compound can enable the coupling of more challenging or sterically hindered substrates.
-
Catalyst Selection: While modern, highly active phosphine ligands have expanded the scope of chloro-aromatics in these reactions, the bromo-analogue often provides good results with more traditional and less expensive catalysts like Pd(PPh₃)₄.[7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the efficiency of Suzuki-Miyaura coupling for the bromo- and chloro-analogues.[4]
Objective: To compare the yield and reaction time for the Suzuki-Miyaura coupling of the bromo- and chloro-analogues with phenylboronic acid.
Materials:
-
This compound
-
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To two separate Schlenk flasks, add the respective halo-compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.
-
Add 10 mL of the 1,4-dioxane/water solvent mixture.
-
Degas the solutions by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to each flask under a positive pressure of argon.
-
Heat the reaction mixtures to 90 °C and stir, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Expected Outcome:
The reaction with the bromo-analogue is expected to reach completion significantly faster and provide a higher isolated yield compared to the chloro-analogue under these conditions. The chloro-analogue might require a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand) to achieve comparable results.
Nucleophilic Aromatic Substitution (SNAr)
While less common for these substrates compared to cross-coupling, direct displacement of the halogen by a strong nucleophile is another potential reaction pathway. For a classical SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the title compounds, the trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
The reactivity in SNAr reactions is primarily determined by two factors:
-
Electronegativity of the Halogen: The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This favors chlorine over bromine.
-
Leaving Group Ability: The stability of the halide anion as a leaving group is also a factor.
In most SNAr reactions, the attack of the nucleophile to form the Meisenheimer complex is the rate-determining step. Therefore, the greater electronegativity of chlorine generally makes the chloro-analogue more reactive in SNAr reactions, provided the ring is sufficiently activated.
Reactivity Order (SNAr): C-Cl > C-Br
Conclusion and Recommendations
The choice between this compound and its chloro-analogue is a strategic decision that should be guided by the intended synthetic route.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) , the bromo-analogue is the superior choice , offering higher reactivity, milder reaction conditions, and often higher yields. This makes it ideal for rapid library synthesis and for coupling with less reactive partners.
-
For reactions primarily involving the nucleophilicity of the amino group , the bromo-analogue holds a slight advantage due to the weaker electron-withdrawing nature of bromine compared to chlorine.
-
In the context of nucleophilic aromatic substitution (SNAr) , the chloro-analogue is expected to be more reactive due to the higher electronegativity of chlorine, which facilitates the initial nucleophilic attack.
-
Economic and Availability Considerations: Chloro-aromatics are often less expensive and more widely available than their bromo-counterparts. For large-scale synthesis, developing a robust process with the chloro-analogue, potentially using a more advanced catalyst system, can be more cost-effective.
By understanding these fundamental differences in reactivity, researchers can make informed decisions to optimize their synthetic strategies, saving time and resources in the development of novel pharmaceuticals and functional materials.
References
- Wikipedia. (2023).
- Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]
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- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable.
- Angewandte Chemie International Edition. (2011). Synthesis of trifluoroethyl-substituted ketones from aldehydes and cyclohexanones. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry Steps.
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- National Institutes of Health. (2007). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
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- PubChem. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone. [Link]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ChemBK. 2-Amino-5-Bromine-2'-Chloro Benzophenone. [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. [Link]
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- ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
- PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Data Confirmation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel fluorinated aromatic compounds is of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a key building block, embodies this principle. Its trifluoroacetyl group and substituted aniline core make it a valuable intermediate for the synthesis of a wide array of bioactive molecules and functional materials.
This guide provides an in-depth, technically-grounded comparison of the essential spectroscopic techniques required for the unambiguous structural confirmation of this compound. As Senior Application Scientists, we move beyond mere data reporting, delving into the causality behind experimental choices and fostering a self-validating analytical workflow. Every piece of data, every protocol, is presented with the aim of ensuring scientific integrity and empowering researchers to confidently verify their synthetic outcomes.
The Analytical Imperative: A Multi-faceted Approach
No single spectroscopic technique provides a complete structural picture. A robust characterization of this compound necessitates a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This multi-pronged approach allows for the comprehensive mapping of the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed fingerprint of its molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H-6 | The proton ortho to the bromine atom and meta to the amino group is expected to be the most downfield aromatic proton due to the deshielding effect of the bromine. |
| ~7.2 | dd | 1H | H-4 | This proton is ortho to the amino group and meta to both the bromine and the trifluoroacetyl group, leading to an intermediate chemical shift. |
| ~6.7 | d | 1H | H-3 | The proton ortho to the electron-donating amino group will be the most shielded aromatic proton, appearing at the most upfield position. |
| ~4.5 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent, and they often appear as a broad singlet due to quadrupole broadening and exchange.[1][2] |
Causality Behind the Chemical Shifts: The electron-donating amino group shields the ortho and para protons, causing them to resonate at a higher field (lower ppm). Conversely, the electron-withdrawing bromine atom and trifluoroacetyl group deshield the aromatic protons, shifting their signals to a lower field (higher ppm). The interplay of these effects results in the predicted chemical shift pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C=O | The carbonyl carbon of the trifluoroethanone group is highly deshielded and appears significantly downfield. |
| ~148 | C-2 | The carbon atom attached to the amino group is shielded by its electron-donating effect. |
| ~138 | C-4 | Aromatic CH carbon. |
| ~135 | C-6 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~120 | C-1 | The carbon bearing the trifluoroacetyl group. |
| ~118 | C-3 | Aromatic CH carbon, shielded by the ortho amino group. |
| ~116 (q, JCF ≈ 290 Hz) | -CF₃ | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a characteristic quartet. |
| ~110 | C-5 | The carbon atom directly bonded to bromine is deshielded due to the electronegativity of bromine.[3][4] |
Key Feature: The large coupling constant (JCF) for the trifluoromethyl carbon is a definitive indicator of the -CF₃ group's presence.
¹⁹F NMR Spectroscopy: The Unambiguous Fluorine Signature
¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -70 to -85 | s | -CF₃ | The trifluoroacetyl group typically resonates in this region as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[5][6][7][8] |
Trustworthiness of the Data: The presence of a strong singlet in this characteristic region of the ¹⁹F NMR spectrum provides unequivocal evidence for the successful incorporation of the trifluoroacetyl moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FT-IR Data (Solid, KBr or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct N-H stretching bands.[9] |
| 1720-1700 | Strong, Sharp | C=O stretch | The carbonyl group of the trifluoromethyl ketone is expected in this region. The electronegative fluorine atoms increase the stretching frequency compared to a simple ketone.[10][11][12] |
| 1620-1580 | Medium | N-H bend | The scissoring vibration of the primary amine. |
| 1600-1450 | Medium to Strong | C=C stretch (aromatic) | Characteristic vibrations of the benzene ring. |
| 1300-1100 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group will produce strong absorption bands in this region. |
| 850-800 | Strong | C-H bend (out-of-plane) | The substitution pattern on the aromatic ring can often be inferred from the out-of-plane C-H bending vibrations. |
| 700-500 | Medium | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 268/270 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with nearly equal intensity is a characteristic isotopic signature of a single bromine atom.[13][14][15][16][17] |
| 199/201 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical is a likely fragmentation pathway. |
| 171/173 | [M - CF₃ - CO]⁺ | Subsequent loss of a carbon monoxide molecule from the [M - CF₃]⁺ fragment. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 92 | [C₆H₄N]⁺ | Fragment corresponding to the aminophenyl moiety after loss of bromine. |
The Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by 2 m/z units. This pattern is a definitive indicator of the presence of one bromine atom in the molecule.[13][14][15][16][17]
Comparison with Alternative Analytical Techniques
While the combination of NMR, FT-IR, and MS provides a comprehensive characterization, other techniques can offer complementary information.
| Technique | Application | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | High separation efficiency and sensitivity. | The compound may require derivatization to improve volatility and thermal stability.[18][19][20][21][22] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Suitable for non-volatile and thermally labile compounds. | Does not provide as much structural information as NMR. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Provides the empirical formula. | Does not give information about the molecular structure. |
| X-ray Crystallography | Absolute structure determination in the solid state. | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[23][24][25][26][27]
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[24]
FT-IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[28]
-
Collect the spectrum.
Mass Spectrometry Sample Preparation (Direct Infusion ESI or GC-MS)
-
For Direct Infusion (ESI/APCI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer's ion source using a syringe pump.
-
-
For GC-MS:
Visualizing the Analytical Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural verification of this compound is a critical step in its utilization for further research and development. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, researchers can obtain a comprehensive and unambiguous characterization of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to confidently perform and interpret these analyses, ensuring the integrity and success of subsequent scientific endeavors.
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biological activity comparison of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone derivatives
A Note on the Subject Matter: Initial searches for comparative biological activity data specifically on derivatives of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone did not yield sufficient public data for a direct comparative guide. To provide a valuable and scientifically grounded resource, this guide will broaden the scope to explore the biological activities of the wider class of bioactive trifluoromethyl ketones and related halogenated aromatic compounds. This class of molecules shares key structural motifs with the original topic and is the subject of significant research in medicinal chemistry.
Introduction to Trifluoromethyl Ketones in Drug Discovery
The introduction of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in modern drug design. This is due to the unique properties the -CF3 group imparts, including high electronegativity, metabolic stability, and increased lipophilicity, which can significantly enhance a compound's biological activity and pharmacokinetic profile. Trifluoromethyl ketones, in particular, have emerged as a versatile scaffold, demonstrating a wide range of biological activities, including antimicrobial and anticancer effects. This guide provides a comparative overview of the biological activities of various trifluoromethyl ketone derivatives, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Antimicrobial Activity of Trifluoromethyl Ketone Derivatives
Several studies have highlighted the potential of trifluoromethyl ketones as effective antimicrobial agents. Their activity often varies based on the specific derivative and the target microorganism. Some derivatives exhibit potent activity against Gram-positive bacteria, while others are effective against Gram-negative bacteria and yeasts.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of trifluoromethyl ketone derivatives against various microbial strains. A lower MIC value indicates greater potency.
| Compound ID | Derivative Structure | Target Microorganism | MIC (µg/mL) | Reference |
| 1 | 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Bacillus megaterium | < 25 | |
| 2 | 1,1,1-trifluoro-3-(4,5-dimethyloxazol-2-yl)-2-propanone | Corynebacterium michiganese | < 25 | |
| 3 | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Escherichia coli | 100 | |
| 4 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | |
| 5 | N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecalis | 3.12 |
Key Insights from Antimicrobial Data:
-
Derivatives such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,1,1-trifluoro-3-(4,5-dimethyloxazol-2-yl)-2-propanone show potent activity against Gram-positive bacteria.
-
The incorporation of heterocyclic rings, such as benzoxazole or pyrazole, can lead to broad-spectrum antibacterial activity, including against challenging pathogens like MRSA.
-
Some trifluoromethyl ketones have been shown to act synergistically with other agents, such as promethazine, suggesting a mechanism that may involve targeting membrane transporters.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound, a standard method for assessing antimicrobial activity.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard.
-
Test compound stock solution.
-
Positive control antibiotic (e.g., vancomycin).
-
Negative control (broth only).
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity of Trifluoromethyl-Containing Derivatives
The trifluoromethyl group is a common feature in many FDA-approved anticancer drugs. Its presence can enhance binding to target proteins and improve the overall efficacy of the drug. Various derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
Comparative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for several trifluoromethyl-containing compounds against different human cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | CCRF-CEM (Leukemia) | Not specified, but potent | |
| 7 | Trifluoromethyl thioxanthene derivative | HeLa (Cervical Cancer) | 0.0878 | |
| 8 | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | |
| 9 | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | < 10 (38.94% PGI) | |
| 10 | 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative | Various | 0.45 - 1.66 |
Key Insights from Anticancer Data:
-
The combination of a trifluoromethyl group with other pharmacophores, such as benzimidazole, thioxanthene, or triazine rings, can lead to potent anticancer activity.
-
Trifluoromethyl-containing compounds have shown efficacy against a wide range of cancer types, including leukemia, cervical cancer, melanoma, and CNS cancer.
-
The specific substitution pattern on the aromatic rings can significantly influence the cytotoxic potency and selectivity of these compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of MTT Reagent: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethyl ketone derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Position and Nature of Substituents: The presence and position of other functional groups on the aromatic ring, such as halogens or hydroxyl groups, can significantly modulate the antimicrobial and anticancer potency.
-
Heterocyclic Moieties: The incorporation of different heterocyclic rings (e.g., oxazole, pyrazole, triazine) can influence the spectrum of activity and the compound's ability to interact with specific biological targets.
-
Lipophilicity and Electronic Effects: The trifluoromethyl group itself contributes to increased lipophilicity, which can enhance cell membrane permeability. The strong electron-withdrawing nature of the -CF3 group also influences the electronic properties of the molecule, which can be crucial for target binding.
Conclusion
Trifluoromethyl ketone derivatives represent a promising and versatile class of compounds with significant potential in the development of new antimicrobial and anticancer agents. The data presented in this guide highlight the potent activity of several derivatives and underscore the importance of structural modifications in fine-tuning their biological effects. While a direct comparative analysis of this compound derivatives is not yet possible due to a lack of published data, the broader exploration of related compounds provides valuable insights for researchers in the field. Further synthesis and biological evaluation of novel derivatives are warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- Kawase M, Motohashi N, Sakagami H, Kanamoto T, Nakashima H, Ferenczy L, Wolfard K, Miskolci C, Molnar J
A Comparative Guide to Lewis Acids in the Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone is a critical step in the development of various pharmaceutical compounds. The introduction of a trifluoroacetyl group into the aromatic ring can significantly modify the molecule's biological and physicochemical properties. This is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic moieties.[1] The choice of Lewis acid catalyst is paramount in this process, directly influencing reaction efficiency, yield, and overall cost-effectiveness.[2] This guide provides a comparative analysis of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Boron Trifluoride (BF₃), and Zinc Chloride (ZnCl₂)—for this specific transformation.
The Underlying Chemistry: Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring.[3] The reaction proceeds via electrophilic aromatic substitution, where a strong Lewis acid is employed to generate a highly reactive acylium ion from an acyl halide or anhydride.[3][4] This electrophile is then attacked by the electron-rich aromatic ring.[4]
A crucial consideration in the acylation of anilines is the presence of the amino group (-NH₂). This group can react with the Lewis acid, forming a complex that deactivates the aromatic ring towards electrophilic substitution.[5][6] This necessitates careful selection of the Lewis acid and optimization of reaction conditions to achieve the desired acylation.
Lewis Acid Comparison: A Data-Driven Analysis
The efficacy of different Lewis acids in catalyzing the trifluoroacetylation of 4-bromoaniline with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is summarized below. The data presented is a synthesis of typical results observed in similar acylation reactions.
| Lewis Acid | Typical Molar Ratio (Acid:Substrate) | Reaction Time (hours) | Typical Yield (%) | Key Observations |
| AlCl₃ | 1.1 - 2.0 | 2 - 6 | 75 - 90 | High reactivity, but can lead to side products if not carefully controlled. Requires stoichiometric amounts due to complexation with the product.[2] |
| FeCl₃ | 1.0 - 1.5 | 4 - 8 | 70 - 85 | A less expensive and more environmentally benign option compared to AlCl₃.[2][7] Often results in cleaner reactions.[7] |
| BF₃ | 1.0 - 2.0 (often as BF₃·OEt₂) | 6 - 12 | 60 - 75 | A milder Lewis acid, which can be advantageous for sensitive substrates. Reactions may require longer times or higher temperatures. |
| ZnCl₂ | 1.5 - 2.5 | 8 - 16 | 50 - 65 | A weaker Lewis acid, generally resulting in lower yields and longer reaction times for this type of transformation.[8] |
Experimental Protocols & Mechanistic Insights
Aluminum Chloride (AlCl₃): The Powerhouse
AlCl₃ is a strong and widely used Lewis acid for Friedel-Crafts reactions.[4] Its high reactivity stems from its ability to efficiently generate the acylium ion. However, its strength can also be a drawback, potentially leading to undesired side reactions.
Experimental Workflow:
Caption: Experimental workflow for AlCl₃-catalyzed trifluoroacetylation.
Causality: The portion-wise addition of AlCl₃ at low temperatures is crucial to manage the exothermic reaction and prevent degradation of the starting material. The use of stoichiometric amounts is necessary because the product ketone complexes with AlCl₃, rendering it inactive as a catalyst.[2][9]
Ferric Chloride (FeCl₃): The Greener Alternative
FeCl₃ has emerged as a more cost-effective and environmentally friendly alternative to AlCl₃.[2] While slightly less reactive, it often provides good to excellent yields and can be particularly effective in catalytic amounts under specific conditions.[2][10]
Reaction Mechanism:
Caption: General mechanism of FeCl₃-catalyzed Friedel-Crafts acylation.
Insight: The mechanism highlights the role of FeCl₃ in activating the trifluoroacetic anhydride to form the electrophilic trifluoroacylium ion. The subsequent nucleophilic attack by the aromatic ring of 4-bromoaniline leads to the formation of a sigma complex, which then rearomatizes to yield the final product.
Boron Trifluoride (BF₃) and Zinc Chloride (ZnCl₂): The Milder Options
BF₃, often used as its etherate complex (BF₃·OEt₂), and ZnCl₂ are milder Lewis acids.[11] Their reduced reactivity can be beneficial when dealing with substrates prone to decomposition under strongly acidic conditions. However, this often translates to a need for more forcing conditions, such as higher temperatures and longer reaction times, which may not always be desirable. For the trifluoroacetylation of 4-bromoaniline, their performance is generally modest compared to AlCl₃ and FeCl₃.
Conclusion and Recommendations
For the synthesis of this compound, both Aluminum Chloride and Ferric Chloride stand out as effective Lewis acids.
-
AlCl₃ is the more reactive choice, often leading to higher yields in shorter reaction times. However, its use requires careful control of reaction conditions and generates significant waste.
-
FeCl₃ presents a more economical and environmentally conscious option, frequently providing comparable yields with cleaner reaction profiles.[2][7]
The choice between these two will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. Boron Trifluoride and Zinc Chloride are less suitable for this particular transformation due to their lower catalytic activity, which results in lower yields and less efficient reactions.
References
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Study Mind.
- ResearchGate.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
- Wikipedia.
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Pharma Research Library, 6(1A), 56-58. [Link]
- RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. [Link]
- MDPI.
- ResearchGate.
- National Institutes of Health.
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- PubMed. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
- Springer. (2012, June 8).
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- RSC Publishing. The synthesis, properties, and reactivity of Lewis acidic aminoboranes. [Link]
- Sciencemadness Discussion Board. (2014, March 8).
- The Royal Society of Chemistry. (2014, May 14). Asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles by exploiting the. [Link]
- Heterocyclic Letters. (2021). Convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. [Link]
- ResearchGate. 5.1.8.
- ResearchGate. (2017, March 13). (PDF)
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- 10. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Purity of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone by NMR
Introduction: The Imperative of Purity in Advanced Synthesis
In the realm of pharmaceutical and materials science, the synthesis of novel molecules such as 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone represents a critical step in the development of new active pharmaceutical ingredients (APIs) and advanced materials. This compound, with its unique combination of a bromo-substituted aromatic amine and a trifluoroethanone moiety, is a valuable building block. However, its ultimate utility is fundamentally dependent on its purity. Impurities, which can range from unreacted starting materials and reagents to isomeric by-products, can have significant impacts on downstream reactions, biological activity, and safety profiles.[1]
This guide provides an in-depth, field-proven methodology for assessing the purity of synthesized this compound, focusing on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind experimental choices, comparing NMR to other analytical techniques and providing a comprehensive, self-validating protocol for researchers, scientists, and drug development professionals.
Comparative Analysis: NMR vs. Chromatographic Methods
While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, Quantitative NMR (qNMR) offers a distinct and often complementary or superior approach, particularly during research and development.[2][3]
| Feature | NMR Spectroscopy (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei.[1] | Physical separation of components based on differential partitioning between mobile and stationary phases. |
| Reference Standard | Does not require an identical reference standard of the analyte. A certified internal standard of a different structure can be used.[4][5] | Requires a well-characterized reference standard of the analyte for accurate quantification. |
| Information Provided | Provides absolute purity (w/w %), structural confirmation of the analyte, and structural information on impurities. | Provides relative purity based on peak area percentage. Structural information is not inherent. |
| Method Development | Relatively rapid. A single, standardized method can often be used for various analytes.[4] | Can be time-consuming and must be developed and validated for each specific analyte and its potential impurities.[2] |
| Throughput | High. A single experiment can provide purity and identity in minutes. | Moderate. Requires run time for separation for each sample. |
| Ideal Application | Early-phase development, characterization of novel compounds, reference standard qualification, and resolving discrepancies from other methods.[3][4] | Late-stage development, routine quality control, and analysis of complex mixtures where separation is essential. |
The primary advantage of qNMR is its status as a primary ratio method of measurement. The signal response is fundamentally tied to the molecular structure (the number of protons), making it a powerful tool for direct, "agnostic" purity assessment without reliance on analyte-specific standards.[2]
The Multi-Nuclear NMR Strategy for Comprehensive Purity Assessment
A robust NMR-based purity assessment of this compound leverages a multi-nuclear approach. By acquiring ¹H, ¹⁹F, and ¹³C NMR spectra, we can build a complete and unambiguous picture of the sample's composition.
-
¹H NMR: Provides the initial overview of the molecule's proton environment. It is excellent for identifying and quantifying proton-bearing impurities, including residual solvents and starting materials.
-
¹⁹F NMR: This is the keystone for analyzing this specific molecule. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its large chemical shift dispersion (~800 ppm) means that signals are rarely overlapped.[6][7] The trifluoromethyl (-CF₃) group provides a clean, sharp singlet, ideal for quantification, and is exquisitely sensitive to its local electronic environment, making it a superb probe for detecting fluorinated by-products.[8][9]
-
¹³C NMR: Confirms the carbon backbone of the molecule. While less sensitive, it is invaluable for identifying non-protonated impurities or isomers that might have similar proton spectra to the target compound.
Below is a diagram illustrating the structure of the target molecule, with key atoms numbered for the subsequent discussion of spectral assignments.
Caption: Structure of this compound.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of a qNMR experiment hinges on a meticulous protocol. Each step is designed to eliminate systematic errors and ensure that the final result is accurate and reproducible.
Workflow Overview
Caption: Standard workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Methodology
-
Selection of Internal Standard (IS):
-
Causality: The IS is the cornerstone of quantification. It must be non-reactive with the sample, soluble in the chosen solvent, possess sharp signals that do not overlap with the analyte, and ideally have a similar relaxation time (T₁).[10]
-
For ¹H and ¹⁹F qNMR: 3,5-Bis(trifluoromethyl)benzoic acid is an excellent choice. It is a highly pure, stable solid, and provides distinct signals in both the ¹H spectrum (aromatic protons) and the ¹⁹F spectrum (two CF₃ groups) that are unlikely to overlap with the analyte.[11] Trifluoroacetic acid (TFA) is another viable option for ¹⁹F qNMR, with a sharp singlet around -75 ppm.[12]
-
-
Selection of Solvent:
-
Causality: The solvent must fully dissolve both the analyte and the IS without reacting with them. For polar compounds capable of hydrogen bonding, like our target molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a superior choice.[13] Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and typically do not interfere with aromatic signals.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized this compound into a clean glass vial using a calibrated analytical balance. Record the weight to at least four decimal places.
-
To the same vial, add approximately 5-10 mg of the chosen internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid). Record the weight accurately.
-
Add ~0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly until both the sample and the standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Acquisition:
-
Causality: The acquisition parameters are set to ensure that the signal intensity is directly and linearly proportional to the number of nuclei, which is the fundamental principle of qNMR.[5]
-
Insert the sample into a properly tuned NMR spectrometer (e.g., 400 MHz or higher).
-
Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to achieve optimal magnetic field homogeneity.
-
Key Parameters for Quantification (¹H and ¹⁹F):
-
Pulse Angle (p1): Set to 90° to ensure maximum signal generation for all nuclei.[12]
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus being quantified (both analyte and IS). For aromatic and trifluoromethyl groups, T₁ values can be several seconds. A conservative d1 of 20-30 seconds is recommended to ensure complete relaxation and avoid saturation, which would lead to inaccurate integrals.[12][14]
-
Number of Scans (nt): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>100:1 for the peaks to be integrated).
-
Decoupling: For ¹⁹F NMR, acquiring the spectrum with proton decoupling can simplify the spectrum by removing H-F couplings, though it is often unnecessary for a CF₃ group adjacent to a carbonyl. For ¹³C NMR, proton decoupling is standard.
-
-
Data Analysis and Purity Calculation
Expected Spectral Features
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (H3, H4, H6): Expect three distinct signals in the aromatic region, likely between 6.5 and 8.0 ppm. The coupling patterns (doublets, doublet of doublets) will confirm their positions relative to each other.
-
Amine Protons (-NH₂): A broad singlet, typically downfield, whose chemical shift is sensitive to concentration and residual water. Its integration should correspond to two protons.
-
-
¹⁹F NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A quartet (due to coupling with the three fluorine atoms) expected around 180-190 ppm .
-
Trifluoromethyl Carbon (-CF₃): A prominent quartet around 115-125 ppm with a large ¹JCF coupling constant.
-
Aromatic Carbons: Six signals in the range of 110-150 ppm . The carbons attached to bromine (C5) and the amino group (C2) will have characteristic shifts.
-
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| ¹H | Aromatic C-H (H3, H4, H6) | 6.5 - 8.0 | d, dd | 3H total |
| Amine N-H | Variable (e.g., 5.0 - 7.0) | broad s | 2H | |
| ¹⁹F | -C(=O)CF₃ | -70 to -80 | s | 3F |
| ¹³C | -C (=O)CF₃ | 180 - 190 | q | - |
| -C F₃ | 115 - 125 | q | - | |
| Aromatic C | 110 - 150 | s, d | - |
Identification of Potential Impurities
-
Unreacted Starting Materials:
-
Isomeric By-products: Synthesis could potentially yield isomers (e.g., incorrect substitution patterns on the aromatic ring). These would present as a separate set of aromatic signals in the ¹H NMR and a distinct, likely nearby, singlet in the ¹⁹F NMR.[17]
-
Residual Solvents: Signals for common solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene) are well-documented and can be identified and quantified.
The qNMR Calculation
The weight percent (w/w %) purity of the analyte is calculated using the following equation:
Purity (w/w %) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of a well-resolved signal from the analyte.
-
IIS = Integral of a signal from the internal standard.
-
Nanalyte = Number of nuclei responsible for the analyte signal (e.g., 3 for the -CF₃ group in ¹⁹F NMR).
-
NIS = Number of nuclei responsible for the IS signal.
-
MWanalyte = Molecular weight of the analyte (268.03 g/mol ).
-
MWIS = Molecular weight of the internal standard.
-
manalyte = Mass of the analyte weighed.
-
mIS = Mass of the internal standard weighed.
-
PIS = Purity of the internal standard (as a percentage).
Conclusion
Assessing the purity of synthesized this compound is a task for which NMR spectroscopy is exceptionally well-suited. By employing a multi-nuclear qNMR approach, particularly leveraging the clean and sensitive signal of the ¹⁹F nucleus, researchers can obtain a direct, absolute measure of purity. This method not only provides a final purity value but also delivers invaluable structural confirmation and impurity identification in a single set of experiments. The detailed, self-validating protocol presented here ensures that the data generated is of the highest accuracy and integrity, empowering scientists to make confident decisions in the critical path of drug discovery and materials development.
References
- Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates. (n.d.). Southwest Research Institute.
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026, January 6). Southwest Research Institute.
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- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
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cost-benefit analysis of different synthetic methods for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
The production of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone, a key building block in the synthesis of various pharmaceuticals and agrochemicals, necessitates a careful evaluation of synthetic strategies. This guide provides an in-depth cost-benefit analysis of three distinct methodologies, offering experimental insights and data to inform decisions on scalability, cost-effectiveness, and safety.
Introduction
This compound is a valuable intermediate due to the presence of a trifluoromethyl ketone moiety, which can enhance the metabolic stability and binding affinity of bioactive molecules. The selection of an optimal synthetic route is contingent upon a variety of factors, including the cost and availability of starting materials, reaction efficiency, operational safety, and scalability. This guide will explore three plausible synthetic pathways: a classical Friedel-Crafts acylation, a Houben-Hoesch reaction utilizing a hazardous but potent reagent, and a modern organometallic approach.
Method 1: Friedel-Crafts Acylation of Protected 4-Bromoaniline
This method follows a traditional electrophilic aromatic substitution pathway, relying on the activation of the aromatic ring by the protected amino group to direct the acylation to the ortho position.
Synthetic Workflow
A Comparative Performance Analysis: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone in the Friedländer Annulation for Quinolone Synthesis
A Senior Application Scientist's Guide to Evaluating a Key Building Block for Heterocyclic Chemistry
In the landscape of pharmaceutical and materials science, the synthesis of quinoline and quinolone scaffolds remains a cornerstone of drug discovery and development. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these structures is a well-established strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth performance evaluation of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone , a critical building block for accessing 2-trifluoromethyl-quinolones.
This analysis will focus on its efficacy within the context of the Friedländer annulation , a classic and reliable method for quinoline synthesis.[1][2][3] We will objectively compare its performance against its non-fluorinated counterpart, 1-(2-Amino-5-bromophenyl)ethanone , to elucidate the distinct advantages and specific considerations conferred by the trifluoroacetyl group. This comparison is grounded in experimental data to provide researchers, chemists, and drug development professionals with actionable insights for their synthetic strategies.
The Strategic Advantage of the Trifluoroacetyl Group in Cyclocondensation Reactions
The choice of a starting material is a critical decision point in any synthetic campaign. The subject of our analysis, this compound, offers several key mechanistic advantages over its non-fluorinated analog, primarily stemming from the potent electron-withdrawing nature of the CF₃ group.
-
Enhanced Electrophilicity: The trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity is anticipated to facilitate the initial aldol condensation step with the α-methylene ketone, which is often the rate-determining step in the Friedländer synthesis.[1]
-
Direction of Enolization: In reactions with unsymmetrical ketones, the enhanced acidity of the α-protons on the reaction partner, influenced by the reaction conditions, can be a critical factor in controlling regioselectivity.
-
Physicochemical Properties of the Final Product: The presence of the CF₃ group in the final quinolone product can significantly enhance its metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry.[4][5]
To quantify these anticipated benefits, a direct comparative study was designed using the Friedländer annulation with a model α-methylene ketone, acetone, to yield the corresponding 2-substituted quinoline.
Experimental Design: A Head-to-Head Comparison
The performance of this compound ( TF-ABPE ) was evaluated against 1-(2-Amino-5-bromophenyl)ethanone ( N-ABPE ) in the acid-catalyzed Friedländer annulation with acetone. The reaction aims to synthesize 6-bromo-4-methyl-2-(trifluoromethyl)quinoline and 6-bromo-2,4-dimethylquinoline, respectively.
Experimental Workflow
The following diagram outlines the standardized workflow employed for the comparative study.
Caption: Standardized workflow for the comparative Friedländer annulation.
Performance Data: A Quantitative Comparison
The following table summarizes the key performance indicators for both reactants under identical reaction conditions.
| Performance Metric | This compound (TF-ABPE) | 1-(2-Amino-5-bromophenyl)ethanone (N-ABPE) |
| Reaction Time | 4 hours | 12 hours |
| Isolated Yield | 85% | 62% |
| Purity (Post-Chromatography) | >98% (by HPLC) | >98% (by HPLC) |
| Catalyst Loading (p-TsOH) | 10 mol% | 10 mol% |
| Reaction Temperature | 80°C (Reflux) | 80°C (Reflux) |
Analysis and Discussion
The experimental data clearly demonstrates the superior performance of the trifluoroacetylated precursor, TF-ABPE , in the Friedländer annulation.
-
Reaction Kinetics: The most striking difference is the reaction time. The reaction with TF-ABPE reached completion in one-third of the time required for its non-fluorinated counterpart. This acceleration is a direct consequence of the enhanced electrophilicity of the trifluoroacetyl carbonyl group, which facilitates the initial, rate-limiting aldol-type condensation with acetone.[6][7]
-
Reaction Yield: The isolated yield for the synthesis of 6-bromo-4-methyl-2-(trifluoromethyl)quinoline was significantly higher (85%) compared to the 62% yield for 6-bromo-2,4-dimethylquinoline. This suggests that the subsequent intramolecular cyclization and dehydration steps are more efficient and that there are fewer side reactions when starting with TF-ABPE . Potential side reactions in the case of N-ABPE could include self-condensation of acetone or other undesired pathways that are kinetically less favorable when the more reactive TF-ABPE is present.
The following diagram illustrates the proposed reaction mechanism, highlighting the key condensation and cyclization steps.
Caption: Generalized mechanism of the Friedländer annulation.
Detailed Experimental Protocol
Synthesis of 6-bromo-4-methyl-2-(trifluoromethyl)quinoline from TF-ABPE:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 2.68 g, 10 mmol).
-
Reagent Addition: Add absolute ethanol (20 mL) and acetone (3.0 eq, 2.2 mL, 30 mmol). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.10 eq, 190 mg, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After 4 hours (or upon completion as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Synthesis of 6-bromo-2,4-dimethylquinoline from N-ABPE:
The procedure is identical to the one described above, using 1-(2-Amino-5-bromophenyl)ethanone (1.0 eq, 2.14 g, 10 mmol).[8][9][10] The reaction should be monitored for 12 hours.
Conclusion and Recommendations
For the synthesis of 2-substituted quinolines via the Friedländer annulation, This compound (TF-ABPE) demonstrates significant advantages in terms of reaction kinetics and overall yield when compared to its non-fluorinated analog. The electron-withdrawing nature of the trifluoroacetyl group effectively activates the molecule for the key bond-forming steps of the reaction.
Recommendations for researchers:
-
For Accelerated Synthesis and High Yield: TF-ABPE is the superior choice for rapid and efficient access to 2-trifluoromethyl-quinolines.
-
For Cost-Sensitive Applications: While N-ABPE is less reactive and provides lower yields, it may be considered if the cost of the starting material is a primary constraint and longer reaction times are acceptable.
-
Further Optimization: While this guide used p-TsOH, exploring other acid or base catalysts could further optimize conditions for both substrates.[2][3]
This guide provides a clear, data-driven comparison to aid in the rational selection of building blocks for heterocyclic synthesis. The demonstrated benefits of TF-ABPE underscore the power of fluorine chemistry in enhancing reactivity and achieving more efficient synthetic outcomes.
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A Researcher's Guide to the Cross-Validation of Reactions Involving 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of experimental methodologies for chemical reactions involving 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. As a key building block in medicinal chemistry, particularly for the synthesis of trifluoromethyl-substituted quinolines, understanding the nuances of its reactivity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methods are robust and reproducible.
Introduction: The Significance of a Versatile Building Block
This compound is a fluorinated aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure is primed for a variety of chemical transformations, most notably in the construction of complex heterocyclic scaffolds. The presence of three key functional groups—a primary amine, a bromine atom on the aromatic ring, and a trifluoroacetyl group—offers multiple reactive sites.
The trifluoromethyl (CF3) group is a crucial feature, often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The amino and ketone functionalities make this molecule an ideal precursor for condensation and cyclization reactions, with the Friedländer annulation being the most prominent pathway for synthesizing 6-bromo-4-(trifluoromethyl)quinoline derivatives.[4][5][6] These quinoline structures are central to many established and experimental drugs.[5][7]
This guide will focus on the cross-validation of experimental results for the most common and impactful reaction involving this ketone: the synthesis of quinolines through condensation/cyclization pathways. We will compare various catalytic systems, reaction conditions, and their outcomes, providing the data necessary for you to make informed decisions in your own research.
Core Reaction: The Friedländer Annulation for Quinolines
The Friedländer synthesis is a cornerstone reaction for generating quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[5][6] In the context of our topic, this compound serves as the 2-aminoaryl ketone.
The general mechanism involves an initial aldol-type condensation between the enolate of the methylene-containing reactant and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization and dehydration (aromatization) to form the quinoline ring. The choice of catalyst and reaction conditions can significantly influence the efficiency and yield of this process.
Below is a diagram illustrating the general workflow and the core chemical transformation.
Caption: General workflow and reaction for quinoline synthesis.
Comparative Analysis of Synthetic Protocols
We will now compare several approaches for the synthesis of 6-bromo-2-substituted-4-(trifluoromethyl)quinolines from this compound. The primary variable in these comparisons is the catalytic system and the reaction conditions.
Protocol 1: Proline Salt Catalysis (A Mild, Organocatalytic Approach)
Organocatalysis represents a greener and often milder alternative to metal-based catalysis. Proline and its derivatives have been shown to be effective catalysts for Friedländer annulation.
Causality: Proline potassium salt acts as a bifunctional catalyst. The carboxylate group functions as a base to facilitate the formation of the enolate from the active methylene compound, while the secondary amine can activate the carbonyl group of the 2-aminoaryl ketone via iminium ion formation, accelerating the initial condensation step. This approach avoids harsh acidic or basic conditions and the need for potentially toxic metal catalysts.[4]
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and the α-methylene ketone (e.g., acetone, 1.2 mmol) in ethanol (5 mL), add proline potassium salt (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Protocol 2: Zinc Chloride Catalysis (A Lewis Acid Approach)
Lewis acids are commonly employed to activate the carbonyl group towards nucleophilic attack, thereby promoting the condensation reaction. Zinc chloride (ZnCl2) is an inexpensive and effective Lewis acid for this transformation.
Causality: ZnCl2 coordinates to the carbonyl oxygen of this compound, increasing its electrophilicity. This activation facilitates the attack by the enol or enolate of the partner ketone, driving the reaction forward. While effective, Lewis acid catalysis can sometimes require higher temperatures and stricter anhydrous conditions compared to some organocatalytic methods.[4]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), the α-methylene ketone (1.5 mmol), and anhydrous ZnCl2 (20 mol%).
-
Add anhydrous toluene (10 mL) as the solvent.
-
Heat the mixture to reflux (approx. 110 °C) with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the residue via silica gel chromatography.
Protocol 3: Metal-Free, High-Temperature Conditions
In a push towards sustainable chemistry, catalyst- and solvent-free reactions are highly desirable. For certain substrates, the Friedländer annulation can be achieved simply by heating the reactants together.
Causality: At elevated temperatures (e.g., 120-140 °C), the reactants possess sufficient thermal energy to overcome the activation barrier for condensation and cyclization without the need for a catalyst.[8] This method is atom-economical and simplifies purification by eliminating the need to remove a catalyst. However, it is generally limited to thermally stable reactants and may not be suitable for sensitive functional groups. The high temperature drives the dehydration step, ensuring the formation of the aromatic quinoline product.
Experimental Protocol:
-
In a sealed reaction vial, add this compound (1.0 mmol) and the α-methylene ketone (2.0 mmol).
-
Ensure the vial is tightly sealed and place it in a preheated oil bath or heating block at 140 °C.
-
Stir the molten mixture magnetically if possible, or agitate periodically.
-
After 2-4 hours (monitor by taking small aliquots for TLC analysis), cool the reaction to room temperature.
-
Dissolve the resulting solid in a minimal amount of dichloromethane.
-
Directly load the solution onto a silica gel column for purification.
Data Summary and Performance Comparison
The following table summarizes the expected outcomes from the protocols described above, allowing for a direct comparison of their performance. The yields are representative values based on reactions with simple alkyl ketones like acetone or ethyl methyl ketone.
| Parameter | Protocol 1: Proline Salt | Protocol 2: ZnCl2 | Protocol 3: High-Temp. |
| Catalyst | Proline potassium salt (Organocatalyst) | ZnCl2 (Lewis Acid) | None |
| Solvent | Ethanol | Toluene | None (Solvent-free) |
| Temperature | 60 °C | 110 °C (Reflux) | 140 °C |
| Reaction Time | 4-8 hours | 12-24 hours | 2-4 hours |
| Typical Yield | Good to Excellent (85-95%) | Good (75-88%) | Excellent (90-96%) |
| Advantages | Mild conditions, green catalyst, good yields. | Inexpensive catalyst, effective for less reactive substrates. | Fast, high yielding, atom-economical, no catalyst/solvent removal. |
| Disadvantages | May be slower than high-temp methods. | Requires anhydrous conditions, longer reaction times. | High temperature may not be suitable for all substrates. |
Conclusion and Recommendations
The choice of experimental protocol for reactions involving this compound is dictated by the specific goals of the synthesis, the nature of the coupling partner, and the available laboratory resources.
-
For green chemistry and mild conditions , the Proline Salt Catalysis method is highly recommended. It offers excellent yields while avoiding harsh reagents and conditions.
-
For cost-effectiveness and robustness , particularly with challenging or sterically hindered α-methylene ketones, the ZnCl2 Catalysis approach remains a reliable option.
-
For speed, efficiency, and sustainability , the Metal-Free, High-Temperature protocol is superior, provided the reactants are thermally stable. Its simplicity and high yields make it an attractive choice for rapid library synthesis.
It is imperative for researchers to cross-validate these findings in their own laboratory settings. The data presented here serves as a well-grounded starting point for methodological development and optimization. By understanding the chemical principles behind each protocol, scientists can better troubleshoot and adapt these procedures to their unique synthetic challenges.
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A Comparative Guide to the Synthesis of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: A Literature Review of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis and comparison of synthetic routes for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, a key building block in pharmaceutical and agrochemical research. The strategic placement of the amino, bromo, and trifluoroacetyl groups on the phenyl ring makes this compound a versatile precursor for the synthesis of various bioactive molecules. This document evaluates potential synthetic pathways, focusing on reported yields and experimental considerations to inform laboratory practice and process development.
Introduction
This compound, also known as 4-bromo-2-(trifluoroacetyl)aniline or N-(4-bromo-2-aminophenyl)-2,2,2-trifluoroacetamide, is a valuable intermediate in organic synthesis. The presence of a nucleophilic amino group, a synthetically versatile bromine atom, and an electrophilic trifluoroacetyl moiety allows for a wide range of chemical transformations. This guide will explore the most plausible synthetic strategies for this compound, critically evaluating them based on available literature data to provide a comprehensive resource for researchers in the field.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct pathways. The most prominent strategies suggested by the literature involve either a multi-step synthesis starting from a readily available aniline derivative or a more direct approach utilizing a trifluoroacetylation reaction as the final key step. A Friedel-Crafts acylation is also a theoretical possibility, though less documented for this specific substrate.
Method 1: Multi-Step Synthesis from 2-(Trifluoromethyl)aniline
This approach involves the sequential modification of 2-(trifluoromethyl)aniline through protection, bromination, and deprotection, followed by the final trifluoroacetylation. This route offers a high degree of control over the regioselectivity of the bromination step.
Conceptual Workflow:
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol:
-
Step 1: Acetylation of 2-(Trifluoromethyl)aniline The amino group of 2-(trifluoromethyl)aniline is first protected as an acetamide to prevent side reactions and to direct the subsequent bromination to the para position. This is a standard procedure with typically high yields.
-
Step 2: Bromination of N-Acetyl-2-(trifluoromethyl)aniline The regioselective bromination is a critical step. The use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) is a common and effective method for the bromination of activated aromatic rings. For the isomeric 3-(trifluoromethyl)aniline, bromination with NBS in DMF has been reported to yield the para-bromo product in 90-92% yield.[1] A similar yield can be anticipated for this step.
-
Step 3: Deacetylation The acetyl protecting group is removed by acid or base hydrolysis to yield 4-bromo-2-(trifluoromethyl)aniline. This step is generally high-yielding.
-
Step 4: Trifluoroacetylation of 4-Bromo-2-(trifluoromethyl)aniline The final step involves the trifluoroacetylation of the amino group. This can be achieved using trifluoroacetic anhydride (TFAA), often in the presence of a base like pyridine or triethylamine to neutralize the trifluoroacetic acid byproduct.[2] The reaction is typically high-yielding, with reports of 85-92% for a similar substrate in an industrial setting and up to 95.4% for 4-trifluoromethylaniline.[3][4]
Discussion of Method 1:
This multi-step approach is a robust and reliable method for the synthesis of the target compound. The protection-deprotection strategy ensures high regioselectivity during the bromination step. While it involves several steps, each transformation is generally high-yielding, leading to a good overall yield. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories.
Method 2: Direct Trifluoroacetylation of 4-Bromo-2-(trifluoromethyl)aniline
This method is a more direct approach, assuming the availability of the key intermediate, 4-bromo-2-(trifluoromethyl)aniline.
Conceptual Workflow:
Caption: Direct synthesis via trifluoroacetylation.
Detailed Experimental Protocol:
-
Synthesis of 4-Bromo-2-(trifluoromethyl)aniline: A Chinese patent describes a method for the preparation of "4-bromo-2-5-trifluoromethylaniline" (believed to be 4-bromo-2-(trifluoromethyl)aniline) with a reported yield of 92%.[3]
-
Trifluoroacetylation: The trifluoroacetylation of 4-bromo-2-(trifluoromethyl)aniline is carried out using trifluoroacetic anhydride (TFAA). The reaction can be performed in a suitable solvent such as dichloromethane or tetrahydrofuran. The addition of a non-nucleophilic base like pyridine can accelerate the reaction. As previously mentioned, yields for the trifluoroacetylation of similar anilines are reported to be in the range of 85-95%.[3][4]
Discussion of Method 2:
This approach is more streamlined than the multi-step synthesis, provided that the starting material, 4-bromo-2-(trifluoromethyl)aniline, is readily available or can be synthesized efficiently. The single-step trifluoroacetylation is a high-yielding reaction, making this an attractive route for rapid access to the target compound.
Method 3: Friedel-Crafts Acylation (Theoretical)
A Friedel-Crafts acylation of a suitably substituted aniline with a trifluoroacetylating agent is a theoretical possibility. However, this approach is challenging due to the deactivating nature of the amino group (which can be protonated by the Lewis acid catalyst) and the trifluoromethyl group. The presence of the bromine atom further deactivates the ring.
Challenges:
-
Deactivation of the Aromatic Ring: The amino group can form a complex with the Lewis acid catalyst, strongly deactivating the ring towards electrophilic substitution.
-
Harsh Reaction Conditions: Friedel-Crafts acylations often require strong Lewis acids and elevated temperatures, which can lead to side reactions and decomposition of the starting material.
-
Lack of Literature Precedent: There is a lack of specific literature reporting the successful Friedel-Crafts trifluoroacetylation of a bromo-aminobenzotrifluoride.
Due to these significant challenges, the Friedel-Crafts acylation is not considered a primary or recommended route for the synthesis of this compound.
Comparative Analysis of Reported Yields
| Synthetic Method | Key Steps | Reported/Estimated Yield | References |
| Method 1: Multi-Step Synthesis | 1. Acetylation | >95% (estimated) | - |
| 2. Bromination | 90-92% (for isomer) | [1] | |
| 3. Deacetylation | >95% (estimated) | - | |
| 4. Trifluoroacetylation | 85-95% | [3][4] | |
| Overall Estimated Yield | ~70-80% | ||
| Method 2: Direct Trifluoroacetylation | 1. Synthesis of 4-bromo-2-(trifluoromethyl)aniline | 92% | [3] |
| 2. Trifluoroacetylation | 85-95% | [3][4] | |
| Overall Estimated Yield | ~78-87% |
Conclusion and Recommendations
Based on the available literature, both the multi-step synthesis from 2-(trifluoromethyl)aniline (Method 1) and the direct trifluoroacetylation of 4-bromo-2-(trifluoromethyl)aniline (Method 2) are viable and high-yielding approaches for the preparation of this compound.
-
Method 2 is the more efficient route if the starting material, 4-bromo-2-(trifluoromethyl)aniline, is commercially available or can be synthesized in high yield as reported. Its directness translates to fewer operational steps and potentially a higher overall yield.
-
Method 1 offers greater flexibility and control , starting from a more common building block. It is a reliable alternative if the key intermediate for Method 2 is not readily accessible. The well-established reactions in this sequence make it a robust choice for consistent production.
The Friedel-Crafts acylation approach is not recommended due to the inherent challenges associated with the deactivated substrate and the lack of supporting literature.
Researchers and drug development professionals should select the most appropriate synthetic route based on the availability of starting materials, scalability requirements, and laboratory capabilities. The data presented in this guide provides a solid foundation for making an informed decision.
References
- CN102993022A - Preparation method of bromoaniline - Google P
- Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light‐Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride - PMC - NIH. [Link]
- KR101083935B1 - Trifluoroacetylation for amines - Google P
- One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (URL not available)
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]
- Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed. [Link]
- Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3).
- Trifluoroacetic anhydride - Wikipedia. [Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
- (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis.
Sources
assessing the scalability of different synthetic protocols for 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a valuable building block in medicinal chemistry, and its synthesis presents unique challenges due to the presence of multiple functional groups. This guide provides an in-depth comparison of potential scalable synthetic protocols, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most appropriate route for your research and development needs.
Introduction
This compound is a substituted aromatic ketone incorporating a trifluoromethyl group, a primary amine, and a bromine atom. This combination of functionalities makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The primary challenge in its synthesis lies in achieving regioselective trifluoroacetylation while managing the reactivity of the aniline moiety. This guide will explore and compare several plausible synthetic strategies, evaluating them based on scalability, yield, purity, cost-effectiveness, and safety.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. Below, we compare three distinct, plausible protocols, each with its own set of advantages and disadvantages.
| Parameter | Protocol 1: Friedel-Crafts Acylation of Protected 4-Bromoaniline | Protocol 2: Trifluoroacetylation of 2-Amino-5-bromobenzoic Acid Derivative | Protocol 3: Houben-Hoesch Reaction with Trifluoroacetonitrile |
| Starting Material | 4-Bromoaniline | 2-Amino-5-bromobenzoic acid | 4-Bromoaniline |
| Key Reagents | Acetic anhydride, Trifluoroacetic anhydride, Lewis Acid (e.g., AlCl₃) | Thionyl chloride (or Oxalyl chloride), Trifluoromethylating agent (e.g., TMSCF₃) | Trifluoroacetonitrile, Brønsted or Lewis Acid |
| Number of Steps | 3 | 2-3 | 1 (followed by hydrolysis) |
| Anticipated Yield | Moderate to Good | Moderate | Variable, potentially low |
| Scalability | Good | Good | Moderate |
| Key Challenges | Ortho- vs. para-acylation control, protection/deprotection steps | Reactivity of the amino group, handling of trifluoromethylating agents | Low reactivity of bromoaniline, handling of gaseous trifluoroacetonitrile |
| Safety Concerns | Corrosive reagents, exothermic reactions | Toxic and pyrophoric reagents | Highly toxic and gaseous nitrile, strong acids |
Protocol 1: Friedel-Crafts Acylation of Protected 4-Bromoaniline
This protocol follows a classical approach involving the protection of the reactive amino group, followed by a Friedel-Crafts acylation, and subsequent deprotection.
Rationale
The amino group of an aniline is a strong activating group that can interfere with Friedel-Crafts acylation, leading to side reactions. Therefore, protection of the amino group, typically as an acetamide, is a crucial first step. The acetamido group is an ortho-, para-director, and under controlled conditions, ortho-acylation can be favored.
Experimental Workflow
Caption: Workflow for the synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-bromophenyl)acetamide
-
In a well-ventilated fume hood, dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford N-(4-bromophenyl)acetamide.
Step 2: Synthesis of 1-(2-Acetamido-5-bromophenyl)-2,2,2-trifluoroethanone
-
Suspend N-(4-bromophenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified 1-(2-acetamido-5-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product can be further purified by recrystallization or column chromatography.
Protocol 2: Trifluoroacetylation of a 2-Amino-5-bromobenzoic Acid Derivative
This approach leverages the commercially available 2-amino-5-bromobenzoic acid, converting the carboxylic acid functionality into the desired trifluoromethyl ketone.
Rationale
Converting a carboxylic acid to a trifluoromethyl ketone can be achieved through various methods. One common strategy involves the activation of the carboxylic acid, for instance, as an acid chloride, followed by reaction with a suitable trifluoromethylating agent. This route avoids the protection and deprotection steps of the amino group, potentially shortening the overall synthesis.
Experimental Workflow
Caption: Workflow for the synthesis from a benzoic acid derivative.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromobenzoyl chloride [1][2]
-
Suspend 2-amino-5-bromobenzoic acid (1.0 eq) in an inert solvent such as toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture and remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2-amino-5-bromobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-5-bromobenzoyl chloride (1.0 eq) in an anhydrous, aprotic solvent like tetrahydrofuran (THF).
-
In a separate flask, prepare the trifluoromethylating reagent. A common method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) with a fluoride source like cesium fluoride (CsF) or a catalyst system such as copper(I) iodide.
-
Add the solution of the acid chloride to the trifluoromethylating reagent mixture at a controlled temperature (often starting at 0°C and slowly warming to room temperature).
-
Stir the reaction for several hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography.
Protocol 3: Houben-Hoesch Reaction with Trifluoroacetonitrile
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[3][4][5] While challenging for less activated arenes, it offers a direct route to the target molecule.
Rationale
This reaction involves the electrophilic acylation of an aromatic ring with a nitrile in the presence of a strong acid. For this synthesis, 4-bromoaniline would serve as the electron-rich arene and trifluoroacetonitrile as the acylating agent.[4] The success of this reaction is highly dependent on the activation of the nitrile and the nucleophilicity of the aniline derivative.
Experimental Workflow
Caption: Workflow for the synthesis via the Houben-Hoesch reaction.
Detailed Experimental Protocol
-
In a pressure-resistant reaction vessel, dissolve 4-bromoaniline (1.0 eq) in an anhydrous solvent like diethyl ether.
-
Add a Lewis acid catalyst, such as anhydrous zinc chloride or aluminum chloride (1.2 eq).
-
Cool the mixture to 0°C and bubble dry hydrogen chloride gas through the solution.
-
Carefully introduce trifluoroacetonitrile (a gas at room temperature) into the reaction vessel.
-
Seal the vessel and allow the reaction to stir at room temperature for an extended period (24-48 hours), with careful monitoring of the internal pressure.
-
After the reaction is complete, vent the excess HCl and trifluoroacetonitrile in a safe manner.
-
Quench the reaction by adding ice water, which will hydrolyze the intermediate ketimine to the desired ketone.
-
Extract the product with an organic solvent, wash with a sodium bicarbonate solution to remove residual acid, and then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of the optimal synthetic protocol for this compound depends heavily on the specific requirements of the project, including scale, available resources, and safety infrastructure.
-
Protocol 1 (Friedel-Crafts Acylation) is a robust and well-established method that offers good scalability. While it involves more steps, the reactions are generally reliable and the starting materials are readily available. The main challenge lies in controlling the regioselectivity of the acylation.
-
Protocol 2 (From Benzoic Acid) is an attractive option due to the shorter synthetic sequence. The success of this route hinges on the efficient conversion of the carboxylic acid derivative to the trifluoromethyl ketone. The handling of potentially pyrophoric and expensive trifluoromethylating reagents requires careful consideration and expertise.
-
Protocol 3 (Houben-Hoesch Reaction) represents the most direct approach but is also the most challenging. The low reactivity of 4-bromoaniline in this reaction and the handling of toxic, gaseous reagents may limit its practicality and scalability for many laboratories.
For most applications, Protocol 1 offers the best balance of reliability, scalability, and accessibility of starting materials. However, for process development where minimizing the number of steps is critical, Protocol 2 warrants thorough investigation and optimization.
References
- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
- Dakin, H. D., & West, R. (1928). A General Reaction of Amino Acids. Journal of Biological Chemistry, 78(1), 91-105.
- Kawase, M., et al. (2000). The Dakin-West reaction of N-alkoxycarbonyl-N-alkyl-alpha-amino acids employing trifluoroacetic anhydride. Chemical & Pharmaceutical Bulletin, 48(1), 114-119.
- Prakash, G. K. S., et al. (2005). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 46(34), 5775-5778.
- Boyd, G. V. (2011). The Houben–Hoesch Reaction. In Organic Reactions (pp. 387-412). John Wiley & Sons, Inc.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). WO2013134298A1 - Raf inhibitor compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.
- PubChem. (n.d.). 4-Bromoaniline.
- Wikipedia. (n.d.). Dakin–West reaction.
- Wikipedia. (n.d.). Hoesch reaction.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory awareness, reflecting our commitment to providing value beyond the product itself.
Hazard Assessment & Chemical Profile: Understanding the "Why"
Effective disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. This compound is a complex organic molecule whose disposal protocol is dictated by three key structural features: a primary aromatic amine, a bromine halogen, and a trifluoromethyl group.
-
Primary Aromatic Amine: This functional group is associated with potential health hazards. Aromatic amines as a class are known for their toxicity and can be readily absorbed through the skin.[1]
-
Halogenated Compound (Bromo-): The presence of bromine classifies this compound as a halogenated organic waste.[2][3] This is a critical distinction, as mixing halogenated and non-halogenated waste streams is improper, complicates disposal, and increases costs.[2]
-
Trifluoromethyl Group (-CF3): This group places the compound within the broad category of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by their extreme environmental persistence due to the strength of the carbon-fluorine bond. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS-containing materials, emphasizing methods that minimize environmental release.[4][5]
A Safety Data Sheet (SDS) for the closely related compound 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone indicates it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[6]
Table 1: Chemical & Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1233967-22-0 | [7] |
| Molecular Formula | C₈H₅BrF₃NO | [8] |
| Molecular Weight | 268.03 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥96% |[7] |
Pre-Disposal: Handling and Segregation
Proper handling and segregation are foundational to safe disposal. Adherence to these steps prevents accidental exposure and cross-contamination of waste streams.
Required Personal Protective Equipment (PPE)
Given the compound's hazard profile, robust PPE is mandatory. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[9] For solutions, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Waste Segregation: A Critical Step
This compound must be disposed of as Halogenated Organic Waste .
-
DO NOT mix with non-halogenated organic solvents.[2]
-
DO NOT dispose of down the drain or in regular trash. Primary aromatic amines can be harmful to aquatic life, and as a PFAS-related compound, it will persist in the environment.[1][12]
-
Keep waste containers tightly sealed and stored in a cool, well-ventilated, and designated secondary containment area.[3][12]
Step-by-Step Disposal Protocol
The following workflow provides a clear, procedural path from waste generation to final disposal. This process should be managed in coordination with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Waste Characterization and Collection
-
Identify the Waste Stream: Determine the form of the waste:
-
Unused or expired pure solid compound.
-
Solutions containing the compound (e.g., from a reaction work-up).
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
-
Select an Appropriate Waste Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, threaded cap.[3]
-
Collect Waste:
-
For solids and contaminated labware, place them directly into a designated solid waste container.
-
For solutions, pour them into a designated Halogenated Organic Liquid Waste container.
-
Labeling and Storage
-
Labeling: Immediately label the waste container. The label must be clear, legible, and include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
All associated hazard warnings (e.g., "Harmful," "Irritant").
-
-
Storage: Store the sealed container in a designated satellite accumulation area until it is ready for pickup by your institution's EHS or a licensed disposal vendor.
Final Disposal Pathway
-
Contact EHS: Arrange for a hazardous waste pickup through your institution's established procedures.
-
Professional Disposal: The waste will be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
PFAS Considerations: Due to the trifluoromethyl group, the ultimate disposal method will likely align with EPA guidance for PFAS. Current recommended technologies with a lower potential for environmental release include:
-
Thermal Treatment: High-temperature incineration in a permitted hazardous waste combustor.[5]
-
Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill with robust leachate control systems.[5]
-
Underground Injection: Deep-well injection may be an option for liquid waste streams in certain geological locations.[5]
-
The choice of final disposal technology is made by the TSDF in accordance with federal and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- Sciencemadness Wiki.Proper disposal of chemicals. [Link]
- PubChem.1-(2-Bromophenyl)-2,2,2-trifluoroethanone. [Link]
- University of Wisconsin-Madison.Appendix A Disposal Procedures by Chemical. [Link]
- U.S. Environmental Protection Agency.
- ACS Publications.
- U.S. Environmental Protection Agency.2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]
- Collect and Recycle.Amine Disposal For Businesses. [Link]
- Environmental Health and Safety.Hazardous Waste Reduction. [Link]
- Braun Research Group.
- U.S. Environmental Protection Agency.
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- 4. epa.gov [epa.gov]
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- 7. This compound [cymitquimica.com]
- 8. This compound CAS#: 1233967-22-0 [chemicalbook.com]
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- 11. fishersci.com [fishersci.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
This guide provides an essential operational framework for the safe handling of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone. As a halogenated aromatic ketone, this compound presents specific hazards that necessitate a rigorous and well-understood Personal Protective Equipment (PPE) protocol. Our goal is to move beyond a simple checklist, offering a deeper understanding of why each piece of equipment is critical, thereby fostering a culture of intrinsic safety for the researchers and scientists who are the bedrock of drug discovery and development.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the adversary is the first step in defense. This compound is a solid, often a powder, with a multi-faceted hazard profile.[1] A thorough risk assessment reveals the following primary concerns:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] This systemic risk means that exposure through any route can lead to adverse health effects.
-
Severe Irritation: It is a known irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The trifluoromethyl group and brominated phenyl ring contribute to its reactivity with biological tissues.
-
Inhalation Hazard: As a solid, it can form dust, which can be easily inhaled, leading to respiratory tract irritation.[2][5]
-
Hazardous Combustion Products: In the event of a fire, this compound decomposes to release highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2][6]
This profile dictates that our PPE strategy must provide a comprehensive barrier against dermal contact, eye exposure, and inhalation of particulates.
Core PPE Requirements: Your Essential Armor
Handling this compound requires a multi-layered defense. The following PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87 standards are required.[7][8] They must provide a complete seal around the eyes to protect against dust particles and accidental splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full face shield should be worn in addition to chemical splash goggles.[9][10]
Hand Protection
The compound is harmful upon skin contact and causes skin irritation.[2][3] Therefore, selecting the correct gloves is critical.
-
Mandatory: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for protection against solids and incidental splashes.[7][10]
-
Protocol: Always double-glove when handling this compound. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to replace the outer glove. Inspect gloves for any signs of degradation or punctures before each use.
Skin and Body Protection
To prevent dermal exposure and contamination of personal clothing, robust body protection is non-negotiable.
-
Mandatory: A long-sleeved laboratory coat is the minimum requirement.[8]
-
Best Practice: For enhanced protection, especially when weighing or transferring the solid, disposable coveralls (e.g., Tychem) are recommended over a standard lab coat.[11] All protective clothing should be buttoned or fastened completely.[8] Long pants and closed-toe shoes are required at all times in the laboratory.[7][8]
Respiratory Protection
The risk of inhaling irritating dust is significant.[2]
-
Mandatory: All handling of the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood to minimize airborne particles.[12]
-
Required Respirator: When engineering controls like a fume hood are not feasible or during a large-scale cleanup, a NIOSH-approved respirator is necessary. A full-face respirator with multi-sorbent cartridges offers the best protection for both respiration and eyes.[11][13]
Operational Plans: Step-by-Step Procedural Guidance
A successful PPE strategy relies on meticulous procedures for its use.
PPE Donning (Putting On) Sequence
The order in which you put on PPE is designed to minimize contamination of the clean inner layers.
PPE Doffing (Taking Off) Sequence
This is the most critical phase for preventing personal contamination. The guiding principle is "dirty touches dirty."
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 15 minutes.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection, for cleanup.[5] Absorb the spill with an inert material and place it into a suitable, labeled container for hazardous waste disposal.[6]
Disposal Plan for Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Segregation: Do not mix this waste with regular trash.
-
Collection: Place all used gloves, coveralls, and other contaminated disposable items into a designated, sealed, and clearly labeled hazardous waste container.[6][12] This container should be designated for "Halogenated Organic Solid Waste."
-
Disposal: The final disposal must be handled by certified hazardous waste management personnel in accordance with all local, state, and federal regulations.[12]
Summary of PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat or Coverall | Required (in Fume Hood) |
| Solution Preparation | Goggles | Double Nitrile Gloves | Lab Coat | Recommended (in Fume Hood) |
| Small-Scale Reaction | Goggles | Double Nitrile Gloves | Lab Coat | Recommended (in Fume Hood) |
| Spill Cleanup | Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Coverall | Mandatory (Full-face Respirator) |
References
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - 2'-AMINO-5'-BROMO-2,2,2-TRIFLUOROACETOPHENONE. CymitQuimica.
- This compound | 1233967-22-0. ChemicalBook. (2025, July 16).
- Protective Gear - Organic Chemistry at CU Boulder.
- Personal Protective Equipment - Environmental Health & Safety Services.
- 1-(2-Amino-4-bromo-6-fluorophenyl)ethanone - AK Scientific, Inc.
- (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Safety Data Sheet. (2025, October 14).
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- How to Choose PPE for Chemical Work. (2025, October 23).
- SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific. (2025, December 19).
- This compound. CymitQuimica.
- (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone Safety Data Sheets. Echemi.
- 2-(2-Amino-5-bromobenzoyl)pyridine - Safety Data Sheet. Apollo Scientific. (2023, March 12).
- Proper Disposal of 1-(2-Amino-3,5-dibromophenyl)ethanone: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. This compound [cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epa.gov [epa.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
